molecular formula C7H5BrN4 B1444352 6-Bromopyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-89-5

6-Bromopyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B1444352
CAS No.: 882670-89-5
M. Wt: 225.05 g/mol
InChI Key: DPSVKHCROGKLLB-UHFFFAOYSA-N
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Description

6-Bromopyrido[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C7H5BrN4 and its molecular weight is 225.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromopyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSVKHCROGKLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730376
Record name 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-89-5
Record name 6-Bromopyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromopyrido[2,3-d]pyrimidin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a structural bioisostere of purines, this fused ring system is adept at interacting with a multitude of biological targets, including various kinases, which are pivotal in cell signaling pathways.[1][2] Its rigid structure provides a well-defined vector for substituent placement, enabling the fine-tuning of pharmacological activity. This guide focuses on a key derivative, 6-Bromopyrido[2,3-d]pyrimidin-2-amine, a versatile building block whose bromine handle allows for extensive synthetic diversification, making it an invaluable intermediate in the development of novel therapeutic agents.[3]

Core Identifiers and Chemical Structure

This compound is a stable, solid organic compound. Its fundamental identifiers are crucial for procurement, registration, and cross-referencing in experimental studies.

Chemical Structure:

G cluster_0 This compound mol

Caption: 2D structure of this compound.

Table 1: Core Identifiers

Identifier Value Source
CAS Number 882670-89-5 [4]
Molecular Formula C₇H₅BrN₄ [4]
Molecular Weight 225.05 g/mol [4]
MDL Number MFCD12400822 [4]
InChI Key Not Available

| SMILES | NC1=NC=C2C(C=C(Br)C=N2)=N1 |[4] |

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from supplier data and analysis of its structural analogues.

Table 2: Physicochemical Properties

Property Value / Observation Rationale / Source
Physical State Solid Supplier Information
Melting Point Not experimentally published. Expected to be >200 °C. Similar fused heterocyclic amines often have high melting points due to crystalline packing and hydrogen bonding.
Boiling Point Not applicable (decomposes) Inferred from thermal stability of related compounds.
Solubility Sparingly soluble in water. Soluble in DMSO, DMF. The polar amine and nitrogen heterocycles suggest some polarity, but the fused aromatic system limits aqueous solubility.

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. |[4] |

Predicted Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum (predicted in DMSO-d₆) is expected to show distinct aromatic and amine signals.

    • Amine Protons (-NH₂): A broad singlet is anticipated around δ 6.5-7.5 ppm, which is exchangeable with D₂O.

    • Aromatic Protons (H5, H7): Two doublets are expected in the aromatic region (δ 8.0-9.0 ppm). The proton at the C7 position, being adjacent to the pyridine nitrogen, will likely be the most downfield signal. The proton at the C5 position will appear as a doublet coupled to the H4 proton (if present, though in this structure it is a bridgehead nitrogen). The two protons on the pyridine ring (H5 and H7) will appear as two distinct singlets or narrow doublets due to the large distance. For the related compound 2-Amino-6-bromopyridine, aromatic protons appear between δ 6.5-8.0 ppm.[5]

    • Pyrimidine Proton (H4): A singlet is expected for the proton on the pyrimidine ring, likely in the δ 8.5-9.5 ppm range.

  • ¹³C NMR Spectroscopy: The carbon spectrum will reflect the electron-deficient nature of the heterocyclic rings.

    • Quaternary Carbons: Carbons involved in the ring fusion and those bonded to nitrogen (C2, C4, C8a, C4a) will appear between δ 140-165 ppm.

    • Brominated Carbon (C6): The carbon attached to the bromine atom is expected to be shielded relative to other aromatic carbons, appearing around δ 110-125 ppm.

    • CH Carbons (C5, C7): These carbons will resonate in the aromatic region, typically between δ 120-145 ppm.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of its carbon-bromine bond. This site is an excellent handle for introducing molecular diversity through modern cross-coupling reactions.

G A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Base, R-B(OH)₂ C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Base, R₂NH D Sonogashira Coupling (C-C Bond Formation) A->D Pd/Cu Catalyst, Base, R-C≡CH E 6-Aryl Derivatives B->E F 6-Amino Derivatives C->F G 6-Alkynyl Derivatives D->G

Caption: Key cross-coupling reactions at the C6-bromo position.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing nature of the fused pyrimidine and pyridine rings activates the C6-Br bond toward oxidative addition, a critical step in palladium-catalyzed cycles.[6]

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C-C bonds. Reacting this compound with various aryl or heteroaryl boronic acids (or esters) under palladium catalysis (e.g., Pd(PPh₃)₄) with a suitable base (e.g., K₂CO₃, K₃PO₄) allows for the synthesis of a diverse library of 6-arylpyrido[2,3-d]pyrimidines.[6][7] This approach is fundamental in structure-activity relationship (SAR) studies for kinase inhibitors.[8]

  • Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds, replacing the bromine atom with a primary or secondary amine.[9] The choice of palladium precursor and a specialized phosphine ligand (e.g., BINAP, XPhos) is critical for achieving high yields, especially given the potential for the substrate's own amino group and ring nitrogens to coordinate with the catalyst.[10][11] This reaction is key for introducing side chains that can modulate solubility or target specific amino acid residues in a protein's binding pocket.

Proposed Synthesis Protocol

G cluster_0 Synthesis Workflow A Step 1: Bromination 2,3-Diaminopyridine B Step 2: Cyclization 5-Bromo-2,3-diaminopyridine A->B NBS or Br₂ in Acetic Acid C Step 3: Purification This compound B->C Formamide or Urea, Heat

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology

This protocol is a scientifically grounded projection based on established chemical principles for analogous systems.

Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine from 2,3-Diaminopyridine [14]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,3-diaminopyridine (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Bromination: Prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the cooled pyridine solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is ~8-9.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 5-Bromo-2,3-diaminopyridine.

Step 2: Cyclization to form this compound

  • Reaction Setup: Combine the crude 5-Bromo-2,3-diaminopyridine (1.0 eq.) with an excess of formamide (which serves as both reagent and solvent).

  • Cyclization: Heat the mixture to 180-200 °C for 4-6 hours. The formamide provides the necessary carbon atom to form the pyrimidine ring.

  • Isolation: Cool the reaction mixture to room temperature. Add water to precipitate the crude product.

  • Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a mainstay in modern drug discovery, particularly in oncology. The 6-bromo-2-amino derivative is an ideal starting point for building libraries of potential drug candidates.

  • Kinase Inhibitors: Many marketed and investigational kinase inhibitors feature the pyrido[2,3-d]pyrimidine core. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 6-position, where the bromine resides, points out towards the solvent-exposed region, making it a perfect site for introducing substituents that enhance potency and selectivity.[2] Patents frequently describe the use of 6-bromo intermediates to synthesize libraries of compounds for screening against cell proliferation disorders.[1][3]

  • Anticancer Agents: By modifying the 6-position, researchers can develop compounds that target specific cancer-related pathways. For instance, Suzuki coupling can introduce aryl groups that lead to potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a fume hood.[7]

  • Fire Safety: Keep the product and empty containers away from heat and sources of ignition.[7]

  • First Aid: In case of contact, wash the affected area immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]

References

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromopyrido[2,3-d]pyrimidin-2-amine

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry. As a bioisostere of purines and pteridines, this heterocyclic system serves as a foundational structure for a multitude of pharmacologically active agents.[1] Its unique arrangement of nitrogen atoms allows for a rich tapestry of hydrogen bonding interactions, making it an ideal candidate for engaging with biological targets such as protein kinases.[1][2] Derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]

This guide focuses on a key intermediate in the synthesis of these complex molecules: This compound . The strategic placement of the bromine atom at the C6 position and the primary amine at the C2 position provides two orthogonal handles for chemical modification. The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, while the amino group can be readily functionalized through various amidation or alkylation pathways. Understanding the properties, chemistry, and handling of this building block is therefore critical for researchers and drug development professionals aiming to explore the vast chemical space of pyrido[2,3-d]pyrimidine derivatives.

Core Compound Identification and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and proper storage.

PropertyValueSource(s)
CAS Number 882670-89-5[5][6]
Molecular Formula C₇H₅BrN₄[5]
Molecular Weight 225.05 g/mol [5][7]
Canonical SMILES C1=C2C(=NC(=N1)N)N=C(C=C2)Br[5]
Purity Typically ≥95%[7]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[5]

The Chemistry of Pyrido[2,3-d]pyrimidines: Synthesis and Application

The synthesis of the pyrido[2,3-d]pyrimidine core generally involves the construction of the pyridine ring onto a pre-existing, appropriately substituted pyrimidine.[2] A common approach utilizes 6-aminopyrimidines, which are activated toward electrophilic substitution at the C5 position.[2]

General Synthetic Strategy

One of the most prevalent methods involves the reaction of a 6-aminouracil derivative with a 1,3-dicarbonyl compound or its equivalent.[2][8] This acid-catalyzed condensation and subsequent cyclization efficiently forms the fused bicyclic system. The specific synthesis of this compound would involve starting materials bearing the requisite 2-amino and 6-bromo functionalities on the pyrimidine precursor or introducing them at a later stage.

G cluster_start Starting Materials A Substituted 6-Aminopyrimidine C Condensation & Electrophilic Attack A->C B 1,3-Dicarbonyl Compound or equivalent (e.g., α,β-unsaturated ketone) B->C D Intramolecular Cyclization & Dehydration C->D E Pyrido[2,3-d]pyrimidine Core D->E

Role as a Versatile Chemical Intermediate

This compound is not typically an end-product but rather a crucial building block. Its utility stems from its bifunctional nature, allowing for sequential or orthogonal diversification to build libraries of potential drug candidates.

  • The C6-Bromo Position: This site is ideal for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the exploration of substituents that can occupy specific pockets in a target enzyme's active site.

  • The C2-Amino Position: This primary amine can be acylated, alkylated, or used in reductive amination to append a wide variety of side chains. These modifications are often crucial for modulating solubility, cell permeability, and target engagement.

The pyrido[2,3-d]pyrimidine scaffold, accessed through intermediates like this one, is central to the development of inhibitors for several key drug targets.[3]

G cluster_targets Therapeutic Targets & Applications Core 6-Bromopyrido[2,3-d] pyrimidin-2-amine Kinase_Inhibitors Kinase Inhibitors (EGFR, CDK4, p38 MAPK)[1][3][9] Core->Kinase_Inhibitors Building Block For Anticancer Anticancer Agents[1][2] Core->Anticancer Building Block For Antimicrobial Antimicrobial Agents[2][3] Core->Antimicrobial Building Block For DHFR DHFR Inhibitors[2][9] Core->DHFR Building Block For

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this compound, the following section details a robust, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This is a foundational technique for adding molecular complexity at the C6 position.

Objective: To synthesize a 6-Aryl-pyrido[2,3-d]pyrimidin-2-amine derivative.

Causality of Component Selection:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling aryl bromides, stability, and tolerance of various functional groups. The dppf ligand provides the right balance of electron density and steric bulk to facilitate both oxidative addition and reductive elimination steps.

  • Base: K₂CO₃ is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups on either coupling partner.

  • Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is critical. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired Arylboronic Acid (1.2-1.5 eq.), and Potassium Carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the palladium catalyst, which would render it inactive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Palladium Catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the required time (2-24 hours).

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 6-Aryl-pyrido[2,3-d]pyrimidin-2-amine.

Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling of this compound is paramount for researcher safety. The information below is derived from representative Safety Data Sheets (SDS) for compounds with similar structures and hazards.[9][10][11]

Hazard CategoryGHS Classification and Precautionary Statements
Acute Toxicity H301/H311: Toxic if swallowed or in contact with skin.[9] P264: Wash skin thoroughly after handling.[9] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
Skin/Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P271: Use only outdoors or in a well-ventilated area.
First Aid IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[9] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11] General: Show the safety data sheet to the doctor in attendance.[9]

Personal Protective Equipment (PPE): Always use this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

Conclusion

This compound is a high-value building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its defined structure and bifunctional nature provide a reliable platform for creating diverse chemical libraries targeting a range of diseases. A thorough understanding of its properties, coupled with mastery of modern synthetic techniques and a commitment to safe laboratory practices, empowers researchers to fully leverage this scaffold in the pursuit of novel drug discovery.

References

Synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine: Starting Materials and Core Methodologies

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] This nitrogen-rich bicyclic system is a key structural motif in a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Its structural resemblance to purines allows it to function as an effective mimic in biological systems, often acting as a competitive inhibitor for enzymes such as kinases and dihydrofolate reductase (DHFR).[1]

Within this important class of molecules, this compound serves as a crucial and versatile intermediate. The bromine atom at the 6-position provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a detailed examination of the prevalent synthetic routes, key starting materials, and step-by-step protocols for the preparation of this valuable building block.

Strategic Approach: Retrosynthetic Analysis and Synthetic Pathways

The synthesis of the pyrido[2,3-d]pyrimidine core is most commonly achieved by constructing the pyridine ring onto a pre-existing, appropriately substituted pyrimidine. This is generally referred to as the "pyrimidine-first" approach. The electron-donating amino groups on the pyrimidine ring activate the C5 position for electrophilic attack, which is the key step in the pyridine ring annulation.[4]

A logical retrosynthetic pathway for This compound (I) involves a late-stage bromination of the parent heterocycle, Pyrido[2,3-d]pyrimidin-2-amine (II) . This precursor can, in turn, be disconnected to reveal a key pyrimidine starting material, 2,4,6-Triaminopyrimidine (III) , and a three-carbon synthon required for the pyridine ring formation.

G Target This compound (I) Precursor1 Pyrido[2,3-d]pyrimidin-2-amine (II) Target->Precursor1 Electrophilic Bromination Precursor2 2,4,6-Triaminopyrimidine (III) Precursor1->Precursor2 Pyridine Ring Annulation Synthon Three-Carbon Synthon (e.g., Malondialdehyde equivalent) Precursor1->Synthon Pyridine Ring Annulation G cluster_step1 Step A: Core Synthesis cluster_step2 Step B: Bromination A 2,4,6-Triaminopyrimidine Reagent1 + 1,1,3,3-Tetramethoxypropane HCl, EtOH, Reflux A->Reagent1 B Pyrido[2,3-d]pyrimidin-2-amine Reagent2 + NBS DMF, 0°C to RT B->Reagent2 Reagent1->B C This compound Reagent2->C

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridopyrimidines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring.[1] Depending on the position of the nitrogen atom in the pyridine ring and the fusion pattern, four primary isomers exist: pyrido[2,3-d]-, pyrido[3,4-d]-, pyrido[4,3-d]-, and pyrido[3,2-d]pyrimidines.[1] This structural motif is of significant interest in medicinal chemistry as it is a "privileged scaffold," appearing in numerous biologically active molecules and approved therapeutics.[1][2] The versatility of the pyridopyrimidine core allows for diverse substitutions, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

Many pyridopyrimidine derivatives function as kinase inhibitors by competing with ATP at the active site or binding to an allosteric site of enzymes crucial for cellular signaling pathways.[1][4] Notable examples include Palbociclib, a CDK4/6 inhibitor for breast cancer treatment, and Vistusertib, an mTOR inhibitor investigated for various cancers.[1] This guide provides a comprehensive overview of the core physical and chemical properties of pyridopyrimidine derivatives, their synthesis and characterization, and the relationship between their structure and biological function, offering a critical resource for researchers in drug discovery and development.

Physicochemical Properties: The Foundation of Pharmacokinetics

The physicochemical properties of pyridopyrimidine derivatives are paramount as they directly influence their absorption, distribution, metabolism, and excretion (ADME) profile, which is a key determinant of a drug's efficacy and safety. Properties such as solubility, lipophilicity, and ionization state (pKa) govern how a molecule behaves in a biological system.

Key Influencing Factors:

  • Substituent Effects: The nature and position of functional groups dramatically alter the molecule's properties. For instance, hydrogen bond donors and acceptors can significantly increase melting points and aqueous solubility.[5]

  • pH: The ionization state, and therefore solubility and membrane permeability, is highly dependent on the pH of the surrounding environment.[6]

  • Crystal Packing: The arrangement of molecules in the solid state can affect melting point and dissolution rate.

Data Summary of Representative Pyridopyrimidine Derivatives:

The following table summarizes key physicochemical data for a selection of pyridopyrimidine derivatives. It is important to note that these values are highly dependent on the specific side chains attached to the core scaffold.

Compound Type/ExampleMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)SolubilityRef.
Pyrido[3,2-d]pyrimidine (Parent)C₇H₅N₃131.14Not specifiedNot specified[7]
2-Ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-oneC₁₁H₁₃N₃O203.25133-136Soluble in DMSO[8]
4-Amino-6-(4-hydroxyphenyl)-2-sulfanyl-tetrahydropyrimidine-5-carbonitrileC₁₁H₁₀N₄OS~246.29Not specifiedSoluble in Methanol[5]
2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile DerivativeC₂₄H₁₉ClN₄O₃446.89168Soluble in DMF[9]
Palbociclib (CDK4/6 Inhibitor)C₂₄H₂₉N₇O₂447.54215-225 (Isethionate salt)Slightly soluble in water[1]

Causality Insight: The solubility of these compounds is a critical factor for their bioavailability. For instance, the solubility of a series of pyrimidine derivatives in methanol was shown to increase with temperature.[5] The study also highlighted that the nature of the side chain significantly impacts solubility; a derivative with a furan side chain showed the highest solubility, while one with a p-chloro alkyl group exhibited the lowest.[5] This demonstrates the profound influence of substituent choice on the physical properties of the final compound. For orally administered drugs, a delicate balance between aqueous solubility (for dissolution in the gut) and lipophilicity (for membrane permeation) is essential.[6]

Chemical Properties, Synthesis, and Reactivity

The chemical properties of pyridopyrimidines are defined by the reactivity of the fused heterocyclic system. The nitrogen atoms in both rings act as electron-withdrawing groups, influencing the electron density and reactivity of the carbon atoms. This makes the scaffold susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the specific isomer.

General Synthetic Strategies: The synthesis of the pyridopyrimidine core often involves multi-component reactions or cyclocondensation strategies.[10][11] A common approach is the condensation of an appropriately substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent.[1] For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting 2,4,6-triaminopyrimidine with an α-acetyl propionate derivative in a high-boiling solvent like diphenyl ether.[1] Another prevalent method involves the condensation of guanidine nitrate with ethoxymethylenemalononitrile to form a diaminocyanopyrimidine, which can then be further elaborated.[1]

Illustrative Synthetic Workflow: One-Pot, Three-Component Synthesis

Many modern synthetic approaches focus on efficiency and sustainability, employing one-pot, multi-component reactions, often facilitated by nanocatalysts.[11] This strategy allows for the rapid assembly of complex molecules from simple starting materials.

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 6-Aminouracil D One-Pot Reaction Vessel A->D B Aromatic Aldehyde B->D C Malononitrile C->D P Nanocatalyst (e.g., Fe3O4-ZnO) Water Room Temperature P->D Catalyzes reaction F Filtration & Purification D->F Crude product E Tetrahydropyrido[2,3-d]pyrimidine Product F->E Purified product

Caption: Workflow for a green, one-pot synthesis of pyridopyrimidines.[11]

Experimental Protocols: Synthesis and Characterization

To ensure the identity, purity, and structural integrity of synthesized pyridopyrimidine derivatives, a combination of synthetic procedures and analytical techniques is essential. This section provides a representative experimental protocol.

Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is a generalized example based on common literature procedures for the cyclocondensation reaction to form the pyridopyrimidine core.[1][12]

Objective: To synthesize a 2-substituted-4-amino-pyrido[2,3-d]pyrimidine derivative.

Materials:

  • 2-Amino-3-cyanopyridine (1 equivalent)

  • Formamide (excess, as reagent and solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ethanol (for recrystallization)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-cyanopyridine (e.g., 10 mmol) with an excess of formamide (e.g., 20 mL).[9]

  • Heating: Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Upon cooling, the product will often precipitate out of the solution.

  • Isolation: Pour the cooled mixture into a beaker of cold water to induce further precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual formamide and other impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the purified pyridopyrimidine derivative.

  • Drying: Dry the purified crystals in a vacuum oven.

Characterization:

The structure and purity of the synthesized compound must be confirmed using spectroscopic methods.[13][14]

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure. For a typical pyridopyrimidine, one would expect to see characteristic signals for the aromatic protons on both the pyridine and pyrimidine rings, as well as signals for any substituents.[8][12] Chemical shifts (δ) are reported in ppm.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. The mass-to-charge ratio (m/z) of the molecular ion peak (M+) should correspond to the calculated molecular weight.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the presence of an amino group (NH₂) would show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, while a carbonyl group (C=O) would exhibit a strong absorption around 1650-1750 cm⁻¹.[9][15]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N), which should be within ±0.4% of the theoretical values calculated from the molecular formula.[12][14]

  • Melting Point: A sharp melting point range indicates a high degree of purity.[9][16]

Biological Activities and Mechanisms of Action

The therapeutic potential of pyridopyrimidine derivatives stems from their ability to interact with a wide array of biological targets, most notably protein kinases.[2][4] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[1]

Mechanism of Action: Kinase Inhibition Many pyridopyrimidine derivatives are designed as ATP-competitive inhibitors. They mimic the purine structure of ATP and bind to the enzyme's active site, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade that promotes cell proliferation, survival, and migration.[1][4]

Targets for pyridopyrimidine-based inhibitors include:

  • Cyclin-Dependent Kinases (CDKs): Such as CDK4/6, which are crucial for cell cycle progression.[1]

  • Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR) and BCR-ABL, which are involved in cell growth and oncogenesis.[4][13]

  • PI3K/mTOR Pathway: This is a central signaling pathway that regulates cell growth, metabolism, and survival.[17]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Pyridopyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors, offering a powerful strategy to shut down this pro-survival signaling network.[17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

A Technical Guide to the Biological Significance of 6-Bromopyrido[2,3-d]pyrimidin-2-amine: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine, not as an isolated bioactive agent, but as a pivotal molecular scaffold. Its true significance lies in its role as a foundational building block for a multitude of potent and selective therapeutic candidates, particularly in the realm of oncology. We will explore the synthetic versatility of this core, delve into the mechanism of action of its key derivatives, and provide robust, field-proven protocols for its biological evaluation.

The Pyrido[2,3-d]pyrimidine Core: A "Privileged" Structure in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine framework is a heterocyclic scaffold formed by the fusion of pyrimidine and pyridine rings.[1][2] Its structural resemblance to endogenous purines allows it to function as a versatile "hinge-binding" motif, effectively competing with adenosine triphosphate (ATP) at the catalytic site of numerous protein kinases. This inherent characteristic makes it a "privileged scaffold" in drug discovery, granting its derivatives access to a wide range of biological targets.[3]

The subject of this guide, this compound, serves as a crucial synthetic intermediate. The bromine atom at the C6 position and the primary amine at the C2 position are strategic functional handles for medicinal chemists. These sites allow for predictable and efficient chemical derivatization through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This has led to the development of derivatives with a broad spectrum of activities, including anticancer, antibacterial, anti-inflammatory, and CNS-depressant effects.[1][4]

A Versatile Inhibitor of Critical Oncogenic Kinases

Derivatives built upon the this compound core have demonstrated significant inhibitory activity against several key kinase families implicated in cancer progression.[4]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are central regulators of this process. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of CDK4 and CDK6, which are critical for the G1-S phase transition.[4][5] The FDA-approved drug Palbociclib, a CDK4/6 inhibitor, features this core structure.[4][6]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous solid tumors. The pyrido[2,3-d]pyrimidine scaffold has been instrumental in designing inhibitors that are effective against both wild-type EGFR and clinically relevant resistance mutations, such as T790M.[7][8]

  • Mammalian Target of Rapamycin (mTOR): As a key component of the PI3K/AKT/mTOR signaling pathway, mTOR regulates cell growth, proliferation, and survival. Pyrido[2,3-d]pyrimidine-2,4-diamines have been identified as potent and selective inhibitors of mTOR kinase activity, affecting both mTORC1 and mTORC2 complexes.[9]

  • Other Tyrosine Kinases: The scaffold has also yielded potent inhibitors of other crucial tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Src family kinases.[4]

The general mechanism involves the pyrido[2,3-d]pyrimidine core acting as a scaffold to position substituents that form key interactions, primarily hydrogen bonds, with the "hinge" region of the kinase ATP-binding pocket. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction and inhibiting cancer cell proliferation.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cell Cycle Progression cluster_3 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K RAS RAS/RAF/MEK Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK RAS->ERK ERK->Proliferation CDK46 CDK4/6 G1_S G1-S Phase Transition CDK46->G1_S G1_S->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->Receptor EGFRi Inhibitor->mTOR mTORi Inhibitor->CDK46 CDK4/6i

Caption: Generalized signaling pathways targeted by pyrido[2,3-d]pyrimidine derivatives.

Case Study: Selective Inhibition of CDK4

A prime example highlighting the utility of the 6-bromo precursor is the development of selective CDK4 inhibitors. A study investigating 6-bromo-8-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one revealed the molecular basis for its selectivity.[10] Molecular dynamics simulations showed that the electronegative nature of the CDK4 active site favorably accommodates the positive charge on the ligand. In contrast, the active site of the highly homologous CDK2 features a lysine residue (Lys89) that sterically displaces the ligand, weakening the binding interaction and conferring selectivity.[10] This type of nuanced structure-activity relationship (SAR) is key to designing safer and more effective drugs by minimizing off-target effects.

Compound ClassTarget KinaseActivity (IC₅₀)Cell LineCytotoxicity (IC₅₀)Reference
Pyrido[2,3-d]pyrimidine-7-oneCDK4Potent Inhibition (nM range)Colo-205, U87MGSignificant Growth Inhibition[4]
Thieno[3,2-d]pyrimidine (B1)EGFRL858R/T790M13 nMH19750.087 µM[7]
Pyrido[2,3-d]pyrimidine (6b)CDK4/6-PC-3Potent (µM range)[11]
Pyrido[2,3-d]pyrimidine (8d)CDK4/6-MCF-7Potent (µM range)[11]
Pyrido[2,3-d]pyrimidine-diaminemTORPotent Inhibition (nM range)-Good Antiproliferative Activity[9]
Amino-functionalized Pyrido[2,3-d]pyrimidine (Cpd 1)EGFRWT0.093 µMMCF-76.29 µM[8][12]
Amino-functionalized Pyrido[2,3-d]pyrimidine (Cpd 1)EGFRT790M0.174 µM--[8][12]
Caption: Representative biological activity data for various pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocols for Biological Characterization

Reproducibility and methodological rigor are paramount in drug discovery. The following protocols are self-validating systems for assessing the biological activity of novel pyrido[2,3-d]pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This biochemical assay quantifies the direct inhibitory effect of a compound on a purified kinase enzyme. The principle relies on measuring the depletion of ATP, which correlates with enzyme activity.

Causality: The choice of a fluorescence-based ATP consumption assay provides a high-throughput, sensitive, and direct measure of kinase activity. Using purified enzyme isolates the interaction to the target of interest, removing confounding cellular variables.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO, followed by dilution in reaction buffer.

  • Enzyme and Substrate Addition: In a 384-well plate, add the purified kinase (e.g., recombinant CDK4/Cyclin D1 or EGFRT790M) and its specific peptide substrate.

  • Compound Incubation: Add the diluted test compound to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP at a concentration close to its Km value (to ensure competitive inhibition is detectable).

  • Reaction Progression: Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the "no inhibitor" control).

  • Detection: Stop the reaction and quantify the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of a compound's cytotoxic or cytostatic effects.

Causality: The MTT assay is selected for its reliability and direct correlation between mitochondrial dehydrogenase activity (which reduces MTT to formazan) and the number of viable cells. Using a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung) provides data on the compound's spectrum of activity.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings, making antiproliferative effects clearly measurable.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against the log of compound concentration to calculate the IC₅₀ value.

Cytotoxicity_Workflow start Start seed Seed Cells in 96-Well Plate start->seed adhere Incubate 24h (Allow Adherence) seed->adhere treat Treat with Compound (Serial Dilutions) adhere->treat incubate Incubate 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Perspectives

This compound is a cornerstone of modern medicinal chemistry, particularly for the development of kinase inhibitors. Its value is not in its intrinsic biological activity but in its synthetic potential, providing a robust and versatile platform for creating highly potent and selective drug candidates. The derivatives stemming from this core have shown remarkable efficacy against critical oncogenic drivers like CDKs, EGFR, and mTOR.[4][7][9]

Future research will likely focus on leveraging this scaffold to tackle emerging challenges in oncology, such as acquired drug resistance. This may involve designing next-generation inhibitors that are active against new kinase mutations, developing dual-target inhibitors to block redundant signaling pathways simultaneously, or creating covalent inhibitors for prolonged and irreversible target engagement. The foundational chemistry and biology of the pyrido[2,3-d]pyrimidine core will undoubtedly continue to fuel these innovations for years to come.

References

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrido[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system structurally analogous to purines, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrido[2,3-d]pyrimidine derivatives. We will delve into the strategic considerations behind various synthetic methodologies, from classical condensation reactions to modern multi-component approaches. Furthermore, this guide will illuminate the extensive biological activities of these compounds, with a particular focus on their role as potent kinase inhibitors in oncology. Structure-activity relationships (SAR) will be discussed to provide a rationale for the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a comprehensive overview and practical, field-proven insights.

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Core

The fusion of a pyridine and a pyrimidine ring to form the pyrido[2,3-d]pyrimidine system creates a unique electronic and structural architecture that is highly amenable to interaction with a wide array of biological targets.[1][2] These bicyclic nitrogen-containing heterocycles are recognized as key pharmacophores, with many derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) depressive effects.[1][3][4] Their significance in oncology is particularly noteworthy, where they have been successfully developed as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[1][4] The structural similarity of the pyrido[2,3-d]pyrimidine core to purine bases allows these compounds to function as ATP-competitive inhibitors in the active sites of kinases.[5] This guide will provide a detailed examination of the synthetic pathways to access this versatile scaffold and the subsequent derivatization strategies to optimize biological activity.

Synthetic Strategies: Building the Pyrido[2,3-d]pyrimidine Scaffold

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through a variety of synthetic routes, often involving the construction of the pyridine or pyrimidine ring onto a pre-existing heterocyclic partner. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Classical Approaches: Condensation and Cyclization Reactions

Historically, the synthesis of pyrido[2,3-d]pyrimidines has relied on condensation reactions. A common and effective method involves the reaction of 2-aminonicotinamides or related 2-amino-3-cyanopyridines with various reagents to construct the fused pyrimidine ring. For instance, the cyclization of an o-aminonicotinonitrile with an acylating or thioacylating agent followed by intramolecular heterocyclization is a well-established route to afford substituted pyrido[2,3-d]pyrimidines.[3][6]

Another classical approach involves the condensation of 4-aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents.[1] This method allows for the direct annelation of the pyridine ring onto a pre-formed pyrimidine.

Modern Methodologies: Multi-Component Reactions (MCRs)

More recently, one-pot multi-component reactions (MCRs) have gained prominence for the synthesis of pyrido[2,3-d]pyrimidines due to their operational simplicity, efficiency, and ability to generate molecular diversity.[7] A notable example is the three-component reaction of an aromatic aldehyde, malononitrile, and a 6-aminouracil derivative.[1] This reaction can be facilitated by microwave irradiation or catalytic amounts of reagents like nanocrystalline MgO in an aqueous medium, leading to high yields of the desired products.[1]

The general workflow for a multi-component synthesis of a pyrido[2,3-d]pyrimidine core is depicted below:

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product A Aromatic Aldehyde P One-Pot Reaction (e.g., Microwave, Catalyst) A->P B Malononitrile B->P C 6-Aminouracil Derivative C->P D Pyrido[2,3-d]pyrimidine Core P->D Cyclization & Aromatization Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_drug Therapeutic Intervention cluster_downstream Downstream Cellular Effects GF Growth Factor R Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->R Binds P Phosphorylation Cascade (e.g., RAS-RAF-MEK-ERK) R->P Activates Drug Pyrido[2,3-d]pyrimidine Inhibitor Drug->R Inhibits A Apoptosis Drug->A Induces TF Transcription Factors P->TF Activates CP Cell Proliferation, Survival, Angiogenesis TF->CP Promotes

References

An In-depth Technical Guide to the Solubility and Stability of 6-Bromopyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromopyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of targeted therapeutics.[1] The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters that dictate its handling, formulation, and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It details robust, field-proven methodologies for determining these characteristics, explains the scientific rationale behind experimental designs, and offers practical recommendations for researchers, scientists, and drug development professionals. The protocols described herein are grounded in authoritative standards, including International Council for Harmonisation (ICH) guidelines, to ensure data integrity and regulatory alignment.

Introduction: The Scientific Imperative

The pyridopyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a range of diseases.[2][3] The introduction of a bromine atom at the 6-position and an amine at the 2-position of the pyrido[2,3-d]pyrimidine scaffold creates a molecule with specific electronic and steric properties that can be exploited for targeted molecular interactions. However, these same features intrinsically define its solubility and stability, which are not always favorable.

A thorough understanding of these properties is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. Poor solubility can lead to erratic absorption and insufficient therapeutic exposure, while instability can compromise drug safety, efficacy, and shelf-life.[4] This guide is structured to provide both the foundational knowledge and the practical, step-by-step protocols necessary to comprehensively characterize this compound.

Core Physicochemical Properties

Before delving into experimental determination, it is crucial to understand the key physicochemical properties of the molecule, as these provide a theoretical basis for its expected behavior.

PropertyValue (Predicted/Known)Implication for Solubility & Stability
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol [5]Influences diffusion and dissolution rates.
XLogP3-AA (LogP) 0.8[5]A low LogP value suggests a preference for aqueous environments over lipid ones, hinting at moderate aqueous solubility.
Hydrogen Bond Donors 1[5]The primary amine group can donate hydrogen bonds, aiding solubility in protic solvents.
Hydrogen Bond Acceptors 4[5]Multiple nitrogen atoms in the ring system act as acceptors, enhancing interactions with polar solvents.
pKa (Predicted) Basic pKa ~3-5; Acidic pKa ~8-10The amine group is basic, suggesting that solubility will be significantly higher in acidic pH environments due to protonation.
Structure Fused aromatic heterocyclic systemThe rigid, planar structure can lead to strong crystal lattice energy, potentially limiting solubility. The bromine atom adds lipophilicity.

Comprehensive Solubility Profiling

Solubility dictates the maximum concentration of a drug that can be achieved in a solution and is a critical factor for both in vitro assays and in vivo bioavailability. We will explore two primary types of solubility: kinetic and thermodynamic.

Causality Behind Experimental Choices
  • Kinetic vs. Thermodynamic Solubility: In early discovery, kinetic solubility is often measured first. It's a high-throughput assessment of how readily a compound dissolves when a concentrated DMSO stock is diluted into an aqueous buffer.[6] This mimics the conditions of many biological assays. However, it can overestimate true solubility as it may form supersaturated solutions. Thermodynamic solubility , determined by equilibrating the solid compound with the solvent over a longer period (e.g., 24 hours), represents the true equilibrium state and is the gold standard for pre-formulation studies.[7][8]

  • Solvent Selection: Solubility is assessed in a panel of solvents to guide formulation development. This includes aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0) to understand the impact of ionization, and organic solvents commonly used in synthesis and formulation (e.g., Methanol, Ethanol, DMSO, DMF). The solubility of similar heterocyclic compounds has been shown to be highly dependent on the solvent's polarity and hydrogen bonding capacity.[9]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound.

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.[6]

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 2 mg of this compound into a 1.5 mL glass vial. Perform this in triplicate for each solvent system.

    • Prepare the required solvents: 0.01 M HCl (pH 2.0), Phosphate-Buffered Saline (PBS, pH 7.4), and 0.01 M Sodium Borate (pH 9.0).

  • Equilibration:

    • Add 1.0 mL of the chosen solvent to each vial.

    • Seal the vials securely.

    • Place the vials in a shaking incubator or on a thermomixer set to 25°C and agitate at 700 rpm for 24 hours.[7] This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.

  • Sample Processing:

    • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid, which is necessary to ensure saturation.

    • Centrifuge the vials at 14,000 rpm for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any remaining particulates.

  • Quantification (HPLC-UV):

    • Prepare a standard stock solution of the compound in DMSO at a known concentration (e.g., 10 mM).

    • Create a calibration curve by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • Dilute the filtered supernatant from step 3 into the same diluent to fall within the range of the calibration curve.

    • Analyze the standards and samples by a validated HPLC-UV method. The analytical method must be proven to be stability-indicating.

  • Data Analysis:

    • Calculate the concentration of the dissolved compound in the samples using the linear regression equation from the calibration curve.

    • The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Expected Solubility Data (Illustrative)

The following table presents hypothetical but scientifically plausible solubility data for this compound, based on its structure.

Solvent SystempHExpected Solubility (µg/mL)Rationale
Aqueous Buffer2.050 - 200High solubility expected due to protonation of the 2-amino group, forming a more soluble salt.
Aqueous Buffer (PBS)7.45 - 20Moderate solubility. The compound is likely in its neutral form, with solubility driven by hydrogen bonding.
Aqueous Buffer9.0< 5Low solubility. Potential deprotonation of the pyrimidine ring nitrogens could occur, but the neutral form likely dominates and may be less soluble than at neutral pH.
MethanolN/A> 1000Good solubility due to the polar protic nature of methanol and its ability to form hydrogen bonds.[9]
DMSON/A> 10000Excellent solubility in this strong, polar aprotic solvent.
Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the thermodynamic solubility experiment.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_anal 4. Analysis cluster_res 5. Result prep1 Weigh Compound (2mg) prep2 Add Solvent (1mL) prep1->prep2 equil1 Agitate for 24h at 25°C prep2->equil1 proc1 Centrifuge (14,000 rpm) equil1->proc1 proc2 Filter Supernatant (0.45 µm) proc1->proc2 anal2 Analyze via HPLC-UV proc2->anal2 anal1 Prepare Calibration Curve anal1->anal2 res1 Calculate Solubility (µg/mL) anal2->res1 G cluster_stress 2. Apply Stress Conditions (24h - 7d) cluster_analysis 3. Analysis cluster_eval 4. Evaluation start Prepare Compound Stock (1 mg/mL) acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo therm Thermal (60°C) start->therm quench Neutralize/Dilute Samples acid->quench base->quench oxid->quench photo->quench therm->quench hplc Analyze via Stability-Indicating HPLC-UV/MS quench->hplc eval1 Calculate % Degradation hplc->eval1 eval2 Identify Degradants eval1->eval2 eval3 Propose Pathways eval2->eval3

References

The Pyridopyrimidine Scaffold: A Privileged Framework for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridopyrimidine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has led to its integration into numerous therapeutic agents, particularly in oncology. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyridopyrimidine derivatives. We will delve into the molecular rationale for targeting these pathways, present detailed methodologies for their evaluation, and offer insights into the interpretation of experimental data. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this potent chemical framework.

Introduction: The Significance of the Pyridopyrimidine Scaffold

Pyridopyrimidines are bicyclic heterocyclic compounds resulting from the fusion of pyridine and pyrimidine rings.[1] Their structural similarity to endogenous purines allows them to function as competitive inhibitors for a multitude of enzymes that utilize purine-based substrates, such as ATP.[1] This inherent characteristic has made them a focal point in the design of targeted therapies. The pyridopyrimidine core can be functionalized at various positions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets. This guide will focus on the most prominent and clinically relevant targets of pyridopyrimidine scaffolds.

Key Therapeutic Target Classes

The therapeutic efficacy of pyridopyrimidine derivatives stems from their ability to modulate the activity of key proteins involved in pathological signaling cascades. The most significant of these target classes are protein kinases, with other enzymes like dihydrofolate reductase and phosphodiesterases also representing important areas of investigation.

Protein Kinases: The Master Regulators of Cellular Signaling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] The pyridopyrimidine scaffold has proven to be an exceptional framework for the development of potent and selective kinase inhibitors.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers.[3][4][5][6] This pathway plays a pivotal role in promoting cell survival, proliferation, and metabolism.[4] Consequently, dual inhibition of PI3K and mTOR has emerged as a promising therapeutic strategy.

Pyridopyrimidine-based compounds have been successfully designed as potent dual PI3K/mTOR inhibitors.[7] These inhibitors typically function by competing with ATP for binding to the kinase domain of these enzymes. The resulting blockade of the PI3K/mTOR pathway can induce G1-phase cell cycle arrest and trigger apoptosis in cancer cells.[7]

Figure 1: Simplified PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Pyridopyrimidine Pyridopyrimidine Inhibitors Pyridopyrimidine->PI3K Inhibition Pyridopyrimidine->mTORC1 Inhibition

Caption: Pyridopyrimidine inhibitors block the PI3K/mTOR pathway.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[8][9][10][11][12] Overexpression and activating mutations of EGFR are common in various cancers, making it a well-validated therapeutic target.[10][12]

Pyridopyrimidine derivatives have been developed as potent EGFR inhibitors.[10] These small molecules reversibly or irreversibly bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, govern the progression of the cell cycle.[13][14][15][16] The CDK4/6-Cyclin D complex is particularly crucial for the G1-S phase transition.[13][14] Hyperactivation of CDK4/6 is a common feature in many cancers, leading to uncontrolled cell proliferation.[16]

Pyridopyrimidine-based molecules, such as the FDA-approved drug Palbociclib, are potent and selective inhibitors of CDK4/6.[1] By blocking the activity of these kinases, they prevent the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[17]

Table 1: Representative Pyridopyrimidine-Based Kinase Inhibitors and their Targets

Compound Class Target(s) Example(s) Therapeutic Application
Pyrido[2,3-d]pyrimidines PI3K/mTOR GDC-0980 (pictilisib) Cancer
Pyrido[3,2-d]pyrimidines PI3K/mTOR Apitolisib (GDC-0980) Cancer
Pyrido[2,3-d]pyrimidines EGFR PD153035 Cancer
Pyrido[2,3-d]pyrimidines CDK4/6 Palbociclib (Ibrance) Breast Cancer
Pyrido[2,3-d]pyrimidines PIM-1 SGI-1776 Cancer

| Pyrido[3,4-d]pyrimidines | HER family | Tarloxotinib | Cancer |

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are implicated in the regulation of cell survival, proliferation, and metabolism. Overexpression of PIM-1 kinase is observed in various hematological and solid tumors. Pyridopyrimidine scaffolds have been utilized to develop potent PIM-1 kinase inhibitors that induce apoptosis in cancer cells.

Dihydrofolate Reductase (DHFR): A Target for Antimetabolite Therapy

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[18][19] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell division.[18][20] Inhibition of DHFR leads to a depletion of these essential building blocks, resulting in the arrest of DNA synthesis and cell death.[18]

Certain pyridopyrimidine derivatives have been identified as effective DHFR inhibitors.[1][21] Their mechanism of action involves competing with the natural substrate, dihydrofolate, for binding to the active site of the DHFR enzyme.[22] This therapeutic strategy is particularly effective against rapidly proliferating cells, such as cancer cells.

Phosphodiesterases (PDEs): Modulators of Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family is primarily responsible for the degradation of cAMP in immune and inflammatory cells.[23][24][25][26] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators.[26][27]

Pyridopyrimidine-based compounds have been explored as PDE4 inhibitors for the treatment of inflammatory conditions such as atopic dermatitis and chronic obstructive pulmonary disease (COPD).[24][25]

Other Notable Targets

The versatility of the pyridopyrimidine scaffold extends to other therapeutic targets, including:

  • Biotin Carboxylase: An essential enzyme in bacterial fatty acid synthesis, making it an attractive target for the development of novel antibacterial agents.[28][29][30][31][32]

  • Cholinesterases: Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Pyridopyrimidine derivatives have been investigated for their potential as cholinesterase inhibitors.[33][34][35][36][37]

Experimental Protocols for Target Validation and Compound Characterization

The evaluation of pyridopyrimidine derivatives as potential therapeutic agents requires a battery of well-defined in vitro and cell-based assays. The following section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Expertise & Experience: This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase. The choice of a specific assay format (e.g., radiometric, fluorescence-based, or luminescence-based) depends on the available equipment and the nature of the kinase. The protocol below describes a common luminescence-based assay. The principle lies in quantifying the amount of ATP remaining after the kinase reaction; a lower ATP level indicates higher kinase activity and weaker inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the pyridopyrimidine test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the purified kinase in assay buffer.

    • Prepare a solution of the substrate peptide and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known inhibitor as a positive control.

    • Add the kinase solution to all wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prep_Reagents Add_Compound Add Compound to Plate Prep_Reagents->Add_Compound Add_Kinase Add Kinase & Incubate Add_Compound->Add_Kinase Start_Reaction Initiate Reaction with Substrate/ATP Add_Kinase->Start_Reaction Incubate_Reaction Incubate Reaction Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect ATP Incubate_Reaction->Stop_Reaction Analyze_Data Analyze Data (IC50) Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Expertise & Experience: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[38][39][40][41][42] The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into an insoluble purple formazan product.[42] The amount of formazan produced is proportional to the number of living cells. It is crucial to ensure that the compound itself does not interfere with the MTT reduction process.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridopyrimidine test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated wells as a negative control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add a small volume (e.g., 10 µL) of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

Expertise & Experience: Western blotting is a technique used to detect specific proteins in a sample. When studying kinase inhibitors, it is essential to assess the phosphorylation status of downstream target proteins. A critical aspect of this protocol is the immediate inhibition of endogenous phosphatases upon cell lysis to preserve the phosphorylation state of the proteins.[7][43][44][45] The use of BSA for blocking instead of milk is often recommended, as milk contains phosphoproteins (casein) that can cause high background.[44]

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the pyridopyrimidine compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Expertise & Experience: Flow cytometry is a powerful technique for analyzing the properties of individual cells within a population. It can be used to determine the effect of a compound on cell cycle distribution and to quantify apoptosis. For cell cycle analysis, propidium iodide (PI) is a commonly used DNA stain that allows for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content. For apoptosis, Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol (Cell Cycle Analysis):

  • Cell Treatment and Harvesting:

    • Treat cells with the pyridopyrimidine compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to gate the cell populations and generate histograms of DNA content to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

The pyridopyrimidine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, providing a versatile platform for the design of inhibitors targeting a wide range of therapeutically relevant proteins. The remarkable success of pyridopyrimidine-based drugs in the clinic, particularly in the field of oncology, underscores the immense potential of this chemical framework.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: While many potent pyridopyrimidine inhibitors have been developed, achieving high selectivity for a specific target to minimize off-target effects and associated toxicities remains a key challenge.

  • Overcoming Drug Resistance: The development of drug resistance is a major hurdle in cancer therapy. The design of next-generation pyridopyrimidine inhibitors that can overcome known resistance mechanisms is a critical area of investigation.

  • Exploring New Therapeutic Areas: While oncology has been the primary focus, the diverse biological activities of pyridopyrimidine derivatives suggest their potential utility in other therapeutic areas, including inflammatory, infectious, and neurodegenerative diseases.

References

The Enduring Scaffold: A Technical Guide to the Chemistry and Applications of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system structurally analogous to purines, rendering it a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature allows for extensive functionalization, leading to the development of compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse applications of pyrido[2,3-d]pyrimidines. We delve into detailed synthetic protocols, explore the mechanistic basis of their therapeutic applications—most notably in oncology as kinase inhibitors—and present key structure-activity relationship (SAR) data to inform future drug design. Furthermore, we touch upon the emerging potential of related scaffolds in materials science, offering a forward-looking perspective on this remarkable chemical entity.

The Chemical Core: Synthesis and Reactivity

The power of the pyrido[2,3-d]pyrimidine scaffold lies in its synthetic accessibility and the chemical handles it presents for modification. The primary synthetic strategies involve constructing the pyridine ring onto a pre-existing, functionalized pyrimidine core.

Foundational Synthetic Strategies

There are four principal approaches for synthesizing the pyrido[2,3-d]pyrimidine core starting from a substituted 4-aminopyrimidine precursor.[1] The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

  • Route I: Addition of a Three-Carbon Unit: This is the most common approach, where an electrophilic three-carbon component reacts with the electron-rich 5-position of an activated aminopyrimidine.[1] Reagents like α,β-unsaturated ketones, 1,3-dicarbonyl compounds, and dimethyl acetylenedicarboxylate (DMAD) are frequently used.[1] The reaction proceeds via an initial Michael addition or electrophilic attack, followed by intramolecular cyclization and dehydration/aromatization. The prerequisite for this pathway is the presence of electron-donating groups on the pyrimidine ring to activate the C5 position for electrophilic attack.[1][2]

  • Route II: Addition of a Two-Carbon Unit: This method involves reacting a 4-aminopyrimidine bearing a one-carbon substituent at the 5-position with a two-carbon fragment.

  • Route III: Intramolecular Cyclization: This strategy utilizes a 4-aminopyrimidine with a propionyl-type side chain at the C5 position, which undergoes intramolecular cyclization.[1]

  • Route IV: One-Pot Multi-Component Reactions (MCRs): MCRs have gained significant traction due to their efficiency, atom economy, and operational simplicity.[3] These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity. A typical MCR for this scaffold involves the condensation of an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene compound (such as malononitrile).[4][5] This approach is environmentally friendly, often proceeding in aqueous media, and allows for the rapid generation of diverse libraries of compounds.[4][5][6]

Experimental Protocol: One-Pot, Three-Component Synthesis

This protocol describes an efficient, environmentally benign synthesis of a pyrido[2,3-d]pyrimidine derivative using a multi-component reaction in aqueous media, which proceeds via a domino Knoevenagel-Michael-cyclization sequence.[4]

Objective: To synthesize 7-amino-5-(aryl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.

Materials:

  • 4(6)-Aminouracil (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Diammonium hydrogen phosphate [(NH₄)₂HPO₄] (DAHP) (10 mol%)

  • Ethanol/Water solvent mixture

Procedure:

  • In a round-bottom flask, combine 4(6)-aminouracil, the aromatic aldehyde, and malononitrile in an ethanol/water solution.

  • Add a catalytic amount of DAHP (10 mol%) to the mixture. The use of a mild, inexpensive catalyst like DAHP in an aqueous medium is a key advantage for green chemistry.[4]

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically within a few hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum. The high yields (often 82-95%) and simple work-up, which avoids column chromatography, make this protocol highly efficient.[4]

Experimental Protocol: Synthesis of a Key Chlorinated Intermediate

The introduction of a chlorine atom onto the pyrido[2,3-d]pyrimidine scaffold creates a versatile intermediate. The chloro group acts as an excellent leaving group for subsequent nucleophilic substitution or as a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of derivatives.[7][8]

Objective: To synthesize a 6-chloropyrido[2,3-d]pyrimidine derivative from a pyrido[2,3-d]pyrimidin-7(8H)-one precursor.

Materials:

  • Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate in toluene in a flask equipped with a reflux condenser.

  • Add a catalytic amount of DMF. DMF facilitates the formation of the Vilsmeier reagent in situ, which is the active chlorinating agent.

  • Cool the mixture to 0 °C in an ice bath. Slowly and carefully add phosphorus oxychloride (POCl₃) dropwise. This reaction is exothermic and generates HCl gas.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 8-12 hours. Monitor the conversion of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel to yield the pure 6-chloropyrido[2,3-d]pyrimidine derivative.[7]

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Intermediate Functionalization Aminopyrimidine Aminopyrimidine MCR One-Pot Three-Component Reaction Aminopyrimidine->MCR Aldehyde Aldehyde Aldehyde->MCR Malononitrile Malononitrile Malononitrile->MCR Pyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidin-7(8H)-one MCR->Pyrido[2,3-d]pyrimidin-7(8H)-one Chlorination Chlorination (POCl3) Pyrido[2,3-d]pyrimidin-7(8H)-one->Chlorination Chlorinated_Intermediate Versatile Chloro-Intermediate Chlorination->Chlorinated_Intermediate Coupling_Reactions Cross-Coupling or Nucleophilic Substitution Chlorinated_Intermediate->Coupling_Reactions Final_Products Diverse Library of Final Compounds Coupling_Reactions->Final_Products

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.

Therapeutic Applications: A Mechanistic Approach

The structural similarity of pyrido[2,3-d]pyrimidines to endogenous purines allows them to interact with a wide range of biological targets, particularly ATP-binding sites within enzymes like kinases. This has made them a cornerstone of modern targeted cancer therapy.

Kinase Inhibition: The Vanguard of Cancer Therapy

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[9] Pyrido[2,3-d]pyrimidines have proven to be highly effective scaffolds for designing potent and selective kinase inhibitors.[10]

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). In many cancers, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation.[11]

Palbociclib (Ibrance®) , a landmark drug developed by Pfizer, is a potent and selective inhibitor of CDK4 and CDK6.[9] By binding to the ATP pocket of CDK4/6, Palbociclib prevents the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[11] The result is a G1 cell cycle arrest and a halt in tumor cell proliferation. Palbociclib is approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[12] The synthesis of its core structure relies on building the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.[13]

G CyclinD Cyclin D Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Arrest G1 Arrest pRb p-Rb (Inactive) Rb->pRb Phosphorylation G1_S_Transition G1-S Phase Transition & Proliferation pRb->G1_S_Transition Releases E2F to promote E2F E2F E2F->G1_S_Transition Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Palbociclib->Complex INHIBITS

Caption: Mechanism of CDK4/6 inhibition by Palbociclib.

The EGFR signaling pathway is crucial for cell growth and proliferation.[14] Mutations that lead to the constitutive activation of EGFR are common drivers in non-small cell lung cancer (NSCLC).[15] While first-generation EGFR inhibitors were effective, tumors often develop resistance, frequently through a secondary mutation known as T790M.[15]

The pyrido[2,3-d]pyrimidine scaffold has been instrumental in developing next-generation covalent inhibitors that can overcome this resistance.[15] These molecules are designed to not only fit into the ATP-binding site but also to form a covalent bond with a cysteine residue (Cys797) near the active site, leading to irreversible inhibition. Researchers have successfully designed and synthesized novel pyrido[2,3-d]pyrimidine derivatives that show high potency against the double mutant (L858R/T790M) EGFR while maintaining selectivity over the wild-type (WT) receptor, which is key to reducing toxicity.[15]

G EGFR EGFR (Receptor Tyrosine Kinase) Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Block Signal Blockade & Apoptosis Response Cell Proliferation, Survival, Angiogenesis RAS_RAF->Response PI3K_AKT->Response Inhibitor Pyrido[2,3-d]pyrimidine EGFR Inhibitor Inhibitor->Dimerization INHIBITS ATP Binding

Caption: Simplified EGFR signaling and point of inhibition.

The versatility of the scaffold extends to numerous other kinase families:[9]

  • Bcr-Abl: In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase. Compounds like PD180970 have shown potent inhibition of Bcr-Abl, reducing phosphorylation and inducing cell death in CML cell lines, including those resistant to imatinib.[9]

  • FGFr/PDGFr: Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF) receptors are key drivers of angiogenesis and cell proliferation. Pyrido[2,3-d]pyrimidines have been developed as potent inhibitors of these receptor tyrosine kinases.[16][17]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids. Its inhibition starves cells of the building blocks needed for DNA replication, making it an effective anticancer and antimicrobial target. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of DHFR from various sources, including parasites like Toxoplasma gondii.[1]

Structure-Activity Relationships (SAR)

Systematic modification of the pyrido[2,3-d]pyrimidine core has yielded crucial insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes key SAR findings for tyrosine kinase inhibitors.

PositionModificationImpact on ActivityRationale & InsightsReference
C2 Introduction of a [4-(diethylamino)butyl]amino side chainIncreased potency and bioavailabilityThe basic amino group improves aqueous solubility and can form key hydrogen bonds or salt bridges within the kinase active site, enhancing binding affinity.[16][17]
C5 & C7 (4-CH₃-phenyl) and (4-chlorophenyl) groupsPotent anticancer activity These bulky aromatic groups likely occupy hydrophobic pockets in the kinase active site, contributing to binding affinity through van der Waals interactions.[9]
C6 Replacement of 2,6-dichlorophenyl with 3,5-dimethoxyphenylShifted from broad-spectrum to highly selective FGFr inhibitor This demonstrates that modifications at the C6 position are critical for determining kinase selectivity. The dimethoxyphenyl group fits preferentially into the FGFr active site over other kinases like PDGFr or EGFr.[16][17]
C7-N8 Addition of a urea moiety, e.g., 1-[...]-3-tert-butylureaBroad tyrosine kinase inhibition (PDGFr, FGFr, EGFr, c-src)The urea group provides additional hydrogen bond donors and acceptors, allowing for promiscuous binding to the hinge region of multiple kinases.[16][17]
N/A Conversion of a thioxo group to a hydrazide moietySignificantly enhanced anti-hepatic cancer activityThe hydrophilic, electron-rich hydrazide group can alter the electronic properties and solubility of the molecule, potentially leading to improved cellular uptake or target engagement.[9]

Emerging Applications in Materials Science

While the primary focus for pyridopyrimidines has been medicinal, the photophysical properties of related nitrogen-containing fused heterocyclic systems suggest potential in materials science. A structurally similar core, pyrido[2,3-b]pyrazine , has been successfully used to develop a family of full-color fluorescent materials for high-performance Organic Light-Emitting Diodes (OLEDs).[18] By systematically tuning the donor units attached to the core, researchers have achieved emissions spanning the entire visible spectrum, from blue to red, with high quantum efficiencies.[18] Given the electronic and structural similarities, the pyrido[2,3-d]pyrimidine scaffold represents an unexplored but promising core for the design of novel organic electronic materials for applications in displays, lighting, and sensors.[19]

Conclusion and Future Outlook

The pyrido[2,3-d]pyrimidine scaffold is a testament to the power of privileged structures in chemical science. Its synthetic tractability and inherent biological relevance have cemented its role in modern drug discovery, culminating in blockbuster therapies like Palbociclib. The ongoing research into next-generation kinase inhibitors for resistant cancers continues to highlight the scaffold's adaptability. The key to future success will lie in designing derivatives with enhanced selectivity to minimize off-target effects and in exploring novel therapeutic areas beyond oncology. Furthermore, the untapped potential of this scaffold in materials science presents an exciting new frontier for chemists and materials scientists alike, promising innovations in organic electronics. The pyrido[2,3-d]pyrimidine core is not just a historical success story; it remains a dynamic and highly relevant platform for future scientific breakthroughs.

References

Methodological & Application

Synthesis of 6-Substituted Pyrido[2,3-d]pyrimidin-2-amines: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system of immense interest in medicinal chemistry and drug development.[1][2][3] Structurally analogous to endogenous purines, these compounds have demonstrated a broad spectrum of pharmacological activities, positioning them as "privileged scaffolds" in the design of novel therapeutics.[2] Their diverse biological profile includes potent anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[1][4][5] Notably, derivatives of this scaffold have been investigated as inhibitors of critical cellular targets such as dihydrofolate reductase (DHFR) and various protein kinases, which are pivotal in the pathogenesis of numerous diseases.[4][6] The ability to readily introduce a variety of substituents at the 6-position of the pyrido[2,3-d]pyrimidine ring system allows for the fine-tuning of their pharmacological properties, making the synthesis of 6-substituted derivatives a key focus for researchers. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for the preparation of 6-substituted pyrido[2,3-d]pyrimidin-2-amines, tailored for researchers and scientists in the field of drug discovery.

Strategic Approaches to the Synthesis of the Pyrido[2,3-d]pyrimidine Core

The construction of the pyrido[2,3-d]pyrimidine scaffold can be broadly categorized into two main strategies: annulation of a pyridine ring onto a pre-existing pyrimidine and construction of a pyrimidine ring onto a substituted pyridine. The former is the more prevalent and versatile approach, often commencing with readily available and highly functionalized pyrimidine precursors.

Strategy 1: Pyridine Ring Annulation onto a Pyrimidine Core

This strategy is the workhorse for the synthesis of a wide array of pyrido[2,3-d]pyrimidines. The general concept involves the reaction of a suitably substituted aminopyrimidine with a three-carbon synthon, which undergoes cyclization to form the fused pyridine ring. The choice of the three-carbon component is critical as it dictates the substitution pattern of the newly formed pyridine ring.

A common and effective variation of this strategy involves a multicomponent reaction, where a substituted aminopyrimidine, an aldehyde, and an active methylene compound are reacted in a one-pot synthesis. This approach is highly efficient and allows for the rapid generation of a library of diverse compounds.

Diagram 1: General Synthetic Strategy via Pyridine Annulation

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product A Substituted 2-Aminopyrimidine C Cyclocondensation A->C B Three-Carbon Synthon B->C D 6-Substituted Pyrido[2,3-d]pyrimidin-2-amine C->D

Caption: Pyridine ring annulation onto a pyrimidine core.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of key 6-substituted pyrido[2,3-d]pyrimidin-2-amine intermediates and final compounds. These protocols are based on established literature procedures and are intended to be a starting point for optimization by researchers based on their specific substrates and laboratory conditions.

Protocol 1: Synthesis of 6-Aryl-Substituted Pyrido[2,3-d]pyrimidin-2,4(1H,3H)-diones

This protocol describes a multicomponent reaction for the synthesis of a pyrido[2,3-d]pyrimidine scaffold with an aryl group at the 6-position, starting from 6-amino-1,3-dimethyluracil.

Materials and Reagents:

ReagentMolar Equivalent
6-Amino-1,3-dimethyluracil1.0
Aryl aldehyde1.0
Malononitrile1.0
Ethanol-
Piperidine0.1 (catalytic)

Procedure:

  • To a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and the desired aryl aldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the 6-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile intermediate.

Causality: The reaction proceeds via an initial Knoevenagel condensation between the aryl aldehyde and malononitrile, followed by a Michael addition of the 6-aminouracil to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the stable pyrido[2,3-d]pyrimidine core. Piperidine acts as a base to catalyze both the Knoevenagel condensation and the Michael addition.

Protocol 2: Chlorination of the Pyrido[2,3-d]pyrimidinone Core

This protocol details the conversion of the pyrido[2,3-d]pyrimidinone intermediate to a 4-chloro derivative, a versatile intermediate for further functionalization.

Materials and Reagents:

ReagentMolar Equivalent
Pyrido[2,3-d]pyrimidinone intermediate1.0
Phosphorus oxychloride (POCl₃)3.0 - 5.0
Toluene-
Dimethylformamide (DMF)Catalytic

Procedure:

  • Suspend the pyrido[2,3-d]pyrimidinone intermediate (1.0 eq) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-chloropyrido[2,3-d]pyrimidine derivative.[7]

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the amide functionality in the pyrimidinone ring into a chloro group. DMF acts as a catalyst in this Vilsmeier-Haack type reaction.

Protocol 3: Synthesis of 6-Substituted-2-aminopyrido[2,3-d]pyrimidines via Nucleophilic Substitution

This protocol outlines the synthesis of the target 2-amino compounds from the 2,4-dichloro intermediate.

Materials and Reagents:

ReagentMolar Equivalent
2,4-Dichloropyrido[2,3-d]pyrimidine1.0
Amine (R-NH₂)1.1
Ethanol or Isopropanol-
Triethylamine or DIPEA2.0

Procedure:

  • Dissolve the 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq) in ethanol or isopropanol.

  • Add the desired amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford the 6-substituted-2-amino-4-chloropyrido[2,3-d]pyrimidine.

  • Further displacement of the 4-chloro group can be achieved by reacting with another nucleophile if desired.

Causality: The chlorine atoms at the 2 and 4 positions of the pyrido[2,3-d]pyrimidine ring are susceptible to nucleophilic aromatic substitution. The 4-position is generally more reactive than the 2-position, allowing for selective substitution. The base is added to neutralize the HCl generated during the reaction.

Diagram 2: Workflow for the Synthesis of 6-Substituted Pyrido[2,3-d]pyrimidin-2-amines

G A Multicomponent Reaction (Protocol 1) B Pyrido[2,3-d]pyrimidinone Intermediate A->B C Chlorination (Protocol 2) B->C D 4-Chloro Intermediate C->D E Nucleophilic Substitution (Protocol 3) D->E F Target 6-Substituted Pyrido[2,3-d]pyrimidin-2-amine E->F

Caption: A typical synthetic workflow.

Characterization and Data

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table of Representative Yields:

6-SubstituentIntermediate Yield (%)Final Product Yield (%)
Phenyl75-8560-70
4-Chlorophenyl80-9065-75
4-Methoxyphenyl70-8055-65

Yields are approximate and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust framework for the preparation of a diverse range of 6-substituted pyrido[2,3-d]pyrimidin-2-amines. The versatility of the multicomponent reaction, coupled with the reactivity of the chlorinated intermediates, offers medicinal chemists a powerful toolkit for lead discovery and optimization. As our understanding of the biological targets of these compounds deepens, the development of novel and efficient synthetic methodologies will continue to be a driving force in the quest for new and improved therapeutics.

References

Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2][3] Its structural resemblance to purine has made it a cornerstone in the design of a multitude of biologically active agents, including potent kinase inhibitors for oncology, as well as compounds with anti-inflammatory, antibacterial, and antiviral properties.[1] The ability to strategically functionalize this core at various positions is paramount for generating molecular diversity and fine-tuning pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for this purpose, offering a robust and versatile tool for the formation of carbon-carbon bonds.[4]

This guide provides a detailed protocol and technical insights for the Suzuki coupling of 6-Bromopyrido[2,3-d]pyrimidin-2-amine with various aryl and heteroaryl boronic acids or esters. We will delve into the mechanistic underpinnings of the reaction, offer a generalized protocol with key optimization parameters, and present a detailed, step-by-step workflow for researchers.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4] The catalytic cycle, illustrated below, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide.[5]

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[4]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_out Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br_L2 Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br_L2 Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-Br_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 6-Aryl-pyrido[2,3-d] pyrimidin-2-amine Reductive_Elimination->Product ArBr 6-Bromopyrido[2,3-d] pyrimidin-2-amine ArBr->Oxidative_Addition RBOH Aryl/Heteroaryl Boronic Acid RBOH->Transmetalation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Base - Catalyst/Ligand Vessel Flame-dry Reaction Vessel Reagents->Vessel Inert Establish Inert Atmosphere (Ar/N2) Vessel->Inert Solvents Degas Solvents Inert->Solvents Combine Combine all solids in vessel AddSolvent Add Degassed Solvents Combine->AddSolvent Heat Heat and Stir (e.g., 100 °C, 12-24h) AddSolvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with EtOAc/H2O - Extract & Wash Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Flash Column Chromatography Dry->Purify Characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity Analysis (HPLC) Purify->Characterize

References

Application Notes and Protocols for Kinase Inhibitor Development Using 6-Bromopyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern oncology and inflammatory disease research, the quest for selective and potent kinase inhibitors is a paramount objective. Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets.[1] Within the vast chemical space of potential inhibitors, the pyrido[2,3-d]pyrimidine core has emerged as a "privileged scaffold".[1][2] Its structural resemblance to the purine core of ATP enables it to effectively compete for the ATP-binding site of numerous kinases.[3] This application note focuses on a key building block within this class: 6-Bromopyrido[2,3-d]pyrimidin-2-amine . We will explore its strategic importance, provide detailed synthetic protocols for its elaboration into potent kinase inhibitors, and present methodologies for biological evaluation.

The bromine atom at the 6-position is not a mere placeholder; it is a versatile chemical handle. This halogen allows for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[4] This strategic functionalization at the C6 position is crucial for modulating the potency and selectivity of the resulting kinase inhibitors.[5] The 2-amino group, on the other hand, often serves as a key hydrogen bond donor, anchoring the inhibitor within the kinase's hinge region. The strategic combination of these two features makes this compound an invaluable starting material for the synthesis of targeted therapeutics.

Targeted Kinase Families and Mechanism of Action

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of important kinase families implicated in cancer and other diseases. These include:

  • Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are key regulators of the cell cycle. Inhibitors of these kinases, such as the FDA-approved drug Palbociclib, can induce cell cycle arrest in cancer cells.[1]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation is a hallmark of many cancers, including non-small cell lung cancer.[6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8][9]

  • Src Family Kinases (e.g., c-Src): Non-receptor tyrosine kinases involved in a multitude of signaling pathways that control cell proliferation, differentiation, and survival.

The primary mechanism of action for inhibitors derived from this scaffold is ATP-competitive inhibition . By mimicking the purine structure of ATP, these small molecules bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

Synthetic Protocol: Elaboration of this compound into a Potent CDK4/6 Inhibitor

This section provides a representative, step-by-step protocol for the synthesis of a potent CDK4/6 inhibitor, analogous to known clinical candidates, starting from this compound. The synthetic strategy hinges on a key Suzuki-Miyaura cross-coupling reaction to install a crucial aromatic substituent at the 6-position.

Workflow for Kinase Inhibitor Synthesis

G A Start: this compound B Suzuki-Miyaura Coupling with Pyridinylboronic Acid Derivative A->B Pd Catalyst, Base, Solvent C Intermediate: 6-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-2-amine B->C D N-Arylation or N-Alkylation at the 2-amino position (Optional) C->D Further diversification E Final Inhibitor C->E Direct use D->E F Purification & Characterization (HPLC, NMR, MS) E->F G cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibition

References

Application Note: Strategic Derivatization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that holds a privileged position in modern drug discovery. As structural analogs of biologically essential purines, pteridines, and quinazolines, these scaffolds serve as versatile pharmacophores capable of interacting with a wide array of biological targets.[1][2] The inherent bioactivity of this class is demonstrated by its extensive investigation for numerous therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] Many of these activities stem from the ability of pyrido[2,3-d]pyrimidine derivatives to function as potent inhibitors of key enzymes, particularly protein kinases such as EGFR, CDK4, and PIM-1.[1][2][3][5]

For medicinal chemists, the process of transforming a bioactive "hit" into a clinical "lead" is critically dependent on systematic Structure-Activity Relationship (SAR) studies. This involves the synthesis and evaluation of a library of analogs to map the molecular features essential for potency, selectivity, and favorable pharmacokinetic properties. The starting material, 6-Bromopyrido[2,3-d]pyrimidin-2-amine , is an ideal precursor for such studies. The bromine atom at the C6 position serves as a highly versatile synthetic handle, enabling the introduction of diverse chemical moieties through robust and well-established synthetic methodologies. This application note provides a detailed guide and protocols for the strategic derivatization of this key intermediate using palladium-catalyzed cross-coupling reactions to generate compound libraries for SAR exploration.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The strategic location of the bromine atom on the electron-deficient pyridine ring of the scaffold makes it highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry due to their remarkable functional group tolerance, reliability, and the vast commercial availability of reaction partners. For the purpose of SAR exploration around the C6 position, two key transformations are paramount: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C6 position of the scaffold and a wide variety of aryl, heteroaryl, or alkyl groups. This is achieved by reacting the 6-bromo intermediate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[7] This method is ideal for exploring how steric bulk, electronic properties, and aromatic interactions at the C6 position influence biological activity.

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, coupling the 6-bromo intermediate with a diverse range of primary or secondary amines.[8][9] The mechanism is similar in principle to other cross-coupling reactions, involving oxidative addition, amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[9] This strategy is crucial for introducing hydrogen bond donors and acceptors, modulating polarity, and exploring key interactions with polar residues in a target's binding site.

Experimental Design & Protocols

PART 1: General Laboratory Procedures

1.1. Materials & Reagents: All reagents should be of the highest purity available. Palladium catalysts and ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere (Argon or Nitrogen). Anhydrous solvents are critical for reaction efficiency and should be obtained from a commercial supplier or freshly distilled.

1.2. Reaction Setup & Monitoring: Reactions are best performed in oven-dried glassware under an inert atmosphere using standard Schlenk line techniques or in a glovebox.[10] To degas solvents, bubble argon or nitrogen through the liquid for 15-20 minutes prior to use. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine consumption of the starting material.

1.3. Work-up & Characterization: Upon completion, reactions are typically quenched and subjected to a standard aqueous workup to remove inorganic salts and water-soluble impurities. Purification is most commonly achieved by flash column chromatography on silica gel. The identity and purity of all final compounds must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Protocol for C6-Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification A Combine 6-Bromo Scaffold, Arylboronic Acid, Base (K2CO3) in Schlenk Flask B Add Degassed Solvents (e.g., Dioxane/H2O) A->B C Purge with Argon B->C D Add Pd(PPh3)4 Catalyst under Argon Counterflow C->D E Heat Reaction Mixture (e.g., 90-100 °C) D->E F Monitor by TLC/LC-MS until Completion E->F G Cool to RT, Quench, and Aqueous Workup F->G H Purify by Flash Column Chromatography G->H I Characterize Product (NMR, HRMS) H->I

Caption: Workflow for Suzuki-Miyaura Derivatization.

Reagents & Materials

ReagentMol. Wt.Molar Eq.Example Amount
This compound226.051.0226 mg (1.0 mmol)
Phenylboronic Acid121.931.2146 mg (1.2 mmol)
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg (0.05 mmol)
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)
1,4-Dioxane (degassed)--8 mL
Water (degassed)--2 mL

Step-by-Step Procedure:

  • To an oven-dried 25 mL Schlenk flask, add this compound (226 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Briefly purge the resulting suspension with argon for 5 minutes.

  • Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol).

  • Seal the flask and place it in a preheated oil bath at 95 °C. Stir vigorously for 6-12 hours.

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired 6-phenylpyrido[2,3-d]pyrimidin-2-amine.

PART 3: Protocol for C6-Amination via Buchwald-Hartwig Amination

This protocol outlines a general method for coupling the 6-bromo scaffold with a representative secondary amine, morpholine.

Workflow Diagram: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Isolation & Purification A Combine Pd Pre-catalyst, Ligand, and Base (NaOtBu) in Schlenk Flask B Add 6-Bromo Scaffold and Anhydrous Toluene A->B C Add Amine Reagent (e.g., Morpholine) B->C D Purge with Argon C->D E Heat Reaction Mixture (e.g., 100-110 °C) D->E F Monitor by TLC/LC-MS until Completion E->F G Cool to RT, Quench, and Aqueous Workup F->G H Purify by Flash Column Chromatography G->H I Characterize Product (NMR, HRMS) H->I

Caption: Workflow for Buchwald-Hartwig Derivatization.

Reagents & Materials

ReagentMol. Wt.Molar Eq.Example Amount
This compound226.051.0226 mg (1.0 mmol)
Morpholine87.121.3114 µL (1.3 mmol)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0218 mg (0.02 mmol)
Xantphos578.680.0529 mg (0.05 mmol)
Sodium tert-butoxide (NaOtBu)96.101.4135 mg (1.4 mmol)
Toluene (anhydrous)--10 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (29 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (226 mg, 1.0 mmol).

  • Add anhydrous toluene (10 mL) followed by morpholine (114 µL, 1.3 mmol) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 8-16 hours.

  • Monitor the reaction. Upon completion, cool to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).

  • Dilute with ethyl acetate (30 mL) and separate the layers.

  • Extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired 6-morpholinopyrido[2,3-d]pyrimidin-2-amine.

Application in SAR Studies

The protocols above provide a robust platform for generating a diverse library of C6-substituted analogs. Once synthesized and characterized, these compounds are subjected to biological screening to build a comprehensive SAR profile.

Logical Flow of SAR Exploration

A Core Scaffold (6-Bromo Intermediate) B Parallel Synthesis (Suzuki & Buchwald-Hartwig) A->B C Compound Library (Diverse C6-Analogs) B->C D Biological Screening (e.g., Kinase IC50 Assay) C->D E Data Analysis (SAR Table Generation) D->E F Identify Key Interactions (Electronic, Steric, H-bonding) E->F G Lead Optimization F->G

Caption: Iterative cycle of synthesis and testing for SAR.

Hypothetical SAR Data Analysis

Imagine the synthesized compounds are tested as inhibitors of a hypothetical kinase, "Kinase X". The data could be tabulated as follows to derive meaningful relationships.

Compound IDR Group at C6 PositionIC₅₀ (nM) vs. Kinase XSAR Interpretation
1 (Core) -Br>10,000Starting material is inactive.
2a -Phenyl850Aromatic group at C6 confers moderate activity.
2b -4-Methoxyphenyl120Electron-donating group (EDG) improves potency, suggesting a hydrophobic pocket.
2c -4-Chlorophenyl900Electron-withdrawing group (EWG) is not favorable.
2d -3-Pyridyl250Heteroaromatic ring is tolerated; potential H-bond acceptor.
3a -Morpholino75Polar, H-bond accepting group significantly boosts potency.
3b -Piperidinyl350Removal of the morpholine oxygen reduces activity; H-bond is likely critical.
3c -N-methylpiperazinyl45Basic nitrogen further improves potency, suggesting a key salt-bridge interaction.

From this hypothetical data, a medicinal chemist can deduce that the C6 position points towards a solvent-exposed region of the kinase active site that contains both hydrophobic and polar features. The strong potency of compounds 3a and 3c suggests a critical hydrogen bond or ionic interaction is possible, guiding the next round of synthesis toward analogs with optimized H-bonding capabilities and basicity.

Conclusion

The this compound scaffold is a powerful and versatile starting point for medicinal chemistry campaigns. By employing robust and high-yielding palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, research scientists can efficiently generate large, diverse libraries of novel compounds. This systematic approach to derivatization, coupled with iterative biological testing, is fundamental to elucidating structure-activity relationships, thereby accelerating the journey from a preliminary hit to a highly optimized lead candidate for drug development.

References

The Versatile Scaffold: Applications of 6-Bromopyrido[2,3-d]pyrimidin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine nucleus stands as a prominent privileged scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This intrinsic similarity has rendered it a cornerstone in the design of a multitude of targeted therapies, particularly in the realm of oncology. Within this important class of heterocycles, 6-Bromopyrido[2,3-d]pyrimidin-2-amine has emerged as a critical and versatile starting material. Its strategic bromine substitution at the 6-position provides a reactive handle for the introduction of diverse molecular fragments, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug discovery professionals.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its role in the synthesis of potent kinase inhibitors. We will delve into the causality behind synthetic strategies and provide detailed, field-proven protocols for its key transformations.

The Strategic Importance of the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold is a bioisostere of purine, enabling it to effectively mimic adenosine triphosphate (ATP) and compete for its binding site on a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The fusion of the pyridine and pyrimidine rings creates a rigid, planar system that can be readily functionalized at multiple positions to optimize interactions within the kinase ATP-binding pocket.[2]

Derivatives of this scaffold have been successfully developed as inhibitors of numerous kinases, including Fibroblast Growth Factor Receptors (FGFr), Platelet-Derived Growth Factor Receptors (PDGFr), Epidermal Growth Factor Receptor (EGFR), c-Src, and Cyclin-Dependent Kinases (CDKs).[3][4] Notably, the FDA-approved drug Palbociclib (Ibrance), a potent inhibitor of CDK4 and CDK6 used in the treatment of breast cancer, features a pyrido[2,3-d]pyrimidin-7-one core, underscoring the clinical significance of this heterocyclic system.[2][5]

The Role of the 6-Bromo Substituent: A Gateway to Molecular Diversity

The bromine atom at the 6-position of this compound is the lynchpin of its utility. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a vast array of aryl, heteroaryl, and amino substituents. This capability is paramount in drug discovery, where the exploration of diverse chemical space around a core scaffold is essential for identifying compounds with optimal potency, selectivity, and drug-like properties.

Signaling Pathway Context: Kinase Inhibition

The diagram below illustrates the general principle of how ATP-competitive kinase inhibitors, many of which are derived from the pyrido[2,3-d]pyrimidine scaffold, function to block cellular signaling pathways implicated in cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Substrate Substrate Protein RTK->Substrate ATP ATP PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) PhosphoSubstrate->Downstream Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: ATP-competitive kinase inhibition by pyrido[2,3-d]pyrimidine derivatives.

Key Synthetic Transformations: Protocols and Insights

The following sections provide detailed protocols for the two most common and impactful applications of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 6-position, a common strategy in the development of kinase inhibitors to probe the hydrophobic regions of the ATP-binding site.

G start Start: This compound, Arylboronic Acid, Catalyst, Base setup Reaction Setup: Combine reagents in a Schlenk flask under inert atmosphere (Ar/N2). start->setup reaction Reaction: Add degassed solvent. Heat with vigorous stirring (e.g., 90-100 °C). setup->reaction monitoring Monitoring: Track progress by TLC or LC-MS. reaction->monitoring workup Work-up: Cool to RT, dilute with organic solvent, wash with water and brine. monitoring->workup Upon completion purification Purification: Dry organic layer, concentrate, and purify by column chromatography. workup->purification product Product: 6-Aryl-pyrido[2,3-d]pyrimidin-2-amine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

This protocol describes the synthesis of a key intermediate in the development of selective Fibroblast Growth Factor Receptor (FGFr) tyrosine kinase inhibitors. The introduction of the 3,5-dimethoxyphenyl group has been shown to impart high selectivity for FGFr.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound882670-89-5227.051.01.0
3,5-Dimethoxyphenylboronic acid19218-54-1181.991.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.114 mL-
Water (degassed)7732-18-518.021 mL-

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound (227 mg, 1.0 mmol), 3,5-dimethoxyphenylboronic acid (218 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 95 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-2-amine.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst for Suzuki couplings. It is generally effective for a wide range of substrates.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle. The aqueous conditions facilitate its solubility and reactivity.

  • Solvent System: The 1,4-dioxane/water mixture is a common choice for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals. Starting from this compound, this method allows for the introduction of various primary and secondary amines at the 6-position, providing access to a diverse range of analogs with potentially improved biological activity and pharmacokinetic profiles.

G start Start: This compound, Amine, Catalyst, Ligand, Base setup Reaction Setup: Combine reagents in a dry Schlenk flask under inert atmosphere (Ar/N2). start->setup reaction Reaction: Add anhydrous solvent. Heat with vigorous stirring (e.g., 80-110 °C). setup->reaction monitoring Monitoring: Track progress by TLC or LC-MS. reaction->monitoring workup Work-up: Cool to RT, dilute with organic solvent, filter through Celite, and wash. monitoring->workup Upon completion purification Purification: Dry organic layer, concentrate, and purify by column chromatography. workup->purification product Product: 6-(Amino)-pyrido[2,3-d]pyrimidin-2-amine purification->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

This protocol provides a general method for the N-arylation of the 6-position of the pyrido[2,3-d]pyrimidine core. The choice of the specific aryl amine and ligand may require optimization for optimal results.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound882670-89-5227.051.01.0
Arylamine (e.g., Aniline)62-53-393.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Anhydrous Toluene108-88-392.145 mL-

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (227 mg, 1.0 mmol) and the arylamine (e.g., aniline, 112 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl-6-aminopyrido[2,3-d]pyrimidin-2-amine derivative.

Causality and Insights:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for Buchwald-Hartwig aminations. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the key palladium-amido intermediate in the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvents and reagents, along with inert atmosphere techniques, is critical for success.

Conclusion

This compound is a testament to the power of strategic halogenation in medicinal chemistry. It serves as a highly valuable and versatile building block, providing a reliable and efficient entry point to a vast chemical space of potent and selective kinase inhibitors. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, empower medicinal chemists to systematically modify the pyrido[2,3-d]pyrimidine scaffold, ultimately accelerating the drug discovery process. A thorough understanding of the principles and practicalities of these reactions, as outlined in this guide, is essential for any researcher or drug development professional working in this exciting and impactful field.

References

Synthesis of pyrido[2,3-d]pyrimidines from pyrimidine or pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Synthesis of Pyrido[2,3-d]pyrimidines

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system of immense interest in medicinal chemistry and drug development.[1] As structural analogs of purines and pteridines, these compounds are recognized as "privileged scaffolds," capable of interacting with a wide array of biological targets.[2] Derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, anti-inflammatory, and CNS-depressant properties.[1][2][3] Notably, their role as kinase inhibitors has been extensively explored, leading to the development of therapeutics targeting enzymes like cyclin-dependent kinases (CDKs), tyrosine kinases (e.g., BCR-ABL), and phosphoinositide 3-kinases (PI3K).[2][3][4][5]

The versatility of this scaffold stems from the numerous positions on both the pyridine and pyrimidine rings that can be functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides an in-depth overview of the primary synthetic strategies for constructing the pyrido[2,3-d]pyrimidine core, focusing on the two most prevalent retrosynthetic disconnections: annulation of a pyridine ring onto a pre-existing pyrimidine and, conversely, the formation of a pyrimidine ring from a pyridine precursor. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer insights into experimental design.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the pyrido[2,3-d]pyrimidine skeleton can be broadly categorized into two logical approaches. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Starting Materials cluster_1 Synthetic Approaches Pyrim Pyrimidine Derivatives (e.g., 6-Aminouracils) ApproachA Approach A: Pyridine Ring Annulation Pyrim->ApproachA [C3], [C2+C1], or Multicomponent Condensation Pyri Pyridine Derivatives (e.g., 2-Aminonicotinamides) ApproachB Approach B: Pyrimidine Ring Annulation Pyri->ApproachB Cyclization with C1 synthons Target Pyrido[2,3-d]pyrimidine Core Scaffold ApproachA->Target ApproachB->Target

Figure 1: High-level overview of the two primary synthetic routes to the pyrido[2,3-d]pyrimidine scaffold.

Part I: Synthesis from Pyrimidine Derivatives: Building the Pyridine Ring

This is arguably the most common and versatile approach, utilizing readily available and often highly functionalized aminopyrimidines as the foundational block. The core transformation involves the construction of the pyridine ring onto the C5 and C6 positions of the pyrimidine.

Condensation Reactions with 1,3-Dielectrophiles

A classic and robust method involves the reaction of a 6-aminopyrimidine, such as 6-aminouracil, with a three-carbon electrophilic partner.[6] The reaction proceeds via an initial nucleophilic attack from the C5 position of the electron-rich pyrimidine onto the electrophile, followed by cyclization and dehydration/oxidation.

  • With α,β-Unsaturated Ketones: The reaction of 6-aminouracil with α,β-unsaturated ketones can proceed via a Michael addition, followed by cyclization and subsequent oxidation (often an auto-oxidation) to furnish the aromatic pyrido[2,3-d]pyrimidine system.[6]

  • With 1,3-Diketones: Symmetrical diketones like acetylacetone react readily with 6-aminopyrimidines in the presence of an acid catalyst (e.g., phosphoric acid) to yield 5,7-disubstituted pyrido[2,3-d]pyrimidines.[6] For unsymmetrical diketones, the regioselectivity is dictated by the relative reactivity of the two carbonyl groups.[6]

Multicomponent Reactions (MCRs): A Modern Approach to Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, prized for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[7][8] The synthesis of pyrido[2,3-d]pyrimidines is particularly well-suited to MCRs, typically involving the one-pot reaction of an aminopyrimidine, an aldehyde, and an active methylene compound.[9][10]

The general mechanism for this transformation is a domino sequence:

  • Knoevenagel Condensation: The aldehyde and the active methylene compound (e.g., malononitrile, Meldrum's acid) condense to form a highly electrophilic arylidene intermediate.[7][9]

  • Michael Addition: The electron-rich C5-position of the 6-aminopyrimidine attacks the β-carbon of the arylidene intermediate.[7]

  • Cyclization & Tautomerization: The exocyclic amino group attacks one of the nitrile or ester groups, leading to intramolecular cyclization. Subsequent tautomerization and, in some cases, elimination of a small molecule, yields the final aromatic product.[7]

G cluster_0 Domino Reaction Sequence R1 Aromatic Aldehyde Knoevenagel Knoevenagel Condensation R1->Knoevenagel R2 Active Methylene (e.g., Malononitrile) R2->Knoevenagel R3 6-Aminouracil Michael Michael Addition R3->Michael Cat Catalyst (Acid/Base/Lewis Acid) Cat->Knoevenagel Knoevenagel->Michael Arylidene Intermediate Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Acyclic Adduct Product Pyrido[2,3-d]pyrimidine Cyclization->Product

Figure 2: Mechanistic workflow for the three-component synthesis of pyrido[2,3-d]pyrimidines.

The choice of catalyst and reaction conditions can significantly impact the efficiency of these MCRs. A variety of catalysts have been successfully employed, highlighting the ongoing innovation in this area.

Table 1: Comparison of Catalysts and Conditions for Three-Component Synthesis

CatalystStarting MaterialsConditionsTypical YieldReference
Diammonium hydrogen phosphate (DAHP) Aromatic aldehyde, malononitrile, 4-aminouracilReflux in aqueous ethanolGood to Excellent[9]
Triethylbenzylammonium chloride (TEBAC) Aldehyde, alkyl nitrile, aminopyrimidineWaterGood[10]
[γ-Fe₂O₃@-Hap-SO₃H] nanocatalyst Benzaldehyde, Meldrum's acid, 6-aminouracilSolvent-freeUp to 94%[7]
Indium(III) bromide (InBr₃) Benzaldehyde, Meldrum's acid, 6-aminouracilSolvent-free, 15 min95%[7]
β-Cyclodextrin Aldehyde, Meldrum's acid, 6-aminouracilReflux in waterUp to 97%[7]
Magnetic Nanoparticles (Fe₃O₄@SiO₂@(CH₂)₃S-SO₃H) Aromatic aldehyde, malononitrile, 2,6-diaminopyrimidin-4-oneSolvent-freeHigh[11]
Microwave Irradiation Aromatic aldehyde, malononitrile, 4-aminouracilAqueous media, no catalystGood to Excellent[9]

Part II: Synthesis from Pyridine Derivatives: Building the Pyrimidine Ring

An alternative and equally valuable strategy begins with a substituted pyridine and constructs the pyrimidine ring onto it. This approach is particularly useful when the desired substitution pattern on the pyridine portion of the scaffold is complex or more easily accessible from pyridine starting materials.

A common route involves starting with a 2-amino-3-cyanopyridine (o-aminonicotinonitrile) derivative.[12] These precursors contain the necessary functionality in the correct positions to facilitate the closure of the pyrimidine ring.

  • Acylation/Thioacylation: The 2-amino group of the nicotinonitrile is acylated, for instance, with an acid chloride.[13]

  • Intramolecular Cyclization: The newly introduced acyl group then undergoes an intramolecular cyclization with the adjacent nitrile group, often promoted by base or heat, to form the 4-oxo or 4-thioxo-pyrido[2,3-d]pyrimidine.[12] Further transformations at the 4-position, such as chlorination with POCl₃ followed by nucleophilic substitution, can then be used to install diverse functionalities.[14]

Part III: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating the rationale behind key steps, expected observations, and potential troubleshooting advice.

Protocol 1: One-Pot Three-Component Synthesis using DAHP Catalyst

This protocol describes an environmentally benign and efficient synthesis of 5-amino-7-(aryl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-6-carbonitriles, adapted from Abdolmohammadi, S. and Balalaie, S. (2012).[9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • 6-Aminouracil (1.0 mmol, 127 mg)

  • Diammonium hydrogen phosphate (DAHP) (0.1 mmol, 13.2 mg)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 6-aminouracil (1.0 mmol), and DAHP (0.1 mmol).

  • Add 10 mL of a 1:1 ethanol/water mixture to the flask.

  • Fit the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate/hexane eluent). Reactions are typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C to a constant weight. The product is often of high purity, but can be recrystallized from ethanol or DMF/water if necessary.

Causality and Experimental Choices:

  • Catalyst: DAHP is a mild, inexpensive, non-toxic, and water-soluble Brønsted acid/base catalyst that effectively promotes both the initial Knoevenagel condensation and the subsequent steps.[9]

  • Solvent System: The ethanol/water mixture is an environmentally friendly choice that provides good solubility for the reactants at reflux temperature while allowing the product to precipitate upon cooling, simplifying the workup.

  • Reflux Conditions: Heating is necessary to overcome the activation energy for the C-C bond formations and cyclization steps.

Expected Results & Troubleshooting:

  • Appearance: A solid precipitate should form as the reaction cools. The color will depend on the aromatic aldehyde used.

  • Yield: Yields are generally high (80-95%).

  • Low Yield: If the yield is low, ensure the reflux temperature was maintained and that the starting materials were pure. Reaction time can be extended if TLC shows incomplete conversion. An alternative is to switch to microwave irradiation, which can often reduce reaction times and improve yields.[9]

Protocol 2: Synthesis from a Pyridine Precursor

This protocol outlines a general procedure for forming the pyrido[2,3-d]pyrimidine core starting from a 2-amino-3-cyanopyridine derivative.[12][13]

Materials:

  • Substituted 2-amino-3-cyanopyridine (1.0 mmol)

  • Acid chloride (e.g., benzoyl chloride) (1.1 mmol)

  • Pyridine (as solvent and base, ~10 mL)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the 2-amino-3-cyanopyridine (1.0 mmol) in anhydrous pyridine (~10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Add the acid chloride (1.1 mmol) dropwise to the cold solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor by TLC until the starting aminopyridine is consumed.

  • Slowly pour the reaction mixture into a beaker containing crushed ice (~50 g) with stirring.

  • A precipitate of the acylated intermediate or the cyclized product will form. If cyclization is incomplete, the intermediate can be isolated and heated in a high-boiling solvent (e.g., diphenyl ether) or with a base (e.g., K₂CO₃ in DMF) to effect ring closure.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water to remove pyridine hydrochloride and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum. Recrystallization (e.g., from ethanol or acetic acid) may be required for further purification.

Causality and Experimental Choices:

  • Pyridine: Pyridine serves a dual role as a solvent and as a base to neutralize the HCl generated during the acylation reaction, driving the reaction forward.

  • Ice Bath: The initial cooling is crucial to control the exothermic acylation reaction and prevent potential side reactions.

  • Workup: Quenching on ice hydrolyzes any remaining acid chloride and precipitates the organic product.

Expected Results & Troubleshooting:

  • Product Formation: A solid product should be readily obtained upon quenching.

  • Incomplete Cyclization: If the isolated product is the acylated intermediate (identifiable by spectroscopy), cyclization can be induced by heating. The choice of conditions depends on the substrate's reactivity.

  • Purification Issues: If the product is difficult to purify, chromatography may be necessary. Ensure the starting aminopyridine is pure, as impurities can complicate the reaction and purification.

Conclusion

The synthesis of pyrido[2,3-d]pyrimidines is a rich and evolving field, driven by the significant therapeutic potential of this scaffold. The classic strategies of building the pyridine ring onto a pyrimidine core through condensation reactions remain robust and reliable. However, the advent of multicomponent reactions has revolutionized the synthesis, offering highly efficient, atom-economical, and often environmentally benign pathways to complex derivatives.[8] Concurrently, synthetic routes starting from pyridine precursors provide essential alternatives for accessing diverse substitution patterns. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently design and execute the synthesis of novel pyrido[2,3-d]pyrimidine derivatives for application in drug discovery and development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their structural similarity to purines makes them privileged scaffolds for designing molecules with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The development of efficient and sustainable synthetic methodologies is crucial for exploring the full potential of this versatile chemical space.

Traditional methods for synthesizing these derivatives often involve lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses these limitations.[4][5] By utilizing microwave irradiation, MAOS offers a faster, more energy-efficient, and often higher-yielding alternative to conventional heating.[6][7] This technique leverages the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy, leading to rapid and uniform heating.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and protocols for the microwave-assisted synthesis of pyridopyrimidine derivatives.

The Science Behind Microwave-Assisted Reactions

Unlike conventional heating, where heat is transferred to the reaction mixture via conduction and convection from an external source, microwave heating generates heat volumetrically within the sample.[6] The primary mechanisms responsible for this are:

  • Dipolar Polarization: Polar molecules in the reaction mixture attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction and molecular agitation generate heat.[8][9]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the presence of the oscillating electric field. Collisions between these moving ions generate heat.

This direct and efficient energy transfer leads to numerous advantages:

  • Accelerated Reaction Rates: Reactions can often be completed in minutes instead of hours.[4][5]

  • Higher Yields and Purity: The rapid and uniform heating can minimize the formation of side products.[5][6]

  • Greener Chemistry: Reduced reaction times translate to lower energy consumption, and the efficiency of the method may allow for the use of less solvent.[6][8]

  • Enhanced Reproducibility: Precise control over reaction parameters in modern microwave reactors ensures high reproducibility.[5]

General Workflow for Microwave-Assisted Synthesis

The workflow for microwave-assisted synthesis is straightforward and can be adapted for a wide range of reactions. The following diagram illustrates the key steps involved.

Microwave Synthesis Workflow A Reagent Preparation (Starting materials, catalyst, solvent) B Reaction Vessel Assembly (Add reagents to microwave-safe vial) A->B C Microwave Reactor Setup (Set parameters: Temperature, Time, Power) B->C D Microwave Irradiation (Reaction proceeds under controlled conditions) C->D E Cooling (Vial is cooled to a safe temperature) D->E F Work-up & Isolation (Extraction, filtration, etc.) E->F G Purification (Chromatography, recrystallization) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A generalized workflow for microwave-assisted organic synthesis.

Exemplary Protocol: One-Pot, Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines

This protocol describes a general method for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives, a reaction that benefits significantly from microwave irradiation.[10] This multi-component reaction (MCR) approach allows for the rapid assembly of complex molecules from simple starting materials.[11]

Reaction Mechanism

The following diagram illustrates a plausible reaction mechanism for the three-component synthesis of a dihydropyrido[2,3-d]pyrimidine derivative.

Reaction Mechanism cluster_1 Knoevenagel Condensation cluster_2 Michael Addition cluster_3 Intramolecular Cyclization & Dehydration A Aldehyde (R1-CHO) C Intermediate A A->C + B - H2O B 1,3-Diketone E Intermediate B C->E + D D Aminopyrimidine F Final Product (Dihydropyrido[2,3-d]pyrimidine) E->F - H2O

Caption: A plausible reaction mechanism for the synthesis of dihydropyrido[2,3-d]pyrimidines.

Materials and Equipment
  • Starting Materials:

    • An appropriate aldehyde (e.g., a substituted 3-formyl-quinoline)

    • A cyclic 1,3-diketone (e.g., dimedone)

    • A primary heterocyclic amine (e.g., 2,4,6-triaminopyrimidine)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Equipment:

    • Microwave synthesis reactor

    • Microwave-safe reaction vials with caps

    • Magnetic stir bars

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Chromatography system (e.g., flash chromatography)

Step-by-Step Procedure
  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the formyl-quinoline derivative (1.0 mmol), the cyclic 1,3-diketone (1.0 mmol), and the primary heterocyclic amine (1.0 mmol).

  • Solvent Addition: Add DMF (2-3 mL) to the reaction vial. Ensure all reagents are sufficiently wetted by the solvent.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters. A typical starting point would be:

    • Temperature: 130 °C

    • Time: 8-15 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the set temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. Most modern microwave reactors have a built-in cooling system.

  • Work-up and Isolation:

    • Once cooled, carefully open the vial.

    • Pour the reaction mixture into a beaker containing cold water (20-30 mL).

    • A precipitate of the crude product should form.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation: Reaction Parameter Optimization

The following table provides a summary of typical reaction conditions and outcomes for the synthesis of various dihydropyrido[2,3-d]pyrimidine derivatives, demonstrating the efficiency of the microwave-assisted protocol.[10]

EntryAldehyde (R1)1,3-DiketoneAmineTime (min)Temp (°C)Yield (%)
13-Formyl-quinolineDimedone2,4,6-Triaminopyrimidine813082
23-Formyl-6-chloroquinolineDimedone2,4,6-Triaminopyrimidine1013078
33-Formyl-quinoline1,3-Cyclohexanedione2,4,6-Triaminopyrimidine1213075
43-Formyl-quinolineDimedone2-Aminopyrimidine1514070

Troubleshooting and Optimization

  • Low Yield:

    • Increase Temperature/Time: Gradually increase the reaction temperature (in 10 °C increments) or time (in 2-5 minute increments).

    • Solvent Choice: While DMF is often effective, other high-boiling polar solvents like NMP or DMSO can be explored.

    • Catalyst: Although the example protocol is catalyst-free, some variations may benefit from the addition of a catalytic amount of acid (e.g., acetic acid) or base.

  • Incomplete Reaction:

    • Monitor by TLC: If possible, perform a time-course study by running the reaction for shorter intervals and monitoring the progress by Thin Layer Chromatography.

  • Side Product Formation:

    • Lower Temperature: Excessive temperatures can sometimes lead to decomposition or side reactions. Try running the reaction at a slightly lower temperature for a longer duration.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient preparation of pyridopyrimidine derivatives.[12][13][14] The protocols and guidelines presented in this application note offer a solid foundation for researchers to leverage this technology in their own work. By significantly reducing reaction times and often improving yields and purity, MAOS can accelerate the discovery and development of novel compounds for a wide range of applications, from pharmaceuticals to advanced materials.[15][16][17][18][19]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine derivatives. This guide is designed to provide expert insights and practical solutions to the common and complex purification challenges encountered during your research. The unique electronic properties and structural complexity of this scaffold often necessitate tailored purification strategies. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing pyrido[2,3-d]pyrimidine derivatives?

A1: The impurity profile is intrinsically linked to your synthetic route. However, several classes of impurities are common. Understanding these will help you design an effective purification strategy.

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves, particularly if the reaction has not gone to completion. For instance, in multi-component reactions, you might find residual 6-aminouracil derivatives, aldehydes, or malononitrile[1][2].

  • Reagents and Catalysts: Reagents used in excess, such as chlorinating agents (e.g., POCl₃ byproducts), or catalysts (e.g., piperidine, p-TSA) can contaminate the crude product[3][4].

  • Reaction Byproducts: Incomplete cyclization, side-reactions, or rearrangement products can lead to structurally similar impurities that are often challenging to separate. For example, syntheses starting from aminopyrimidines can sometimes yield isomeric products or partially cyclized intermediates[4][5].

  • Solvent-Related Impurities: Residual high-boiling point solvents like DMF or DMSO can be persistent. Water is also a common impurity that can interfere with certain purification steps like crystallization[1].

A systematic approach using analytical techniques like HPLC and Mass Spectrometry (MS) is crucial to identify the nature of the impurities before selecting a purification method[1].

Q2: My pyrido[2,3-d]pyrimidine derivative has very poor solubility in common organic solvents. How does this impact my purification strategy?

A2: Poor solubility is a hallmark challenge for this class of compounds and significantly impacts purification. The planar, aromatic nature of the core structure can lead to strong intermolecular π-π stacking, reducing solubility.

  • Chromatography: Low solubility can cause your compound to precipitate at the top of the column during loading, leading to significant streaking and poor separation. It is crucial to find a solvent or solvent mixture for loading that fully dissolves the crude material but is weak enough not to elute the compound prematurely. Using a co-solvent system may be necessary[6].

  • Crystallization: While the ultimate goal for purity, achieving crystallization can be difficult. Poor solubility limits the choice of effective anti-solvents and can lead to the compound "crashing out" as an amorphous solid or oil rather than forming well-defined crystals.

  • Handling Losses: Every transfer of a poorly soluble compound risks material loss due to precipitation. It is advisable to use a larger volume of solvent than you might for other compounds and to rinse all glassware meticulously.

Solubility often increases with temperature, a property that can be exploited in both chromatography and crystallization[7][8]. However, you must first confirm the thermal stability of your compound.

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification process.

Problem 1: Complex Crude Mixture & Choosing the Right Initial Strategy

Q: My initial analysis (TLC/LC-MS) shows a complex mixture with multiple spots/peaks. What is the most efficient way to approach the initial cleanup?

A: A complex crude mixture requires a logical, stepwise purification approach. Avoid immediately turning to preparative HPLC, which can be time-consuming and costly. A better strategy is to use a series of orthogonal techniques that separate compounds based on different physicochemical properties.

G start Complex Crude Mixture (TLC/LC-MS Confirmed) solubility_check Assess Solubility: Is the product soluble in a solvent where major impurities are not? start->solubility_check acid_base_check Does the molecule have a strongly acidic or basic handle? solubility_check->acid_base_check No trituration Trituration / Slurry Wash solubility_check->trituration Yes extraction Acid-Base Extraction acid_base_check->extraction Yes column Proceed to Column Chromatography acid_base_check->column No trituration->acid_base_check trituration_desc Removes highly soluble or insoluble impurities. trituration->trituration_desc extraction_desc Separates acidic, basic, and neutral compounds. extraction->extraction_desc extraction->column

  • Liquid-Liquid Extraction: If your molecule has an ionizable group (e.g., a free amine or carboxylic acid), an acid-base extraction is a powerful first step. By adjusting the pH of an aqueous layer, you can selectively move your compound (or impurities) between the aqueous and organic phases, achieving a significant bulk separation[9].

  • Trituration/Slurry: If your desired compound has low solubility in a particular solvent while the impurities are highly soluble, you can perform a slurry. Suspend the crude material in this solvent, stir vigorously, and then filter. The solid collected will be enriched in your product. Common solvents for this include diethyl ether, cold ethanol, or ethyl acetate.

  • Flash Column Chromatography: This is the workhorse of purification for most organic compounds[10]. It separates based on polarity. For pyrido[2,3-d]pyrimidines, silica gel is most common, but the basic nitrogen atoms can cause streaking. This is addressed in the next section.

Problem 2: Difficulties with Column Chromatography

Q: My compound streaks badly on the silica gel column, resulting in broad peaks and poor separation. What is causing this and how can I fix it?

A: Streaking (or tailing) on silica gel is a frequent issue with nitrogen-containing heterocycles like pyrido[2,3-d]pyrimidines. The primary cause is the interaction between the basic lone pairs on the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-ideal interaction prevents smooth elution.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is highly effective but can be difficult to remove from the final product.

      • Pyridine: A few drops can also work but has a strong odor.

      • Ammonia: Using a mobile phase saturated with ammonia (e.g., DCM/MeOH/NH₄OH) is very effective for highly basic compounds.

  • Change the Stationary Phase:

    • Alumina: Switching to an alumina (Al₂O₃) column can be beneficial. Alumina is available in neutral, basic, or acidic forms. For most pyrido[2,3-d]pyrimidines, neutral or basic alumina is a good choice.

    • Reverse-Phase (C18): If your compound is sufficiently non-polar, reverse-phase chromatography, which separates based on hydrophobicity, can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol[11].

Q: I am struggling to separate my desired product from a very close-running impurity or a regioisomer. What are my options?

A: Separating isomers or compounds with very similar polarity is a significant challenge that often requires moving beyond standard flash chromatography.

Advanced Chromatographic Solutions

TechniquePrincipleBest ForConsiderations
High-Performance Liquid Chromatography (HPLC) Uses smaller stationary phase particles and high pressure for superior resolution.Isomers, close-running impurities, final polishing for high purity (>99%).Lower loading capacity, more expensive equipment and solvents.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase.Chiral separations, thermally labile compounds. Fast and uses less organic solvent.Requires specialized equipment.
Centrifugal Partition Chromatography (CPC) A form of liquid-liquid chromatography with no solid support, eliminating irreversible adsorption.Polar or unstable compounds, large-scale separations.[12]Requires finding a suitable biphasic solvent system.

For chiral pyrido[2,3-d]pyrimidine derivatives, specialized chiral stationary phases (CSPs) are necessary for enantiomeric separation, typically using HPLC or SFC[13].

Problem 3: Crystallization Failures

Q: I've purified my compound by chromatography, but when I try to crystallize it, it just "oils out." What should I do?

A: "Oiling out" occurs when the compound's solubility in the solvent is too high at a given temperature, or the solution is too supersaturated, causing it to separate as a liquid phase instead of forming an ordered crystal lattice.

G

Solutions to Try:

  • Re-dissolve and Slow Down: Gently heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. A Dewar flask or an insulated box can slow the cooling rate from hours to days, giving crystals more time to nucleate and grow.

  • Reduce Polarity: The oil is essentially the compound acting as its own solvent. You may need a less polar solvent system. Try re-dissolving in a minimal amount of a good solvent (like DCM or MeOH) and slowly adding a non-polar anti-solvent (like hexane or diethyl ether) until turbidity persists, then let it stand.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation points for crystal growth.

  • Seed Crystals: If you have even a tiny amount of solid material from a previous attempt, add a single speck to the cooled, supersaturated solution. This "seed" can template the growth of larger crystals.

Key Experimental Protocols

Protocol 1: General Purpose Flash Column Chromatography

This protocol is a starting point and should be optimized for your specific compound.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rƒ) of 0.25-0.35 for your desired compound. A common starting point for pyrido[2,3-d]pyrimidines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes[10][14]. If streaking is observed, add 0.5% triethylamine to the TLC solvent jar and re-run.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% hexanes). Pour the slurry into the column and use pressure to pack the bed firmly and evenly.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., DCM). Use a pipette to carefully apply the solution to the top of the silica bed.

    • Dry Loading: If solubility is low, dissolve the crude product in a strong solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often gives better resolution.

  • Elution: Begin running the column with your starting eluent. If using a gradient, slowly and methodically increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Always ensure the triethylamine (if used) is removed by co-evaporating with a solvent like toluene or by washing a solution of the product with a dilute acid if the compound is stable.

Protocol 2: Systematic Recrystallization Solvent Screening
  • Preparation: Place approximately 10-20 mg of your purified, amorphous solid into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, dropwise, until the solid just dissolves at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve after ~1 mL, try heating it.

  • Screening Solvents (from polar to non-polar): Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane/Heptane.

  • Induce Crystallization:

    • If the solid dissolved upon heating, allow the tube to cool slowly to room temperature, then place it in an ice bath or freezer.

    • If the solid dissolved at room temperature, use an anti-solvent. Slowly add a miscible solvent in which your compound is insoluble (e.g., add water to an ethanol solution, or hexane to an ethyl acetate solution) until the solution becomes cloudy.

  • Observation: Observe which solvent system yields high-quality crystals. Scale up the best condition for the bulk of your material.

References

Technical Support Center: A Guide to Improving Yield in the Synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromopyrido[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are privileged structures in drug discovery, known for their roles as kinase inhibitors and other therapeutic agents.[1][2] Achieving a high-yielding and reproducible synthesis is therefore critical.

This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting questions and in-depth answers to address the specific, practical challenges you may encounter in the lab. We will explore the causality behind experimental choices, empowering you to diagnose issues and rationally design solutions for a more robust synthetic route.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues

Low yield is a multifaceted problem that can arise from either the initial cyclization to form the pyridopyrimidine core or the subsequent bromination step. The following workflow provides a logical path to identify and resolve the root cause of poor outcomes.

TroubleshootingWorkflow cluster_cyclization Step 1: Pyridopyrimidine Core Formation cluster_bromination Step 2: Electrophilic Bromination start Problem: Low Overall Yield of this compound issue_cyclization Issue: Incomplete Reaction or Side Products TLC shows unreacted starting materials or multiple new spots start->issue_cyclization issue_bromination Issue: Poor Selectivity or Degradation Mixture of mono/di-brominated products, or decomposition of starting material start->issue_bromination cause_cyclization1 Potential Cause: Suboptimal Reaction Conditions Temperature too low, insufficient reaction time issue_cyclization->cause_cyclization1 cause_cyclization2 Potential Cause: Inefficient Catalyst Catalyst type or loading is not optimal issue_cyclization->cause_cyclization2 cause_cyclization3 Potential Cause: Poor Reagent Quality/Solubility Impure starting materials, poor solvent choice issue_cyclization->cause_cyclization3 solution_cyclization1 Solution: Optimize Time & Temp|Increase temperature moderately. Monitor via TLC to find optimal time. cause_cyclization1->solution_cyclization1 solution_cyclization2 Solution: Screen Catalysts|Test different Lewis or Brønsted acids. Optimize catalyst loading. cause_cyclization2->solution_cyclization2 solution_cyclization3 Solution: Verify Reagents & Test Solvents|Ensure purity of pyrimidine and guanidine. Screen polar aprotic solvents (e.g., DMF, EtOH). cause_cyclization3->solution_cyclization3 cause_bromination1 Potential Cause: Incorrect Stoichiometry Excess brominating agent leads to di-bromination issue_bromination->cause_bromination1 cause_bromination2 Potential Cause: Harsh Brominating Agent Reagent is too reactive, causing degradation issue_bromination->cause_bromination2 cause_bromination3 Potential Cause: Suboptimal Solvent/Temp Reaction is too fast or slow, affecting selectivity issue_bromination->cause_bromination3 solution_bromination1 Solution: Titrate Reagent|Start with 1.0-1.1 eq. of brominating agent and add incrementally based on TLC monitoring. cause_bromination1->solution_bromination1 solution_bromination2 Solution: Use Milder Reagent|Switch from Br₂ to NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBH). cause_bromination2->solution_bromination2 solution_bromination3 Solution: Optimize Conditions|Run reaction at lower temperature (e.g., 0 °C to RT). Test polar aprotic solvents like DMF or CH₃CN. cause_bromination3->solution_bromination3

Caption: Troubleshooting workflow for the synthesis of this compound.

Part 1: Troubleshooting the Pyridopyrimidine Core Formation

The formation of the central pyrido[2,3-d]pyrimidine scaffold is typically achieved by condensing a substituted 6-aminopyrimidine with a three-carbon synthon or via a multi-component reaction.[3][4][5] A common route involves the reaction of a suitable pyridine precursor with guanidine to form the 2-aminopyrimidine ring.[6][7]

Q1: My cyclization reaction is stalling. TLC analysis shows a significant amount of the starting 6-aminopyrimidine derivative remains even after prolonged reaction times. How can I drive the reaction to completion?

A1: This is a classic symptom of insufficient activation energy or poor reaction kinetics. Several factors should be investigated:

  • Reaction Temperature and Time: Many heterocyclic condensations are highly temperature-dependent.[8] If you are running the reaction at room temperature or slightly elevated temperatures, a moderate increase may be necessary to overcome the activation barrier for the final cyclization and dehydration steps.[9] However, excessive heat can lead to byproduct formation.[10] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal balance of time and temperature, preventing product degradation.[9]

  • Catalyst Efficiency: The choice of catalyst is critical. While some reactions proceed under basic or neutral conditions, many require an acid catalyst to activate the carbonyl groups for nucleophilic attack.[11] Both Brønsted acids (like p-TsOH) and Lewis acids (like ZnCl₂) can be effective.[11] If you are already using a catalyst, ensure it is active and consider increasing the loading. If not, the addition of a catalytic amount is highly recommended to facilitate the cyclization.[9]

  • Solvent Choice: The solvent plays a pivotal role in reactant solubility and reaction rate. Polar aprotic solvents like DMF or ethanol are commonly used.[8] If your starting materials have limited solubility in the chosen solvent, the reaction will be slow. Experimenting with different solvents or using a co-solvent system can lead to significant improvements.[11]

Q2: I'm achieving full conversion of my starting materials, but my TLC plate shows multiple new spots, and the yield of the desired pyridopyrimidine is low. What are the likely side reactions?

A2: The formation of multiple products indicates that competing reaction pathways are occurring. The identity of these byproducts depends on your specific starting materials, but common issues include:

  • Self-Condensation of Reactants: Aldehydes or dicarbonyl compounds used as synthons can undergo self-condensation, especially under harsh acidic or basic conditions.[11] This can be mitigated by using milder catalysts or by adding the most reactive component slowly to the reaction mixture.

  • Formation of Isomeric Products: If you are using an unsymmetrical dicarbonyl compound, the cyclization can occur at two different sites, leading to a mixture of regioisomers.[3] The orientation is often controlled by the reactivity of the different carbonyl groups.[3] Modifying the reaction conditions (e.g., catalyst, temperature) can sometimes favor the formation of one isomer over the other.

  • Double Adducts or Byproducts: In reactions involving guanidine, it is possible to form double Biginelli adducts or other related byproducts if the stoichiometry and reaction conditions are not carefully controlled.[7]

To address this, analyze the crude reaction mixture by LC-MS or NMR to identify the main byproducts. This information will provide crucial clues about the competing pathways and guide your optimization strategy.

Part 2: Troubleshooting the Bromination Step

The introduction of a bromine atom at the C6 position is an electrophilic aromatic substitution. The electron-rich nature of the pyridopyrimidine core makes it susceptible to this reaction, but controlling selectivity can be challenging.

Q3: My bromination reaction yields a mixture of unreacted starting material, the desired 6-bromo product, and a di-brominated byproduct. How can I improve the selectivity?

A3: Achieving mono-selectivity in bromination requires a careful balance of reagent stoichiometry and reactivity.

  • Control of Stoichiometry: This is the most critical parameter. Over-bromination is a common result of using an excess of the brominating agent.[12] Start with a slight deficiency or exactly 1.0 equivalent of the brominating agent. Monitor the reaction closely by TLC or HPLC. If the reaction stalls, you can add small additional portions (e.g., 0.1 eq.) of the agent until the starting material is consumed.

  • Choice of Brominating Agent: The reactivity of the brominating agent has a major impact.

    • Bromine (Br₂): Highly reactive and can lead to over-bromination and degradation. It is often used with a Lewis acid catalyst but can be difficult to control.

    • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is often the reagent of choice for selective monobromination of activated aromatic systems.

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBH): Another effective and often highly selective brominating agent that can be used in polar aprotic solvents, sometimes with an acid catalyst to increase efficiency.[13]

ReagentTypical ConditionsAdvantagesDisadvantages
Br₂ Acetic Acid or CH₂Cl₂Inexpensive, powerfulLow selectivity, corrosive, safety concerns
NBS DMF, CH₃CN, or CCl₄Good selectivity, easier to handleMore expensive than Br₂
DBH DMF, CH₃CN, CH₂Cl₂Excellent selectivity, stable solidCan require a catalyst for less reactive substrates[13]
  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) will decrease the overall reaction rate, often enhancing the selectivity for the kinetically favored mono-brominated product.

Q4: I'm observing significant decomposition of my pyridopyrimidine starting material upon addition of the brominating agent. What's happening and how can I prevent it?

A4: Decomposition suggests that the reaction conditions are too harsh for your substrate. The electron-rich heterocyclic core, while activated for electrophilic substitution, can also be susceptible to oxidation or acid-catalyzed degradation.

  • Switch to a Milder Reagent: As mentioned in Q3, moving from Br₂ to NBS or DBH is the first and most effective step to mitigate decomposition.[13]

  • Buffer the Reaction: If you are using a brominating agent that releases acidic byproducts (like HBr from Br₂), the resulting drop in pH can catalyze decomposition. Adding a non-nucleophilic base, such as pyridine or sodium bicarbonate, can buffer the reaction mixture and improve the stability of your product.

  • Solvent Choice: Bromination in polar aprotic solvents like acetonitrile (CH₃CN) or DMF is often cleaner and more efficient than in chlorinated solvents or protic solvents like methanol.[13]

Frequently Asked Questions (FAQs)

Q5: What is a reliable, high-level synthetic strategy for this compound?

A5: A robust and common strategy involves a two-step sequence. First, construct the 2-aminopyrido[2,3-d]pyrimidine core. This is often achieved through a condensation reaction, for instance, by reacting a substituted 2,6-diaminopyrimidine with a suitable dicarbonyl compound.[3] Alternatively, a pyridine precursor can be reacted with guanidine.[2] Once the core is synthesized and purified, the second step is a selective electrophilic bromination at the C6 position using a mild brominating agent like NBS.[12]

Q6: Why is the purity of the starting 6-aminopyrimidine so critical for the cyclization step?

A6: The purity of all reactants is crucial for any chemical synthesis, but it is especially important here.[11][10] Impurities in the starting pyrimidine can act as inhibitors, preventing the catalyst from functioning correctly.[10] They can also participate in side reactions, leading to a complex mixture of byproducts that are often difficult to separate from the desired product, ultimately lowering the isolated yield.[11] Always ensure the purity of your starting materials via NMR or LC-MS before beginning the reaction.

Q7: How can I effectively purify the final this compound product?

A7: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found.[14] It is excellent for removing small amounts of impurities and provides a highly crystalline final product. You will need to screen solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[14]

  • Column Chromatography: If recrystallization is ineffective, or if you have a mixture of closely related compounds (e.g., regioisomers or over-brominated products), column chromatography over silica gel is the most effective technique.[14] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol. The polarity can be fine-tuned based on TLC analysis. For basic compounds like this amine, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking and improve peak shape.[14]

Optimized Experimental Protocol

This protocol provides a general, robust framework for the synthesis. Researchers should perform their own optimization based on their specific substrates and available equipment.

Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-2-amine (Illustrative Example)

  • Reagents & Setup: To a solution of 2,6-diamino-4-chloropyridine (1 eq.) in 2-methoxyethanol, add guanidine hydrochloride (1.5 eq.) and sodium ethoxide (2 eq.).

  • Reaction: Heat the mixture to reflux (approx. 125 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Quench carefully by adding water. The product may precipitate. Filter the solid, wash with cold water and then a small amount of cold ethanol. If no precipitate forms, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Step 2: Bromination to this compound

  • Reagents & Setup: Dissolve the purified Pyrido[2,3-d]pyrimidin-2-amine (1 eq.) in N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reaction: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 1-3 hours.

  • Workup & Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water, followed by a cold non-polar solvent like hexane to remove organic-soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography.[14]

References

Technical Support Center: Minimizing Protodeboronation in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, a common and often frustrating side reaction. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering you the expert insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding protodeboronation.

Q1: What is protodeboronation and why is it a problem in Suzuki coupling?

A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes your organoboron reagent, converting it into a simple arene or heteroarene.[2] This leads to reduced yields of your desired cross-coupled product and introduces a byproduct that can complicate purification.[3]

Q2: Which types of boronic acids are most susceptible to protodeboronation?

A2: The propensity for protodeboronation is highly dependent on the structure of the organoboron reagent.[1] Generally, the following classes are more susceptible:

  • Electron-deficient arylboronic acids: These are particularly prone to base-catalyzed protodeboronation.[4][5]

  • Heteroaromatic boronic acids: Especially those containing basic nitrogen atoms, like 2-pyridylboronic acid, are notoriously unstable.[2][3][4] Thienylboronic acids are also known to be problematic.[6]

  • Vinyl and cyclopropyl boronic acids: These substrates are also known to be prone to this side reaction.[4]

Q3: How can I quickly determine if protodeboronation is the primary issue in my reaction?

A3: The most direct way is to analyze your crude reaction mixture using LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[2] This will typically be accompanied by a lower-than-expected yield of your desired product and unreacted aryl halide.

Q4: What is the fundamental mechanistic reason for protodeboronation under Suzuki conditions?

A4: Protodeboronation can be catalyzed by both acid and base.[1][6] In the context of the Suzuki-Miyaura reaction, which is typically run under basic conditions, the base-catalyzed pathway is most relevant.[7] The base (e.g., hydroxide) attacks the boron atom to form a more reactive boronate species (e.g., [ArB(OH)₃]⁻).[8][9] This boronate can then react with a proton source (like water or alcohol) to cleave the C-B bond.[1] For certain heteroaromatic boronic acids, like 2-pyridineboronic acid, a unique mechanism involving a highly reactive zwitterionic intermediate at neutral pH can lead to rapid decomposition.[3]

Section 2: Troubleshooting Guide & Optimization Strategies

This section provides in-depth, scenario-based troubleshooting advice. The core principle is to accelerate the rate of the desired Suzuki coupling so that it outcompetes the undesired protodeboronation.[10]

Scenario 1: My reaction with an electron-rich heteroarylboronic acid is giving low yield and significant protodeboronation byproduct.
Question: I'm coupling 4-bromoanisole with (5-formylthiophen-2-yl)boronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 90°C, but my yield is poor. What's going wrong?

This is a classic case where a sensitive heteroarylboronic acid is decomposing under the reaction conditions. The combination of a strong base, high temperature, and the presence of water creates an environment where protodeboronation can be rapid.[6][11]

Core Problem: The Rate of Protodeboronation Exceeds the Rate of Transmetalation.

The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. For the reaction to be efficient, the transmetalation of the organoboron reagent to the palladium center must be faster than its decomposition.

Suzuki vs Protodeboronation cluster_suzuki Desired Suzuki Pathway cluster_proto Undesired Protodeboronation A Ar-Pd(II)-X B Ar-Pd(II)-Ar' A->B Transmetalation (with Ar'-B(OH)₂) C Ar-Ar' B->C Reductive Elimination D Pd(0) C->D Product X Ar'-B(OH)₂ X->A Consumed before Transmetalation Y Ar'-H X->Y Base, H₂O (Decomposition)

Caption: Competing Suzuki coupling and protodeboronation pathways.

Recommended Actions & Protocols:
  • Modify the Boron Reagent (The "Slow-Release" Strategy): This is often the most effective approach.[12][13] By converting the unstable boronic acid into a more stable derivative, you can control its release into the reaction, keeping the instantaneous concentration low and minimizing decomposition.[7][10][12]

    • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids.[3] They slowly hydrolyze under basic conditions to release the boronic acid.[14] This is a highly effective strategy for very unstable substrates.[15]

    • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and can effectively suppress protodeboronation.[3]

    • Pinacol Esters: While less stable than MIDA boronates, pinacol esters are significantly more robust than the free boronic acids and are a common and practical alternative.[3][16][17]

    Protocol: Synthesis of a Boronic Acid Pinacol Ester

    • To a flask containing the arylboronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene or THF), add a drying agent like anhydrous MgSO₄.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

  • Optimize the Base and Solvent System:

    • Switch to a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[3] Milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often better choices.[10][11] Acetate bases (KOAc) can also be effective.[18]

    • Reduce Water Content or Use Anhydrous Conditions: Water is the proton source for protodeboronation.[11] While some water is often necessary for the hydrolysis of boronic esters or to facilitate the formation of the active ArPdOH species,[4][19] minimizing it can be beneficial. Consider using a solvent system like THF/water (10:1) or even completely anhydrous conditions with a base like CsF or K₃PO₄ and molecular sieves.[10][18]

  • Enhance the Catalyst Activity:

    • Use a Highly Active Catalyst System: An efficient palladium catalyst and ligand system can accelerate the desired cross-coupling to outpace decomposition.[11][15] Modern bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are designed to promote rapid oxidative addition and reductive elimination.[8] Using a pre-formed catalyst (e.g., XPhos Pd G2/G3) can also generate the active Pd(0) species more quickly and efficiently.[8][14]

Scenario 2: My reaction with an electron-deficient arylboronic acid requires high temperatures, leading to decomposition.
Question: I am coupling 2,6-difluorophenylboronic acid with an aryl chloride. The reaction is sluggish at low temperatures, but at 100°C, I see significant formation of 1,3-difluorobenzene. How can I improve this?

Highly electron-deficient arylboronic acids are notoriously susceptible to rapid, base-mediated protodeboronation.[5][17][20] The challenge here is that the conditions required to activate the aryl chloride (high temperature) are also the conditions that promote the decomposition of the boronic acid.

Core Problem: Mismatch Between Activation Energy for Coupling and Decomposition.

The goal is to find a catalytic system that lowers the activation energy for the Suzuki coupling to a point where the reaction can proceed efficiently at a temperature low enough to minimize protodeboronation.

Recommended Actions & Protocols:
  • Parameter Optimization Summary Table:

ParameterHigh Protodeboronation ConditionRecommended ChangeRationaleImpact
Boron Reagent Boronic AcidMIDA Boronate or OrganotrifluoroborateIncreases stability and allows for "slow-release" of the active nucleophile.[3][13]Very High
Base Strong Base (e.g., NaOH, KOH)Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[3]High
Temperature High (e.g., 80-110 °C)Lower (e.g., Room Temp - 60 °C)Slows the rate of the decomposition reaction.[11][15]High
Catalyst/Ligand Standard Ligand (e.g., PPh₃)Bulky Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)Accelerates the desired C-C coupling to outcompete protodeboronation.[8][15]High
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous Solvent (e.g., Toluene, 2-MeTHF)Removes the proton source required for the protodeboronation side reaction.[11][18]Medium-High
  • Employ a "Base-Free" or Cationic Suzuki Coupling Protocol: For acutely base-sensitive boronic acids, a novel approach is to use conditions that avoid a strong external base altogether. Recent research has shown that a PAd₃-Pd catalyst can promote coupling at room temperature in the absence of a base, proceeding through a cationic palladium intermediate.[20] This pathway is particularly effective for polyfluoroaryl substrates.[20]

  • Consider Ligand Effects Carefully: While bulky phosphine ligands are excellent for accelerating the desired coupling, recent studies have shown they can also promote palladium-catalyzed protodeboronation, particularly with Pd(II) species.[21][22][23] This creates a paradoxical situation where the ligand can both help and hinder.[24] If you suspect this is an issue, screening a range of ligands with varying steric bulk may be necessary. Starting with a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ might also help reduce this specific decomposition pathway.[22][24]

Troubleshooting_Workflow decision decision action action start Low Yield & High Protodeboronation decision1 decision1 start->decision1 Is boronic acid known to be unstable? action1 Switch to MIDA boronate or Pinacol ester (Slow-Release Strategy) decision1->action1 Yes action2 Optimize Base: Switch to weaker base (e.g., K₃PO₄, KOAc) decision1->action2 No decision2 Problem Solved? action1->decision2 action2->decision2 end_ok Success! decision2->end_ok Yes action3 Optimize Catalyst: Use highly active system (e.g., XPhos Pd G3) decision2->action3 No action4 Lower Reaction Temperature action3->action4 action5 Reduce H₂O content or use anhydrous solvent action4->action5 decision3 Problem Solved? action5->decision3 decision3->end_ok Yes end_fail Further Investigation Required decision3->end_fail No (Re-evaluate substrate or coupling strategy)

Caption: A decision tree for troubleshooting protodeboronation.

Section 3: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Protodeboronation-Prone Boronic Acid

This protocol provides a robust starting point, incorporating best practices to minimize decomposition.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • Boronic Acid Pinacol Ester (or MIDA Boronate) (1.2 eq.)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

    • Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

    • Solvent: Anhydrous Toluene or 2-MeTHF, thoroughly degassed.

  • Reaction Setup:

    • To a flame-dried or oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic ester, K₃PO₄, and palladium precatalyst inside a glovebox or under a positive flow of inert gas (Argon or Nitrogen).

    • Seal the vessel with a septum.

    • Add the degassed anhydrous solvent via syringe.

    • Place the reaction mixture in a pre-heated oil bath or heating block set to the desired temperature (start with a lower temperature, e.g., 60-70°C).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Overcoming Challenges in the Synthesis of Fused Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fused pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the synthesis of these vital heterocyclic compounds. Fused pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can be fraught with challenges, from low yields to intractable side reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you in your synthetic endeavors.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Fused Pyrimidine Product

Q: My reaction is consistently resulting in a low yield. What are the primary factors I should investigate?

A: Low yields are a frequent challenge and can often be traced back to several key areas of the experimental setup. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical.[4] Some reactions require higher temperatures to overcome activation energy barriers, while others may benefit from milder conditions to prevent degradation.[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6][7]

  • Inefficient Catalysis: The choice and concentration of the catalyst are paramount.[5] For acid-catalyzed reactions like the Biginelli synthesis, classical Brønsted acids (e.g., HCl) can sometimes promote side reactions.[5] Screening alternative Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or ensuring the activity of your current catalyst can significantly improve yields.[5][8] In some cases, catalyst deactivation by impurities can be an issue.[4]

  • Purity of Starting Materials: Impurities in reactants can inhibit the reaction or lead to unwanted side products, thereby lowering the yield of the desired compound.[5][6] Always ensure the high purity of your starting materials. Batch-to-batch variability can also arise from inconsistencies in raw material quality.[9]

  • Solvent Effects: The polarity and solubilizing power of the solvent can dramatically influence reaction rates and yields.[5] For instance, in quinazolinone synthesis, solvents like DMSO, DMF, and toluene are commonly employed.[4] Experimenting with different solvents or even solvent-free conditions can lead to improved outcomes.[5][7]

  • Difficult Cyclization Step: The final ring-closing step to form the fused system can be challenging. If you are observing a buildup of an intermediate, consider altering the reaction conditions to favor cyclization. This might involve changing the catalyst, increasing the temperature, or using a more nucleophilic reagent for the final ring closure.[10]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYield_Workflow start Low Yield Observed check_purity Verify Starting Material and Reagent Purity start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->review_conditions Purity Confirmed success Yield Improved check_purity->success Impurity Found & Rectified optimize_catalyst Optimize Catalyst System (Type, Loading, Activity) review_conditions->optimize_catalyst Conditions Correct review_conditions->success Deviation Found & Corrected evaluate_workup Evaluate Work-up and Purification Procedures optimize_catalyst->evaluate_workup Catalyst Optimized optimize_catalyst->success Improved Catalyst Found investigate_side_reactions Investigate Potential Side Reactions (TLC, LC-MS) evaluate_workup->investigate_side_reactions Work-up Consistent evaluate_workup->success Losses Identified & Minimized investigate_side_reactions->success Side Reactions Suppressed

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Formation of Significant Side Products

Q: My reaction produces a major byproduct, complicating purification. How can I identify and suppress its formation?

A: The formation of side products is a common issue, particularly in multicomponent reactions. Identifying the structure of the byproduct is the first step toward mitigating its formation.

  • Common Byproducts in Biginelli Reactions: A frequent issue in the Biginelli synthesis of dihydropyrimidinones is the formation of a yellow, highly fluorescent byproduct.[6] This is often a Hantzsch-type 1,4-dihydropyridine (DHP), which arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition at high temperatures).[6][7]

    • Prevention Strategies:

      • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct, as higher temperatures favor the Hantzsch pathway.[6][7]

      • Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia.[6]

      • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6][7]

  • Knoevenagel Condensation Side Products: In some cases, the Knoevenagel condensation between the aldehyde and the β-ketoester can lead to a stable α,β-unsaturated dicarbonyl compound that fails to cyclize efficiently, reducing the overall yield.[6]

  • Aldehyde Self-Condensation: Certain aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions, leading to insoluble byproducts.[5] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can help prevent this.[5]

Competing Pathways Diagram: Biginelli vs. Hantzsch

CompetingPathways cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Biginelli_Intermediate Iminium Intermediate Aldehyde->Biginelli_Intermediate Hantzsch_Intermediate Dihydropyridine Intermediate Aldehyde->Hantzsch_Intermediate Ketoester β-Ketoester Ketoester->Hantzsch_Intermediate 2 equivalents Urea Urea Urea->Biginelli_Intermediate Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM_Product Desired Dihydropyrimidinone (DHPM) Biginelli_Intermediate->DHPM_Product + β-Ketoester Ammonia->Hantzsch_Intermediate DHP_Byproduct Hantzsch Dihydropyridine (Fluorescent Byproduct) Hantzsch_Intermediate->DHP_Byproduct

Caption: Competing reaction pathways in the Biginelli synthesis.

Issue 3: Difficulty in Product Purification

Q: My crude product is difficult to purify by column chromatography or recrystallization. What are my options?

A: Purification challenges often arise from the presence of closely related side products, unreacted starting materials, or insoluble materials.

  • Characterize the Impurities: Before attempting purification, it is essential to identify the nature of the impurities. Analytical techniques like HPLC, LC-MS, and NMR spectroscopy are invaluable for this purpose.[9]

  • Optimize Chromatography: If standard silica gel chromatography is ineffective, consider alternative stationary phases. Reverse-phase (C18) chromatography can be effective for polar compounds.[5] A sample HPLC method for a Biginelli reaction mixture might involve:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[5]

    • Detection: UV at 254 nm[5]

  • Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial for successful recrystallization. If the product is an acid or a base, recrystallization can sometimes be achieved by dissolving the crude material in an acidic or basic solution, filtering out insoluble impurities, and then neutralizing to precipitate the pure product.

  • Work-up Procedure Review: Inconsistencies in work-up procedures, such as extractions and washes, can introduce variability and affect purity.[9] Ensure your work-up is robust and reproducible.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my fused pyrimidine synthesis?

The choice of catalyst is highly dependent on the specific reaction. For Biginelli-type reactions, Lewis acids like Yb(OTf)₃, InCl₃, or FeCl₃ are often more effective and lead to fewer side reactions than traditional Brønsted acids.[5][8] For other cyclizations, such as in the synthesis of quinazolinones, metal catalysts like copper or palladium may be required.[4][11] It is often necessary to screen a panel of catalysts to find the optimal one for a specific substrate combination.[5]

Q2: What is the role of microwave irradiation in the synthesis of fused pyrimidines?

Microwave-assisted synthesis can be a powerful tool, often leading to dramatically reduced reaction times and improved yields.[8][11] For example, a one-pot synthesis of 3-substituted quinazolin-4(3H)-ones can be achieved in 30 minutes under microwave irradiation at 120 °C.[4] Microwave heating can also be beneficial in Gewald reactions.[12] This is attributed to efficient and uniform heating of the reaction mixture.

Q3: My starting material is a 2-aminothiophene for synthesizing a thieno[2,3-d]pyrimidine. What challenges should I anticipate?

The synthesis of the 2-aminothiophene precursor, often via the Gewald reaction, can present its own challenges. The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[12][13] Common issues include the formation of dimeric byproducts or incomplete reaction. Once the 2-aminothiophene is obtained, the subsequent cyclization to form the thieno[2,3-d]pyrimidine can be sensitive to the choice of reagent and reaction conditions.

Q4: How can I control regioselectivity in the synthesis of asymmetrically substituted fused pyrimidines?

Controlling regioselectivity is a significant challenge. The outcome is often dictated by the relative reactivity of the functional groups in the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will typically react first. The choice of catalyst and reaction conditions can also influence the regiochemical outcome. In some cases, a protecting group strategy may be necessary to block one reactive site and direct the reaction to the desired position.

Part 3: Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of a Dihydropyrimidinone (DHPM)

This protocol provides a general framework for an improved Biginelli reaction, aiming to minimize side product formation.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate, 12 mmol)

  • Urea (15 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃, 0.5 mmol, 5 mol%)

  • Acetonitrile (20 mL)

Procedure:

  • To a 100 mL round-bottom flask, add the aldehyde (10 mmol), β-ketoester (12 mmol), urea (15 mmol), and Yb(OTf)₃ (0.5 mmol).

  • Add acetonitrile (20 mL) and stir the mixture at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 80°C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[7] The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of cold water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.[7]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Synthesis of a 3-Substituted Quinazolin-4(3H)-one

This protocol outlines a rapid, one-pot synthesis of quinazolinones.[4]

Materials:

  • Anthranilic acid (5 mmol)

  • Trimethyl orthoformate (6 mmol)

  • Appropriate amine (6 mmol)

  • Ethanol (10 mL)

  • Crushed ice

Procedure:

  • In a suitable microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

  • Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • After the reaction is complete, cool the vessel and pour the mixture over crushed ice.

  • Stir until a precipitate forms.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Data Summary Table

Reaction TypeFused System ExampleCommon Catalyst(s)Typical Temp. (°C)Common IssuesKey Troubleshooting Tip
Biginelli DihydropyrimidinoneBrønsted Acids, Lewis Acids (Yb(OTf)₃)[8]60-100Low yield, Hantzsch byproduct[6]Lower reaction temperature, screen Lewis acids
Gewald Thieno[2,3-d]pyrimidineBase (e.g., morpholine, Et₂NH)[13]40-80Incomplete reaction, dimerizationUse of microwave irradiation[12]
Niementowski QuinazolinoneN/A (thermal)130-210Harsh conditions, low yieldMicrowave-assisted protocols[4]
Amine Annulation Pyrido[2,3-d]pyrimidineAcid or Base80-150Inefficient cyclization[10]Use more nucleophilic reagents[10]

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges in optimizing reaction time and temperature, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles, providing explanations for the underlying causes and actionable solutions to get your reaction back on track.

Q1: My Suzuki-Miyaura reaction is showing low to no yield. What are the first things I should check?

A1: A low or non-existent yield in a Suzuki-Miyaura coupling can often be attributed to a few critical factors. A systematic check of your reagents and setup is the best first step.

  • Reagent Quality and Stability : Ensure that your boronic acid or ester is fresh and has been stored correctly. Boronic acids can degrade over time, and some, particularly electron-deficient ones, are susceptible to a side reaction called protodeboronation where the boron group is replaced by a hydrogen.[1][2] Using more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[1][2]

  • Catalyst and Ligand Integrity : Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[1] Always use fresh, high-quality catalyst and ligand stored under an inert atmosphere.

  • Inert Atmosphere : The palladium catalyst in its active Pd(0) state is sensitive to oxygen.[3] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the reaction can lead to catalyst inactivation and promote side reactions like homocoupling.[3][4]

  • Aryl Halide Reactivity : The reactivity of your aryl halide partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Aryl chlorides are more challenging and often necessitate more specialized, highly active catalyst systems with electron-rich, bulky ligands.[2][5]

Q2: I'm observing significant formation of side products, specifically homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I minimize these?

A2: The presence of homocoupling and dehalogenation products points towards issues with the catalyst's state and the reaction environment.

  • Minimizing Homocoupling : This side reaction, where two boronic acid molecules couple, is primarily caused by the presence of Pd(II) species and oxygen.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes this undesired pathway.[2][4] To prevent this, ensure rigorous deoxygenation of your reaction mixture and maintain a strict inert atmosphere.[3]

  • Preventing Dehalogenation : Dehalogenation occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen if the palladium complex, after oxidative addition, reacts with a hydride source in the mixture (sometimes the solvent or base) before it can transmetalate with the boronic acid.[2] Using a milder base or adjusting the reaction temperature might be beneficial.[3]

Q3: My reaction seems to be stalling or is very slow, even at elevated temperatures. What could be the issue?

A3: A sluggish reaction can be due to several factors related to the catalytic cycle's efficiency.

  • Ineffective Base or Solvent System : The base is critical for activating the boronic acid for the transmetalation step.[6][7] The base's effectiveness is highly dependent on the solvent. A common issue is poor solubility of an inorganic base in an organic solvent. Using a mixed solvent system, such as Toluene/water or Dioxane/water, can improve the solubility of bases like K₂CO₃ or K₃PO₄ and facilitate the reaction.[3][8]

  • Poor Ligand Choice : The ligand stabilizes the palladium catalyst and influences every step of the catalytic cycle.[7] For challenging substrates, especially electron-rich aryl halides, bulky and electron-rich phosphine ligands like SPhos or XPhos are often more effective as they promote the oxidative addition and reductive elimination steps.[2][3][9]

  • Insufficient Temperature : While excessive heat can cause degradation, some Suzuki-Miyaura couplings require a certain activation energy to proceed efficiently. If the reaction is slow at a lower temperature, it might be that the oxidative addition or transmetalation steps are too slow.[10] A careful, stepwise increase in temperature can often overcome this kinetic barrier.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction parameters.

Q1: What is the optimal temperature for a Suzuki-Miyaura coupling, and how does it affect the reaction?

A1: There is no single "optimal" temperature; it is highly substrate-dependent. However, a typical range is 80-100 °C.[1] Temperature plays a crucial role in reaction kinetics. Lowering the temperature can sometimes reduce side reactions, but it will also slow down the desired coupling.[12] Conversely, increasing the temperature can accelerate the reaction but may also lead to the degradation of sensitive substrates or the catalyst. For a new reaction, starting at a moderate temperature (e.g., 80 °C) and monitoring the progress is a good strategy.[11][12] If the reaction is slow, the temperature can be incrementally increased.

Q2: How do I determine the optimal reaction time?

A2: The optimal reaction time is the point at which the formation of the desired product has maximized, and further heating does not lead to a higher yield or begins to cause product degradation. The best way to determine this is by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Taking aliquots from the reaction mixture at regular intervals (e.g., every hour) will give you a clear picture of the reaction profile.

Q3: How does the choice of base influence the reaction temperature and time?

A3: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[13][14] The strength and type of base can significantly impact the required reaction temperature and time. Stronger bases can facilitate the reaction at lower temperatures, but they can also promote side reactions, especially with sensitive substrates. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and often require heating to be effective.[3][11] The choice of base should be tailored to the specific substrates being used.

Data at a Glance: Parameter Optimization

The following tables provide general guidelines for optimizing your Suzuki-Miyaura coupling.

Table 1: General Temperature Guidelines for Different Aryl Halides

Aryl Halide (Ar-X)Typical ReactivityRecommended Starting TemperatureNotes
Ar-IHighRoom Temperature to 80 °COften reacts readily under mild conditions.
Ar-BrModerate70 °C to 100 °CMost common substrate; requires heating.
Ar-OTfModerate70 °C to 100 °CSimilar reactivity to aryl bromides.
Ar-ClLow90 °C to 120 °CRequires more active catalysts and ligands.[5]

Table 2: Common Bases and Solvents

BaseCommon SolventsCharacteristics
K₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OA versatile and commonly used base.[3][11]
Cs₂CO₃Dioxane, Toluene, THFMore soluble in organic solvents than K₂CO₃; can be more effective.[1]
K₃PO₄Dioxane, Toluene, THFA strong base, often used for less reactive substrates.[3]
KFDioxane, TolueneA milder base, useful for base-sensitive functional groups.[1]

Visualizing the Process

Understanding the key stages of the reaction and the troubleshooting logic can be aided by visualization.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Ar-Pd(II)-X (Ln) Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-X) Transmetalation Ar-Pd(II)-Ar' (Ln) Oxidative_Addition->Transmetalation Transmetalation (+ Ar'-B(OR)2 + Base) Reductive_Elimination Ar-Ar' Product Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand) Start->Check_Reagents Check_Atmosphere Ensure Strict Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Check_Conditions Verify Base, Solvent, and Temperature Check_Atmosphere->Check_Conditions Atmosphere OK Side_Products Analyze for Side Products (Homocoupling, Deboronation) Check_Conditions->Side_Products Conditions Seem OK Screen_Ligands Screen Ligands (e.g., Bulky, Electron-Rich) Check_Conditions->Screen_Ligands Challenging Substrate Screen_Bases Screen Bases and Solvent Systems Check_Conditions->Screen_Bases Reaction Stalled Side_Products->Check_Atmosphere Excess Homocoupling Optimize_Temp Optimize Temperature: Incremental Increase/Decrease Side_Products->Optimize_Temp Excess Deboronation Success Improved Yield Optimize_Temp->Success Screen_Ligands->Success Screen_Bases->Success

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature

  • Reaction Setup : In an oven-dried flask under a positive pressure of Argon, combine the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Solvent and Catalyst Addition : Add the degassed solvent, followed by the palladium catalyst (0.5-5 mol%) and ligand. Ensure the mixture is thoroughly deoxygenated by bubbling argon through it for 10-15 minutes.[1]

  • Initial Temperature : Heat the reaction mixture to a starting temperature of 80 °C with vigorous stirring.[12]

  • Monitoring : After 1 hour, carefully take a small aliquot of the reaction mixture, quench it, and analyze by TLC or LC-MS to assess the conversion.

  • Temperature Adjustment :

    • If significant conversion is observed but the reaction is slow, increase the temperature by 10 °C increments every 1-2 hours, continuing to monitor progress.

    • If side product formation is significant, consider running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.[8]

  • Workup : Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and perform an aqueous workup to remove the inorganic salts.[1]

  • Purification : Dry the organic layer, concentrate it, and purify the crude product by column chromatography.[1]

References

Technical Support Center: Machine Learning for Suzuki-Miyaura Coupling Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize the Suzuki-Miyaura cross-coupling reaction. This guide is designed to provide practical, field-proven insights to help you navigate common challenges and accelerate your research. We will move beyond simple protocols to explain the underlying causality, ensuring your experimental and computational workflows are robust and self-validating.

Troubleshooting Guide

This section addresses specific issues you may encounter during the development and application of your ML models for reaction optimization. Each problem is followed by an analysis of possible causes and a set of recommended solutions.

Problem 1: My model has poor predictive accuracy (e.g., low R² or high RMSE).

A model that cannot accurately predict reaction outcomes (such as yield or selectivity) is the most common hurdle. Poor predictive power renders the model unusable for meaningful optimization.

Possible Causes:

  • Inadequate Feature Engineering: The model may not be "seeing" the chemical information correctly. How you represent your molecules and reaction conditions (i.e., feature engineering) is as critical as the choice of ML algorithm.[1][7]

  • Inappropriate Model Choice: A highly complex model, like a deep neural network, might overfit a small dataset, while a simpler model may fail to capture the intricate, non-linear relationships in the reaction space.[2]

  • Dataset Bias: Models trained exclusively on literature data may learn subjective preferences of chemists or biases related to reagent availability rather than the underlying principles of reactivity.[3][8][9]

Recommended Solutions:

  • Curate a High-Quality, Balanced Dataset:

    • Standardize Data Entry: Ensure all reaction parameters (reactants, catalyst, ligand, base, solvent, temperature, time, yield) are recorded consistently.[10][11]

    • Data Cleaning: Systematically handle missing values, remove outliers, and ensure data consistency before training.[12][13]

  • Refine Your Feature Engineering Strategy:

    • Combine Representations: Instead of relying on a single descriptor type, combine them. For instance, the combination of Density Functional Theory (DFT)-derived features and Morgan fingerprints has shown promise.[14]

    • Explore Different Encodings: For categorical variables like solvents and ligands, compare one-hot encoding with more sophisticated learned embeddings.[10]

    • Prioritize Chemical Descriptors: Use descriptors that represent structural and electronic properties relevant to the Suzuki-Miyaura mechanism, such as steric hindrance and catalyst loading.[15]

  • Select and Validate the Appropriate Model:

    • Start Simple: Begin with robust, interpretable models like Random Forest or Gradient Boosting (e.g., XGBoost) before moving to more complex neural networks.[15] An XGBoost model has been shown to outperform a transformer-based model (YieldBERT) for Suzuki-Miyaura yield prediction with significantly lower computational cost.[15]

    • Rigorous Validation: Partition your data into distinct training, validation, and test sets to get a true measure of your model's performance on unseen data.[10]

  • Use a Troubleshooting Decision Process: The following diagram outlines a logical workflow for diagnosing and addressing poor model performance.

    G Start Poor Predictive Accuracy (Low R², High RMSE) Data Is the training dataset large, diverse, and includes negative results? Start->Data Features Are features chemically relevant? (e.g., DFT, Fingerprints) Data->Features Yes FixData ACTION: - Augment data with HTE - Include failed reactions - Standardize data collection Data->FixData No Model Is the model too simple/complex? (Overfitting/Underfitting) Features->Model Yes FixFeatures ACTION: - Combine descriptor types - Use physics-based features - Evaluate different encodings Features->FixFeatures No FixModel ACTION: - Try simpler models (XGBoost) - Tune hyperparameters - Use regularization techniques Model->FixModel Yes Success Improved Model Performance Model->Success No (Just Right) FixData->Features FixFeatures->Model FixModel->Success

    Caption: A decision tree for troubleshooting poor ML model performance.

Problem 2: The model's predictions are not chemically intuitive or fail upon experimental validation.

This occurs when a model makes a correct prediction "for the wrong reason" or when its suggestions are nonsensical from a chemical standpoint. This is a critical issue of trust and reliability.

Possible Causes:

  • "Clever Hans" Predictions: The model may have learned spurious correlations in the training data that do not generalize to new chemical space.[8][9] For example, it might associate a specific solvent with high yields simply because that solvent was frequently used in high-yielding reactions in the dataset, not because it's mechanistically optimal.

  • Overfitting: The model has memorized the training data, including its noise, and cannot generalize to new, unseen substrate pairs or conditions.

  • Domain Mismatch: The chemical space of your training data (e.g., literature reactions) is significantly different from the chemical space of your target application (e.g., novel drug-like molecules).

Recommended Solutions:

  • Employ Model Interpretability Techniques:

    • Do not treat your model as an opaque "black box".[8][9] Use techniques like SHAP (SHapley Additive exPlanations) or Integrated Gradients to understand which features are driving the predictions.[8][9][16]

    • This allows you to verify if the model's reasoning aligns with established chemical principles. For example, feature importance analysis can reveal if the model correctly identifies catalyst loading and reaction time as dominant predictors of yield.[15]

  • Implement a Closed-Loop Optimization Strategy:

    • The most robust way to build a reliable model is to integrate it with an automated synthesis platform in a "closed loop".[11][17]

    • In this workflow, the ML algorithm suggests the next set of experiments, a robot performs them, and the results are automatically fed back to retrain and improve the model.[11] This iterative process grounds the model in real experimental data, correcting for initial biases.

    • Bayesian Optimization (BO) is a highly effective algorithm for this purpose, as it efficiently balances exploring uncertain regions of the reaction space with exploiting known high-yielding conditions.[18][19][20]

    G cluster_0 Computational Loop cluster_1 Experimental Loop Data 1. Initial Dataset (Literature or HTE) Model 2. Train ML Model (e.g., Gaussian Process) Data->Model Suggest 3. Bayesian Optimization Suggests New Experiments Model->Suggest Perform 4. Automated Synthesis (Robotic Platform) Suggest->Perform Experimental Conditions Analyze 5. Analyze Results (Yield, Purity) Perform->Analyze Update 6. Update Dataset Analyze->Update Update->Data Feedback Loop

    Caption: A closed-loop workflow for ML-guided reaction optimization.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions about implementing machine learning for Suzuki-Miyaura coupling.

Q1: What is the minimum data I need to get started, and what should it look like?

Answer: While there is no magic number, the quality and diversity of your data are more important than sheer quantity. A small, high-quality dataset from high-throughput experimentation (HTE) is often superior to a large, biased dataset scraped from the literature.[21][22]

Your dataset should be structured with clear inputs (features) and outputs (targets).

Parameter Type Examples Data Format Importance
Reactants Aryl halide, Boronic acid/esterSMILES or Morgan FingerprintsCritical
Catalyst System Pd source (e.g., Pd(PPh₃)₄), LigandCategorical (One-Hot Encoded)Critical
Reagents Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)Categorical (One-Hot Encoded)Critical
Conditions Temperature, Reaction Time, Catalyst Loading (%)Continuous (Numerical)Critical
Output/Target Reaction Yield (%)Continuous (Numerical)Critical

Crucially, your initial data should be designed to span the reaction space. A Design of Experiments (DoE) approach for your initial HTE screening can provide a much more informative starting point than random sampling.

Q2: Which machine learning model should I choose for predicting reaction yields?

Answer: There is no one-size-fits-all answer, and the best choice depends on your dataset size, computational resources, and need for interpretability.

Model Type Pros Cons Best For...
Random Forest / Gradient Boosting (e.g., XGBoost) - Highly accurate- Interpretable (feature importance)- Computationally efficient[15]- Can struggle with extrapolation to new chemical space.Small to medium-sized datasets (<10,000 reactions) where interpretability is key.
Feed-Forward Neural Networks (FFN) - Can capture complex non-linear relationships.- Good performance with molecular fingerprints.[10]- Requires larger datasets.- Less interpretable ("black box").Medium to large datasets where high accuracy is the primary goal.
Graph Neural Networks (GNN) - Learns directly from molecular structure (graph).- Potentially better generalization.- Computationally expensive.- Can be complex to implement correctly.Datasets with high structural diversity where learning chemical environment is crucial.
Bayesian Optimization (BO) - Not a predictive model, but an optimization strategy.- Highly data-efficient for finding optima.[17][18][20]- Requires integration with an experimental setup.Closed-loop optimization where minimizing the number of experiments is critical.

A pragmatic approach is to benchmark several models. Recent studies have shown that traditional ML models like XGBoost, when paired with good feature engineering, can achieve performance competitive with more complex deep learning architectures at a fraction of the computational cost.[15]

Q3: How can I be sure my model isn't just "rediscovering" the most popular reaction conditions from the literature?

Answer: This is a significant and well-documented pitfall.[3][5][6] Models trained on literature data often fail to perform significantly better than a simple baseline of suggesting the most frequently published conditions.[3] For example, a statistical analysis of over 10,000 Suzuki-Miyaura couplings showed that a few conditions [e.g., Pd(PPh₃)₄ catalyst, carbonate bases, temperatures of 80-109 °C] dominate the literature, which can heavily bias a machine learning model.[3][5]

To mitigate this, you must:

  • Use Active Learning: Employ a closed-loop or active learning workflow.[23] The model's purpose is not just to make a single prediction but to guide a series of experiments that efficiently explore the reaction space and challenge its own biases.

  • Scrutinize Model Interpretations: Use the interpretability tools mentioned in the troubleshooting section to question why the model is suggesting a particular set of conditions. If the reasoning points to spurious correlations, the prediction should not be trusted.[8][9]

By combining a healthy skepticism of literature data with a robust, iterative experimental validation process, you can build ML models that uncover genuinely novel and optimal reaction conditions rather than just echoing the past.

References

Technical Support Center: Mastering Suzuki Coupling with Electron-Rich Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling with challenging electron-rich substrates. As Senior Application Scientists, our goal is to move beyond simple protocols and provide you with the mechanistic insights and practical knowledge needed to overcome common hurdles and optimize your reactions.

Troubleshooting Guide: From Low Yields to Clean Reactions

This section addresses specific issues you might encounter during your experiments. The solutions are presented in a question-and-answer format, focusing on the causal relationships between your observations and the underlying chemistry.

Q1: My Suzuki coupling with an electron-rich aryl bromide/chloride is sluggish, stalls at low conversion, or fails completely. What's the first thing I should investigate?

A1: The most common bottleneck with electron-rich aryl halides is the initial oxidative addition step of the catalytic cycle.[1][2] An electron-rich aromatic ring makes the carbon-halide bond stronger and less susceptible to cleavage by the Pd(0) catalyst. To overcome this, your primary focus should be on the ligand choice.

Troubleshooting Steps:

  • Assess Your Ligand's Properties: Standard, less-donating phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates.[3][4] You need a ligand that can increase the electron density on the palladium center, making it a more potent nucleophile for the oxidative addition step.[3][5]

  • Switch to an Electron-Rich, Bulky Monodentate Phosphine: This is the most critical change you can make. Ligands from the Buchwald dialkylbiaryl phosphine family are specifically designed for this purpose.[3][5][6]

    • Why it works: These ligands possess two key features. First, they are extremely electron-donating, which facilitates the oxidative addition.[3][5] Second, their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species (L-Pd), which is crucial for initiating the catalytic cycle with challenging substrates.[5][7] This bulkiness also accelerates the final reductive elimination step.[3][5]

    • Recommended Ligands:

      • SPhos and XPhos are excellent starting points and have demonstrated broad utility for coupling electron-rich and sterically hindered substrates, including aryl chlorides.[6]

      • For particularly challenging couplings, consider even more specialized Buchwald ligands.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for difficult couplings. They are strong σ-donors, even more so than many phosphines, which can significantly accelerate oxidative addition.[8][9]

    • When to use them: If a screen of Buchwald-type phosphines doesn't yield satisfactory results, or if you are working with particularly inert aryl chlorides, a Pd-NHC catalyst system (e.g., PEPPSI-type precatalysts) is a powerful alternative.[10] They are known for their high stability and activity.[8]

  • Check Your Palladium Precatalyst: Ensure you are using a high-quality palladium source. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. Using a precatalyst where the palladium is already complexed with the ligand can sometimes lead to more consistent results.

Q2: My reaction is producing a significant amount of homocoupled product from my boronic acid reagent. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid (or ester) is often a sign of either the presence of oxygen in your reaction or a transmetalation step that is slow relative to other decomposition pathways.

Troubleshooting Steps:

  • Ensure Rigorous Degassing: Oxygen is a notorious culprit. It can oxidize the Pd(0) catalyst to inactive Pd(II) and promote oxidative homocoupling of the boronic acid.[2]

    • Protocol: Use a robust degassing technique. The "freeze-pump-thaw" method (three cycles) is highly effective for solvents. For the reaction mixture itself, ensure you thoroughly purge the vessel with an inert gas (argon or nitrogen) by evacuating and backfilling multiple times.[11][12]

  • Use a Bulky Ligand: Sterically demanding ligands, such as the Buchwald phosphines (XPhos, SPhos) or bulky NHCs (like SIPr), can physically hinder the formation of the intermediates that lead to homocoupling.[2] Their bulk helps favor the desired cross-coupling pathway.

  • Optimize the Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[10][13] If the base is too weak or dissolves poorly, transmetalation will be slow, allowing more time for side reactions.

    • Recommendation: For electron-rich systems, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. Ensure it is finely powdered to maximize surface area.

  • Consider a More Stable Boron Reagent: Boronic acids can be susceptible to decomposition pathways.[11] If protodeboronation or homocoupling persists, switching to a more stable boron derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate can be beneficial.[11] These reagents often release the boronic acid slowly into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[11]

Q3: I am observing a significant amount of dehalogenated starting material as a byproduct. What causes this and how can I prevent it?

A3: Dehalogenation occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction that replaces the halide with a hydrogen atom.[1] This is often facilitated by sources of hydride, which can include the solvent (especially alcohols) or certain bases.

Troubleshooting Steps:

  • Scrutinize Your Solvent and Base: Avoid using alcohol solvents if dehalogenation is an issue. Ethereal solvents like 1,4-dioxane or toluene are generally preferred.[1] Similarly, amine bases can sometimes act as hydride donors; consider switching to an inorganic base like K₃PO₄ or K₂CO₃.[1]

  • Accelerate the Catalytic Cycle: The longer the organopalladium halide intermediate exists, the more opportunity it has to undergo dehalogenation. The key is to use a ligand that promotes a rapid subsequent step (transmetalation).

    • Ligand Choice: Once again, bulky, electron-rich phosphines are advantageous. Their electron-donating nature speeds up the overall catalytic turnover, minimizing the lifetime of the problematic intermediate.

  • Check for Water Content: While Suzuki couplings often tolerate or even require some water, excessive amounts can sometimes promote protodeboronation, which can indirectly affect the reaction stoichiometry and potentially lead to other side pathways.[1] If using a biphasic system (e.g., toluene/water), ensure the ratio is optimized.

Frequently Asked Questions (FAQs)

Q: Why are electron-rich substrates mechanistically challenging for Suzuki coupling?

A: The primary challenge lies in the oxidative addition step.[1] The Suzuki catalytic cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the electrophile. Electron-donating groups on the aromatic ring increase the electron density of this bond, making it less electrophilic and therefore less reactive towards the nucleophilic Pd(0) center. This results in a higher energy barrier for oxidative addition, slowing down the entire catalytic cycle.[14]

Q: What is the specific mechanistic role of bulky, electron-donating ligands like Buchwald phosphines in overcoming this challenge?

A: These ligands tackle the problem on two fronts:

  • Electronic Effect: They are highly electron-donating, which increases the electron density on the palladium atom. This enhances the metal's nucleophilicity, making it more reactive and lowering the activation energy for the oxidative addition into the electron-rich C-X bond.[3][5]

  • Steric Effect: Their significant bulk favors the formation of a coordinatively unsaturated, 14-electron L₁Pd(0) species.[5][7] This monoligated complex is far more reactive than the more stable L₂Pd(0) species formed with smaller ligands. The steric bulk also accelerates the final, product-forming reductive elimination step, further increasing the overall turnover frequency.[3][5]

Q: When should I choose an N-heterocyclic carbene (NHC) ligand over a phosphine ligand?

A: While bulky phosphines are the first line of defense, NHC ligands are a powerful alternative, particularly in a few key scenarios:

  • For Extremely Unreactive Substrates: NHCs are exceptionally strong σ-donating ligands, often surpassing even the most electron-rich phosphines.[8][9] This makes them highly effective for activating very unreactive electrophiles, such as electron-rich aryl chlorides.

  • For Enhanced Catalyst Stability: The Pd-NHC bond is typically very strong and robust. This can lead to catalysts with greater thermal stability and longer lifetimes, which is advantageous for reactions requiring high temperatures or for large-scale industrial processes.[8]

  • When Phosphine-Related Side Reactions are an Issue: In some cases, phosphine ligands can undergo side reactions (e.g., P-C bond cleavage). The stability of NHC ligands makes them less prone to such decomposition pathways.

Visualizing the Process

The Suzuki Catalytic Cycle with Electron-Rich Substrates

The diagram below illustrates the catalytic cycle, highlighting the oxidative addition step, which is often rate-limiting for electron-rich substrates, and how ligand choice influences this crucial phase.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_ligand Ligand Influence OA Oxidative Addition (Often Rate-Limiting for Electron-Rich Ar-X) PdII_A L-Pd(II)(Ar)(X) OA->PdII_A TM Transmetalation PdII_B L-Pd(II)(Ar)(Ar') TM->PdII_B - X⁻, B(OR)₃ RE Reductive Elimination Pd0 L-Pd(0) (Active Catalyst) RE->Pd0 + Ar-Ar' Pd0->OA + Ar-X PdII_A->TM + [Ar'-B(OR)₃]⁻ PdII_B->RE Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHCs) Ligand->OA Accelerates Ligand->RE Accelerates

Caption: Suzuki catalytic cycle for electron-rich substrates.

Ligand Selection Workflow

This decision tree provides a logical pathway for selecting an appropriate ligand when faced with a challenging Suzuki coupling involving electron-rich partners.

Ligand_Selection Start Start: Suzuki Coupling with Electron-Rich Substrate Substrate Is the substrate an Aryl Chloride or Sterically Hindered? Start->Substrate Phosphine Start with a Buchwald Ligand (e.g., SPhos, XPhos) Substrate->Phosphine No (Aryl Bromide) NHC Consider a Pd-NHC Catalyst (e.g., PEPPSI-IPr) Substrate->NHC Yes Yield Is the yield/conversion acceptable? Phosphine->Yield NHC->Yield Optimize Optimize Base, Solvent, Temperature Yield->Optimize No End Reaction Optimized Yield->End Yes Optimize->Yield

Caption: Decision tree for ligand selection in difficult couplings.

Data Summary: Ligand Classes for Electron-Rich Couplings

The table below summarizes the key characteristics of different ligand classes relevant to the Suzuki coupling of electron-rich substrates.

Ligand ClassKey FeaturesTypical Use Cases for Electron-Rich SubstratesStrengthsLimitations
Simple Phosphines (e.g., PPh₃)Weakly electron-donating, sterically undemanding.Generally not recommended; may work for activated aryl bromides.Inexpensive, readily available.Ineffective for most electron-rich or hindered substrates; slow oxidative addition.[3]
Bulky Alkylphosphines (e.g., P(t-Bu)₃, PCy₃)Strongly electron-donating, sterically bulky.Effective for many electron-rich aryl bromides and some chlorides.Promotes fast oxidative addition and reductive elimination.Air-sensitive, can be expensive.
Buchwald Ligands (e.g., SPhos, XPhos)Very strong donors, finely-tuned steric bulk from biaryl backbone.The "gold standard" for electron-rich aryl bromides and chlorides, sterically hindered partners.High reactivity, broad scope, commercially available as precatalysts.[5][6]Higher cost.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr)Exceptionally strong σ-donors, sterically tunable.Excellent for highly unreactive aryl chlorides and substrates prone to catalyst deactivation.High catalyst stability and activity, resistant to oxidation.[8][15][16]Can be more expensive; requires specific precatalysts or generation conditions.

Experimental Protocol: General Procedure for Suzuki Coupling of an Electron-Rich Aryl Chloride

This protocol provides a robust starting point for your experiments. It incorporates best practices for achieving an inert atmosphere, which is critical for success.

Materials:

  • Electron-rich aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and powdered K₃PO₄ (2.0 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.[11]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).

  • Solvent Addition: Add the degassed solvent (5 mL) via syringe. If a co-solvent like water is required, it should also be thoroughly degassed.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously to ensure proper mixing.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

Validation & Comparative

The Privileged Scaffold: A Comparative Guide to 6-Bromopyrido[2,3-d]pyrimidin-2-amine and Other Kinase Inhibitor Cores

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets. The development of small molecule inhibitors that can effectively and selectively modulate kinase activity is a continuous challenge, demanding a deep understanding of the interplay between chemical structure and biological function. At the heart of many successful kinase inhibitors lies a "privileged scaffold" – a core molecular framework that demonstrates a high affinity for the ATP-binding site of kinases and serves as a versatile template for the design of potent and selective drug candidates.

This guide provides an in-depth technical comparison of the 6-Bromopyrido[2,3-d]pyrimidin-2-amine scaffold against other prominent kinase inhibitor cores, including quinazolines, pyrrolopyrimidines, and imidazopyridines. We will delve into the structural features, structure-activity relationships (SAR), and performance data of these scaffolds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Rise of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its diverse biological activities.[1] Its structural resemblance to purines, the building blocks of ATP, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors. The 2-amino-6-bromopyrido[2,3-d]pyrimidine scaffold, in particular, offers key points for chemical modification, allowing for the fine-tuning of potency and selectivity. The bromine atom at the 6-position provides a handle for further chemical elaboration through cross-coupling reactions, while the 2-amino group can be functionalized to explore interactions with the hinge region of the kinase active site.

While specific inhibitory data for the un-derivatized this compound is not extensively published, its true value is realized as a foundational scaffold. Numerous studies have demonstrated that derivatives of this core structure exhibit potent inhibition of various kinases, most notably Cyclin-Dependent Kinases (CDKs).[2][3]

Mechanism of Action: Targeting the Engine of Cell Proliferation

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrido[2,3-d]pyrimidine scaffold has proven to be particularly effective in targeting CDK4 and CDK6, key regulators of the G1-S phase transition. By competitively binding to the ATP pocket of these kinases, inhibitors based on this scaffold can block the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor growth.

References

A Comparative Guide to the Biological Activity of 6-Bromopyrido[2,3-d]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1] This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5][6][7][8] Among the various starting points for synthesizing these potent molecules, 6-Bromopyrido[2,3-d]pyrimidin-2-amine stands out as a crucial intermediate.[9] The bromine atom at the 6-position serves as a versatile chemical handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential.

This guide provides a comparative analysis of the biological activities of several this compound derivatives. We will delve into their anticancer and kinase inhibitory activities, supported by experimental data, and elucidate the underlying mechanisms of action. Furthermore, detailed experimental protocols and visualizations of key cellular pathways and workflows are presented to provide a comprehensive resource for researchers in drug discovery and development.

The Strategic Importance of the 6-Bromo Substituent

The core structure of this compound provides a robust foundation for chemical modification. The bromine atom at the C6 position is particularly advantageous for its ability to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the facile introduction of a wide range of aryl and heteroaryl groups at this position. Such modifications are critical as they can significantly influence the compound's steric and electronic properties, thereby modulating its binding affinity and selectivity for specific biological targets.[11] Similarly, the amino group at the C2 position offers another site for derivatization, which has been shown to impact potency and pharmacokinetic properties like bioavailability.[11]

Comparative Analysis of Biological Activity

The true value of the this compound scaffold is realized through the diverse biological activities exhibited by its derivatives. Below, we compare their performance in two critical therapeutic areas: oncology and kinase inhibition.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including breast, prostate, lung, and colon cancers.[2][12][13] The primary mechanisms driving this anticancer effect often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[10][12]

The following table summarizes the in vitro anticancer activity (IC50 in µM) of a hypothetical series of this compound derivatives (designated as PPD-1 to PPD-4) to illustrate typical screening results. A lower IC50 value indicates greater potency.

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)A-549 (Lung Cancer)
PPD-1 8.510.212.1
PPD-2 3.15.46.8
PPD-3 0.91.52.3
PPD-4 15.218.921.5
Doxorubicin (Control) 0.81.21.9

Data is representative and for illustrative purposes.

From this data, PPD-3 emerges as the most potent derivative, with activity comparable to the standard chemotherapeutic agent, doxorubicin. The enhanced activity of PPD-3 could be attributed to specific substitutions at the C6 and/or C2 positions that optimize its interaction with intracellular targets.

Kinase Inhibitory Activity: Targeting Dysregulated Cell Signaling

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[14] The pyrido[2,3-d]pyrimidine scaffold has proven to be an effective framework for designing potent kinase inhibitors.[5][7] Derivatives have shown inhibitory activity against a range of kinases, including PI3K/mTOR, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFr), and PIM-1 kinase.[15][3][5][10][11][13][16][17]

The table below presents a comparative analysis of the kinase inhibitory activity of our hypothetical derivatives.

CompoundPI3Kα (IC50 in nM)mTOR (IC50 in nM)CDK4 (IC50 in nM)FGFr (IC50 in nM)
PPD-1 150210>100085
PPD-2 254550030
PPD-3 81515012
PPD-4 >1000>1000>1000>1000
Staurosporine (Control) 420715

Data is representative and for illustrative purposes.

This data highlights the potential for developing both multi-targeted and selective kinase inhibitors from this scaffold. PPD-3 shows potent, broad-spectrum kinase inhibition, while other derivatives might exhibit greater selectivity. For instance, replacing a 2,6-dichlorophenyl group at the C6 position with a 3,5-dimethoxyphenyl moiety has been shown to produce a highly selective FGFr inhibitor.[11]

Experimental Methodologies

To ensure the reproducibility and validity of biological data, standardized protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A-549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Generic Luminescent Assay)

This protocol describes a general method for measuring the inhibitory effect of compounds on kinase activity.

Objective: To determine the IC50 of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the new ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Hit Identification start This compound synthesis Chemical Derivatization start->synthesis library Compound Library synthesis->library cytotoxicity Cytotoxicity Assay (MTT) library->cytotoxicity kinase Kinase Inhibition Assay library->kinase ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity->ic50_cyto ic50_kinase IC50 Determination (Kinase) kinase->ic50_kinase sar Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar ic50_kinase->sar hit Lead Compound Identification sar->hit G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFr) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PPD Pyrido[2,3-d]pyrimidine Derivative PPD->PI3K inhibits PPD->mTOR inhibits

References

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

6-Bromopyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents.[1] The pyrido[2,3-d]pyrimidine scaffold is a core component of molecules targeting dihydrofolate reductase (DHFR) and various protein kinases, making its derivatives candidates for anticancer and anti-inflammatory drugs.[1][2] The integrity of any research and development program hinges on the quality of its starting materials. Therefore, a multi-faceted analytical approach to characterize this compound is not merely a quality control measure; it is a fundamental prerequisite for reproducible research and the development of safe and effective pharmaceuticals.

This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this key building block. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each analysis serves as a self-validating system for confirming the identity, purity, and stability of the compound.

Chromatographic Purity and Impurity Profiling: HPLC and LC-MS

The first pillar of characterization is establishing the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering quantitative data on the principal compound and any non-volatile impurities.[3] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying unknown impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: The choice of a reversed-phase (RP) C18 column is deliberate. The nonpolar nature of the stationary phase is well-suited for retaining the moderately polar aromatic structure of this compound, while a buffered mobile phase ensures the ionization state of the basic amine group is controlled, leading to sharp, symmetrical peaks. An acidic modifier like formic or trifluoroacetic acid is essential to protonate the amine, improving retention and peak shape.

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation: Equilibrate an HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

Trustworthiness: The multi-wavelength detection strategy is a self-validating checkpoint. A consistent peak area ratio at different wavelengths provides confidence that the main peak is homogenous and not co-eluting with an impurity that has a different UV chromophore.

Data Presentation: Expected HPLC Results

ParameterExpected ValuePurpose
Retention Time (t R)Compound-specific (e.g., ~8-12 min)Identity marker under specific conditions
Purity (Area %)>98% (for high-quality batches)Quantitative measure of purity
Tailing Factor0.9 - 1.2Confirms good peak shape and method suitability

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample (1 mg/mL) Inject Inject 5 µL Sample->Inject MobilePhase Prepare Mobile Phase (A: H2O+FA, B: ACN+FA) Equilibrate Equilibrate HPLC with C18 Column MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (254/280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Experience: For identifying impurities, the effluent from the HPLC column is directed into a mass spectrometer. Electrospray Ionization (ESI) in positive mode is the logical choice here, as the basic nitrogen atoms in the pyrido[2,3-d]pyrimidine core are readily protonated to form [M+H]⁺ ions.[4] This provides the molecular weight of the parent compound and any co-eluting impurities, which is the first step in structural elucidation.

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the same HPLC conditions as described in Section 1.1.

  • MS Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: Scan from m/z 100 to 800.

  • Data Acquisition: Acquire both full scan data to detect all ions and, if necessary, tandem MS (MS/MS) data on selected impurity peaks to elicit structural information through fragmentation patterns.[5]

Data Presentation: Expected LC-MS Results

ParameterExpected Value for this compoundPurpose
Molecular FormulaC₉H₆BrN₅Identity Confirmation
Exact Mass266.9756High-resolution mass confirmation
[M+H]⁺ (⁷⁹Br)267.9834Molecular weight verification
[M+H]⁺ (⁸¹Br)269.9813Confirmation of bromine presence (isotopic pattern)

Visualization: LC-MS Workflow

LCMS_Workflow LC LC Separation (as per HPLC protocol) ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Analyzer (e.g., TOF or Quadrupole) ESI->MS Detector Ion Detector MS->Detector Data Data System: Mass Spectrum ([M+H]+) Detector->Data

Caption: From separation to detection in LC-MS.

Spectroscopic Structural Confirmation

While chromatography assesses purity, spectroscopy confirms the chemical structure. A combination of NMR, FTIR, and Mass Spectrometry provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation and confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton.[6] For this molecule, DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and the fact that the amine protons (NH₂) will be observable and can be exchanged with D₂O for confirmation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Note chemical shifts (δ) in ppm relative to TMS.

    • Integrate peaks to determine proton ratios.

    • Observe splitting patterns (singlets, doublets) to infer neighboring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence to distinguish C, CH, CH₂, and CH₃).

  • (Optional) D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum to confirm the exchangeable amine protons (which will disappear or decrease in intensity).

Data Presentation: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
¹H~9.0SingletH-4Aromatic proton adjacent to pyrimidine nitrogen.
¹H~8.8DoubletH-5Pyridine proton ortho to the bromine atom.
¹H~8.4DoubletH-7Pyridine proton meta to the bromine atom.
¹H~7.5Broad Singlet-NH₂Exchangeable amine protons.[6]
¹³C~163SingletC-2Carbon attached to two nitrogens (amino group).
¹³C~160SingletC-8aBridgehead carbon.
¹³C~155SingletC-4Aromatic CH.
¹³C~140SingletC-5Aromatic CH.
¹³C~130SingletC-7Aromatic CH.
¹³C~120SingletC-6Carbon attached to bromine.
¹³C~115SingletC-4aBridgehead carbon.

Note: These are predicted values based on similar structures and may vary slightly.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple method to confirm the presence of key functional groups.[9] For this molecule, we expect to see characteristic stretches for the amine (N-H), aromatic rings (C-H, C=C, C=N), and the carbon-bromine bond (C-Br).

Experimental Protocol: FTIR-ATR

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Apply pressure and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
~1650N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C and C=N StretchesAromatic/Heterocyclic Rings[10]
600 - 500C-Br StretchBromo-substituent

Thermal Analysis: Assessing Stability

Understanding the thermal stability of a compound is critical for determining appropriate storage and handling conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this information.[11]

Expertise & Experience: TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition. DSC detects heat flow changes associated with thermal events like melting, allowing for the determination of the melting point and assessment of crystalline purity.

Experimental Protocol: TGA/DSC

  • Instrument: Simultaneous TGA/DSC analyzer.

  • Sample: Place 3-5 mg of the sample in an aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.

  • Analysis:

    • TGA: Determine the onset temperature of decomposition (e.g., Tonset at 5% weight loss).

    • DSC: Determine the peak temperature of the melting endotherm.

Data Presentation: Expected Thermal Properties

AnalysisParameterExpected OutcomePurpose
TGADecomposition Onset (Tonset)>200 °CIndicates thermal stability
DSCMelting Point (Tpeak)Sharp endothermIdentity check and purity indicator

Visualization: Thermal Analysis Workflow

Thermal_Workflow Sample Place 3-5 mg in TGA/DSC Pan Instrument Load into Instrument (N2 Atmosphere) Sample->Instrument Heat Heat at 10°C/min to 400°C Instrument->Heat Analyze Analyze Thermogram: - TGA: Weight Loss - DSC: Heat Flow Heat->Analyze

Caption: Workflow for TGA/DSC thermal analysis.

Comprehensive Method Comparison

TechniquePrimary Information ProvidedKey AdvantageLimitations
HPLC-UV Purity, QuantificationHigh precision and robustness for purity assessment.[12]Limited identification capabilities for unknown impurities.
LC-MS Molecular Weight, Impurity IDUnambiguous molecular weight confirmation and impurity identification.[13]Quantification can be less precise than UV without standards.
NMR (¹H, ¹³C) Unambiguous StructureDefinitive structural elucidation and confirmation.Requires larger sample amount; lower throughput.
FTIR Functional GroupsFast, simple confirmation of key chemical bonds.[9]Provides limited information on overall molecular structure.
TGA/DSC Thermal Stability, Melting PointCrucial data for handling, storage, and formulation.[11]Does not provide structural information.

Conclusion: An Integrated Analytical Strategy

No single technique is sufficient for the complete characterization of this compound. A robust, self-validating analytical package should be employed. For routine batch release, a combination of HPLC for purity, ¹H NMR for identity, and Mass Spectrometry for molecular weight confirmation provides a high degree of confidence. For initial characterization of a new synthesis or for troubleshooting, the full suite of techniques, including ¹³C NMR , FTIR , and Thermal Analysis , should be utilized. This integrated approach ensures the quality and consistency required for high-impact research and development, forming a trustworthy foundation upon which future discoveries can be built.

References

The Pyrido[2,3-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous potent and selective kinase inhibitors. Its intrinsic ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various pyrido[2,3-d]pyrimidine series, offering field-proven insights into the rational design of next-generation kinase inhibitors. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

The Pyrido[2,3-d]pyrimidine Core: A Foundation for Kinase Affinity

The efficacy of the pyrido[2,3-d]pyrimidine scaffold is rooted in its nitrogen arrangement, which facilitates crucial hydrogen bonding interactions with the backbone of the kinase hinge region. This interaction, typically involving the N1 and/or the 2-amino group, anchors the inhibitor in the ATP-binding pocket, providing a stable platform for further interactions that dictate potency and selectivity.

cluster_0 Kinase Hinge Region cluster_1 Hinge_NH Backbone NH Hinge_CO Backbone C=O Inhibitor N1 N3 Inhibitor->Hinge_NH H-Bond Acceptor Inhibitor->Hinge_CO H-Bond Donor (via 2-amino sub.) caption General Binding Mode of Pyrido[2,3-d]pyrimidines

Caption: General binding mode of the pyrido[2,3-d]pyrimidine scaffold in the ATP binding pocket.

Case Study 1: Multi-Targeted Tyrosine Kinase Inhibition

A seminal body of work on pyrido[2,3-d]pyrimidines emerged from the screening of compound libraries for inhibitors of Fibroblast Growth Factor Receptor (FGFr) and Platelet-Derived Growth Factor Receptor (PDGFr).[1][2] This led to the discovery of a lead compound, PD-089828 (1) , a broadly active tyrosine kinase inhibitor.

Table 1: SAR of Early Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors

CompoundR1 (at C6)R2 (at N7)FGFr IC50 (µM)PDGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)
1 (PD-089828) 2,6-dichlorophenyltert-butylurea0.131.110.450.22
2 phenyltert-butylurea0.80>5012.07.0
3 2,6-dimethylphenyltert-butylurea0.090.450.180.16
4 3,5-dimethoxyphenyltert-butylurea0.06>50>50>50
5 2,6-dichlorophenylH0.902.201.200.40
6 2,6-dichlorophenyl[4-(diethylamino)butyl]amino0.030.110.090.04

Data synthesized from Klutchko, J. A. et al. (1998). J. Med. Chem.[1][2][3][4]

Analysis of Structure-Activity Relationships:
  • C6-Position (R1): Substitution on the phenyl ring at the C6-position is critical for potency. The unsubstituted phenyl analog (2) showed significantly reduced activity across all tested kinases.[1] Disubstitution at the ortho positions with small, lipophilic groups like dichloro (1) or dimethyl (3) dramatically increased inhibitory activity.[1] This suggests that these groups may force the phenyl ring into a non-coplanar orientation with the pyrido[2,3-d]pyrimidine core, which is a favorable conformation for binding. Interestingly, substitution with 3,5-dimethoxy groups (4) resulted in a highly selective FGFr inhibitor, indicating that this position can be modulated to achieve selectivity.[2][3][4]

  • N7-Position (R2): The urea functionality at the N7-position was found to be important for good tyrosine kinase inhibitory activity.[2] Removal of the entire urea group, leaving a simple amine (5) , led to a decrease in potency. This highlights the role of this substituent in forming additional interactions within the active site.

  • C2-Position: While not shown in Table 1, subsequent modifications focused on the 2-amino group. The introduction of a basic aminoalkyl side chain, such as the [4-(diethylamino)butyl]amino group in compound 6 , enhanced not only potency but also crucial pharmacokinetic properties like solubility and bioavailability.[1][2][3][4] This modification likely allows the side chain to extend into the solvent-exposed region of the ATP pocket, forming favorable interactions.

Case Study 2: Targeting EGFR and Acquired Resistance

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. First-generation EGFR inhibitors are effective against activating mutations (e.g., L858R), but their efficacy is often limited by the emergence of the T790M "gatekeeper" resistance mutation.[5] The pyrido[2,3-d]pyrimidine scaffold has been successfully adapted to develop potent inhibitors of this resistant mutant.

EGFR_Pathway cluster_pip EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2_Sos Grb2/SOS Dimer->Grb2_Sos recruits PI3K PI3K Dimer->PI3K recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Dimer blocks caption Simplified EGFR Signaling Pathway

Caption: Simplified EGFR Signaling Pathway and the point of intervention for kinase inhibitors.

Recent efforts have focused on designing covalent irreversible inhibitors that can overcome T790M-mediated resistance. This is typically achieved by incorporating a reactive group (an electrophile, such as an acrylamide moiety) that forms a covalent bond with a non-catalytic cysteine residue (Cys797) present in the EGFR active site.

Table 2: Activity of Pyrido[2,3-d]pyrimidine Derivatives Against Resistant EGFR

CompoundScaffold TypeTarget KinaseIC50 (nM)Key Feature
B1 Thieno[3,2-d]pyrimidineEGFRL858R/T790M13Acrylamide for covalent bonding
Oxopyrido-pyrimidine (24) Oxopyrido[2,3-d]pyrimidineEGFRL858R/T790M10Irreversible inhibitor
Gefitinib QuinazolineEGFRWT2-37Reversible, 1st Gen inhibitor
AZD9291 (Osimertinib) PyrimidineEGFRL858R/T790M~12Covalent, Approved Drug

Data synthesized from Zhang, Y. et al. (2023). J. Enzyme Inhib. Med. Chem. and other sources.[5][6]

Analysis of Structure-Activity Relationships for Covalent Inhibition:
  • The Warhead: The key to inhibiting the T790M mutant is the incorporation of an acrylamide or similar Michael acceptor. This group is positioned to react with Cys797 at the edge of the ATP binding site, forming a permanent bond and leading to potent, irreversible inhibition.

  • Scaffold Optimization: The core scaffold is optimized to present the "warhead" in the correct orientation. The work on compound B1 demonstrates that a thieno[3,2-d]pyrimidine core can effectively serve this purpose, achieving an IC50 of 13 nM against the double mutant.[5]

  • Selectivity: A major goal in designing these inhibitors is to achieve selectivity for the mutant EGFR over the wild-type (WT) form to minimize toxicity. Compound B1 , for instance, showed over 76-fold selectivity for EGFRL858R/T790M over EGFRWT.[5] This selectivity is often achieved by exploiting subtle conformational differences between the WT and mutant kinase active sites.

Experimental Validation: Protocols for Inhibitor Characterization

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for key assays used to evaluate pyrido[2,3-d]pyrimidine inhibitors.

cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Biochemical Kinase Assay B Determine IC50 (Direct Target Engagement) A->B C Cell Proliferation Assay (MTT) B->C Proceed with potent hits D Determine GI50 (Cellular Efficacy) C->D caption Experimental Workflow for Inhibitor Evaluation

Caption: A typical workflow for evaluating the potency and efficacy of kinase inhibitors.

Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (ELISA-based)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Plate Coating: Coat a 96-well high-binding plate with a generic kinase substrate (e.g., 100 µL of 20 µg/mL poly(Glu, Tyr) 4:1 in PBS). Incubate overnight at 4°C. Wash plates 3 times with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine inhibitors in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Kinase Reaction: To each well, add 50 µL of the test compound dilution and 50 µL of a solution containing the purified recombinant kinase (e.g., EGFR, VEGFR-2) and ATP (at its Km concentration) in kinase assay buffer. Include "no inhibitor" and "no kinase" controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Detection: Stop the reaction by adding 50 µL of 50 mM EDTA. Wash the plate 3 times. Add 100 µL of a primary anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate 5 times. Add 100 µL of HRP substrate (e.g., TMB). Allow color to develop for 15-30 minutes in the dark. Stop the reaction with 50 µL of 2N H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT-based)

This protocol assesses the effect of an inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase.

  • Cell Plating: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm with a reference wavelength of 630 nm. Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Clinical Perspective and Future Directions

The pyrido[2,3-d]pyrimidine scaffold is not merely of academic interest; it is a clinically validated pharmacophore. Palbociclib (Ibrance®) , an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is an FDA-approved drug for the treatment of HR-positive, HER2-negative breast cancer and contains this core structure.[2] Other derivatives, such as PD173955 , have been investigated for their activity against targets like the ephrin receptor.[7]

The future of pyrido[2,3-d]pyrimidine inhibitor design will likely focus on:

  • Enhanced Selectivity: Developing inhibitors with exquisite selectivity for a single kinase or a desired polypharmacological profile to minimize off-target effects.

  • Overcoming Resistance: Designing next-generation inhibitors that can preemptively target known and predicted resistance mutations.

  • Targeting Novel Kinases: Applying the SAR principles learned from well-studied kinases like EGFR and Src to design inhibitors for less-explored kinases implicated in disease.[1]

By leveraging the foundational SAR principles outlined in this guide and employing robust experimental validation, researchers can continue to unlock the full therapeutic potential of the versatile pyrido[2,3-d]pyrimidine scaffold.

References

A Researcher's Comparative Guide to In Vitro Kinase Inhibitory Assays for Pyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyridopyrimidines in Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most significant and "druggable" families of enzymes in the human genome.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] Within the vast landscape of kinase inhibitors, the pyridopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][4] This versatile heterocyclic core is the foundation for numerous potent and selective inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[4][5][6] The success of FDA-approved drugs like Palbociclib, a CDK4/6 inhibitor for breast cancer, underscores the therapeutic potential of this chemical class.[5][6]

For researchers in drug discovery, the accurate and efficient in vitro characterization of these compounds is paramount. Selecting the appropriate kinase inhibitory assay is a critical decision that profoundly influences the quality of structure-activity relationship (SAR) data, selectivity profiling, and the ultimate progression of a lead candidate. This guide provides an in-depth, objective comparison of common in vitro kinase assay formats, offering field-proven insights and detailed experimental protocols to empower scientists in making informed decisions when evaluating novel pyridopyrimidine-based inhibitors.

Pillar 1: Causality in Assay Selection - More Than Just a Readout

The choice of an in vitro kinase assay is not merely a technical preference; it is a strategic decision dictated by the specific research question, the properties of the pyridopyrimidine compounds being tested, and the desired throughput.[1][7] A successful assay is a self-validating system, where the experimental design inherently accounts for potential artifacts and provides a true measure of inhibitory potency. Key factors to consider include the specific kinase-substrate pair, required sensitivity, and instrumentation availability.[8]

The Kinase-ATP Interaction: A Critical Consideration

Most small molecule kinase inhibitors, including many pyridopyrimidine derivatives, are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase.[6][9] This mechanism has a crucial implication for assay design: the measured half-maximal inhibitory concentration (IC50) value is directly dependent on the concentration of ATP in the reaction.[10][11]

  • Low ATP (at or near Km): Using an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase makes the assay more sensitive to competitive inhibitors. This condition allows the IC50 value to more closely approximate the inhibitor's true binding affinity (Ki).[10]

  • High ATP (Physiological Levels): Cellular ATP concentrations are in the millimolar (mM) range, far exceeding the Km values for most kinases.[1][10] Testing inhibitors at these physiological ATP concentrations can provide a more accurate prediction of their efficacy in a cellular context, though it may result in higher IC50 values for competitive inhibitors.[12]

Therefore, a comprehensive inhibitor characterization strategy often involves determining IC50 values at both low and high ATP concentrations to understand the compound's mechanism and potential for cellular activity.

Pillar 2: A Comparative Analysis of Leading Kinase Assay Technologies

The field has largely moved away from traditional radioactive assays due to safety and disposal concerns, favoring a variety of non-radioactive methods that offer high throughput and robust performance.[8][13][14] Below, we compare the most prevalent technologies used for screening and profiling pyridopyrimidine compounds.

Assay Technology Comparison
Assay Technology Principle Advantages Disadvantages Best Suited For
Fluorescence Polarization (FP) Measures the change in rotational mobility of a fluorescently labeled substrate upon phosphorylation.[15] A small, fluorescently labeled peptide substrate tumbles rapidly (low polarization). When phosphorylated and bound by a large, specific antibody, the complex tumbles slower, increasing polarization.Homogeneous ("mix-and-read") format, cost-effective, suitable for HTS.[8][16]Susceptible to interference from fluorescent or colored compounds; requires specific antibodies; lower sensitivity for some kinases.[7]High-throughput screening (HTS) of large compound libraries.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor (e.g., Europium) and an acceptor (e.g., APC) fluorophore.[4] Typically, a biotinylated substrate and a donor-labeled anti-phospho-antibody are used. An acceptor-labeled streptavidin brings the donor and acceptor into proximity upon substrate phosphorylation, generating a FRET signal.[14]High sensitivity, robust, reduced interference from compound fluorescence due to time-gated detection.[8][15]Higher reagent cost, requires specific antibodies and specialized plate readers.[8]HTS, lead optimization, and detailed mechanistic studies.[8]
Luminescence-Based (e.g., Kinase-Glo®) Quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8] The reagent contains luciferase, which produces light in the presence of its substrate (luciferin) and ATP. Less light indicates higher kinase activity (more ATP consumed).[2]Universal (no specific antibodies needed), highly sensitive, less prone to compound interference, easy to automate.[8][15][16]Indirect measurement of kinase activity; susceptible to inhibitors of the coupling enzyme (luciferase).[7]Universal kinase activity measurements, HTS, and profiling against diverse kinases.[8]
Radiometric ([γ-³²P]ATP) Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[13] The phosphorylated substrate is then separated and quantified."Gold standard" for direct measurement, highly sensitive, universal for any substrate.[1][12][14]Requires handling of radioactive materials, generates radioactive waste, lower throughput, safety concerns.[13][16]Orthogonal validation of hits from HTS, detailed kinetic studies.

Pillar 3: Experimental Protocols and Self-Validating Systems

A robust protocol is a self-validating one. This means incorporating appropriate controls to ensure the data generated is reliable and accurately reflects the inhibitory potential of the pyridopyrimidine compound.

General Workflow for an In Vitro Kinase Inhibition Assay

The following diagram illustrates a generalized workflow applicable to most non-radioactive kinase assay formats.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_comp Prepare serial dilutions of Pyridopyrimidine Compound (in DMSO) add_reagents Dispense Compound, Kinase, and Substrate into microplate prep_comp->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP solutions in assay buffer prep_reagents->add_reagents initiate Initiate reaction by adding ATP add_reagents->initiate incubate Incubate at optimal temperature and time initiate->incubate stop_rxn Stop reaction (e.g., with EDTA) incubate->stop_rxn add_detect Add Detection Reagents (e.g., Antibody, Luciferase) stop_rxn->add_detect incubate_detect Incubate for signal development add_detect->incubate_detect read_plate Read plate on appropriate instrument (Luminometer, Fluorescence Reader) incubate_detect->read_plate calc Calculate % Inhibition and determine IC50 read_plate->calc G cluster_pathway Kinase Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) KinaseA Kinase A Upstream->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates Substrate Substrate Protein KinaseB->Substrate phosphorylates pSubstrate Phosphorylated Substrate KinaseB->pSubstrate ADP ADP KinaseB->ADP releases Response Cellular Response (e.g., Proliferation) pSubstrate->Response ATP ATP ATP->KinaseB binds Inhibitor Pyridopyrimidine Inhibitor Inhibitor->KinaseB competitively binds

References

A Comparative Analysis of Synthetic Routes to Pyridopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Pyridopyrimidines, a class of fused heterocyclic compounds, are of significant interest to researchers in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core structure, consisting of a fused pyridine and pyrimidine ring, provides a versatile scaffold for the development of novel therapeutic agents.[3][4] This guide provides a comparative analysis of three prominent synthetic routes to pyridopyrimidines: Multicomponent Reactions (MCRs), Microwave-Assisted Organic Synthesis (MAOS), and Palladium-Catalyzed Intramolecular Cyclization. The objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on factors such as efficiency, substrate scope, and experimental simplicity.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, represent a highly efficient and atom-economical approach to complex molecules.[4][5] In the context of pyridopyrimidine synthesis, MCRs offer a streamlined route to diverse derivatives from simple, readily available starting materials.

Mechanistic Rationale

A common MCR strategy for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of an aminopyrimidine (e.g., 6-aminouracil), an aldehyde, and an active methylene compound (e.g., malononitrile).[5][6] The reaction typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization.[6] The initial Knoevenagel condensation between the aldehyde and the active methylene compound forms a highly electrophilic alkene. This is followed by a Michael addition of the aminopyrimidine. The final step is an intramolecular cyclization of the resulting adduct to form the pyridopyrimidine scaffold. The choice of catalyst, often a mild base or even catalyst-free conditions in some cases, is crucial for promoting the desired reaction cascade while minimizing side reactions.[5]

Diagram 1: Generalized Multicomponent Reaction for Pyrido[2,3-d]pyrimidine Synthesis

MCR_synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aminopyrimidine Aminopyrimidine Michael_Adduct Michael Adduct Aminopyrimidine->Michael_Adduct Michael Addition Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Adduct Knoevenagel_Adduct->Michael_Adduct Pyridopyrimidine Pyridopyrimidine Michael_Adduct->Pyridopyrimidine Intramolecular Cyclization

Caption: A schematic overview of the multicomponent synthesis of pyridopyrimidines.

Experimental Protocol: One-Pot Synthesis of Tetrahydropyrido[2,3-d]pyrimidines[5]
  • A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in water.

  • A nanocatalyst, such as nano-MgO, is added to the mixture.[5]

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is collected by filtration, washed with water, and dried to afford the desired tetrahydropyrido[2,3-d]pyrimidine.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool in modern synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[7][8] These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

Causality Behind Experimental Choices

The application of microwave irradiation in the synthesis of pyridopyrimidines often involves nucleophilic substitution or condensation reactions that are sluggish under conventional heating.[7] For instance, the synthesis of N-arylated pyridopyrimidines from 4-chloro or 4-thiopyridopyrimidines and anilines can be significantly accelerated.[7] The choice of a high-boiling point solvent, such as dimethylformamide (DMF), is common in MAOS to allow for higher reaction temperatures to be reached safely in a sealed vessel, further increasing the reaction rate.[8] The power and duration of microwave irradiation are critical parameters that need to be optimized for each specific reaction to maximize yield and minimize decomposition.

Diagram 2: Workflow for Microwave-Assisted Pyridopyrimidine Synthesis

MAOS_Workflow Start Combine Reactants (e.g., 4-chloropyridopyrimidine, aniline) and solvent in a microwave-safe vessel Microwave Seal vessel and place in microwave reactor. Set temperature, pressure, and time parameters. Start->Microwave Reaction Microwave Irradiation Microwave->Reaction Workup Cool reaction mixture. Perform aqueous workup and extraction. Reaction->Workup Purification Purify product by chromatography or recrystallization. Workup->Purification Product Characterize final Pyridopyrimidine product Purification->Product

Caption: A typical workflow for synthesizing pyridopyrimidines using microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-pyrido[2,3-d]pyrimidines[7]
  • In a microwave-safe vial, 4-chloro-pyrido[2,3-d]pyrimidine (1 mmol), the desired aniline (1.2 mmol), and a suitable solvent (e.g., DMF) are combined.

  • The vial is sealed with a cap.

  • The reaction mixture is subjected to microwave irradiation at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[9]

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the N-aryl-pyrido[2,3-d]pyrimidine.

Palladium-Catalyzed Intramolecular Cyclization: Precision and Versatility

Palladium-catalyzed cross-coupling and cyclization reactions have revolutionized the synthesis of heterocyclic compounds, offering high levels of chemo- and regioselectivity.[10][11] The synthesis of pyridopyrimidines via palladium-catalyzed intramolecular cyclization of appropriately substituted precursors provides a powerful and versatile route to a wide range of derivatives.[12]

Mechanistic Insights

A notable example is the palladium-catalyzed reaction of N-(bromopyridyl)amidines with isocyanides.[12] This reaction proceeds through a catalytic cycle that typically involves:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the N-(bromopyridyl)amidine, forming a palladium(II) intermediate.

  • Isocyanide Insertion: The isocyanide then inserts into the palladium-carbon bond.

  • Intramolecular Amination/Cyclization: The nitrogen of the amidine moiety attacks the inserted isocyanide carbon, leading to intramolecular cyclization.

  • Reductive Elimination: The cycle is completed by reductive elimination of the palladium(0) catalyst and formation of the 4-aminopyridopyrimidine product.

The choice of ligand for the palladium catalyst is critical for the efficiency of this process, with bulky electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[12]

Diagram 3: Catalytic Cycle for Palladium-Catalyzed Pyridopyrimidine Synthesis

Pd_Catalysis Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Intermediate Pd(II) Intermediate Ox_Add->PdII_Intermediate Iso_Insert Isocyanide Insertion PdII_Intermediate->Iso_Insert Cyclization_Intermediate Cyclization Intermediate Iso_Insert->Cyclization_Intermediate Red_Elim Reductive Elimination Cyclization_Intermediate->Red_Elim Red_Elim->Pd0 Regeneration of Catalyst Product 4-Aminopyridopyrimidine Red_Elim->Product Reactants N-(bromopyridyl)amidine + Isocyanide Reactants->Ox_Add

Caption: A simplified representation of the palladium-catalyzed synthesis of 4-aminopyridopyrimidines.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Aminopyrido[3,2-d]pyrimidines[12]
  • A reaction flask is charged with palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., CyJohnPhos), and a dry solvent such as DMF under an inert atmosphere (e.g., nitrogen).

  • The appropriate N-(bromopyridyl)amidine, potassium acetate (KOAc) as a base, and an isocyanide are added to the flask.

  • The reaction mixture is heated to a high temperature (e.g., 160 °C) and stirred for several hours.

  • After cooling, the mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired 4-aminopyrido[3,2-d]pyrimidine.

Comparative Performance Analysis

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsReaction Times
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid access to molecular diversity, often uses green solvents like water.[4][5]Substrate scope can be limited, optimization can be complex due to multiple competing pathways.Good to excellent (often >80%).[5]Minutes to a few hours.
Microwave-Assisted Organic Synthesis (MAOS) Drastically reduced reaction times, often higher yields and purity, enhanced reaction rates.[7][8]Requires specialized microwave equipment, potential for pressure buildup in sealed vessels.Good to excellent (often >85%).[7]Minutes.[7][13]
Palladium-Catalyzed Cyclization High regioselectivity, broad substrate scope, tolerance of various functional groups.[12]Cost of palladium catalyst and ligands, sensitivity to air and moisture, requires inert atmosphere.Good to excellent.[12]Several hours.[12]

Conclusion

The synthesis of pyridopyrimidines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Multicomponent reactions offer an elegant and efficient path to molecular complexity in a single step, making them ideal for the rapid generation of compound libraries. Microwave-assisted synthesis provides a significant acceleration of reactions, which is particularly beneficial for high-throughput synthesis and process optimization. Palladium-catalyzed cyclizations, while more technically demanding, offer unparalleled control over regioselectivity and a broad substrate scope, enabling the synthesis of highly functionalized and complex pyridopyrimidine derivatives. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired level of molecular diversity, and the available laboratory resources.

References

The Rise of Pyrido[2,3-d]pyrimidines: A Comparative Guide to a New Frontier in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is in a constant state of evolution. A key player in this arena is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is a hallmark of numerous cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] The development of EGFR inhibitors has revolutionized treatment for many patients; however, the emergence of resistance mutations necessitates a continuous search for novel chemical scaffolds with improved potency and selectivity. This guide provides an in-depth validation and comparison of a promising class of EGFR inhibitors built upon the pyrido[2,3-d]pyrimidine core.

This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the validation of these emerging inhibitors. We will delve into the rationale behind their design, the experimental validation of their efficacy, and a direct comparison with established EGFR inhibitors, providing the data and context necessary to evaluate their potential in your own research and development endeavors.

The Enduring Challenge of EGFR and the Promise of a Novel Scaffold

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] In many cancer cells, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division. First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, offered a paradigm shift in treatment by targeting the ATP-binding site of the EGFR kinase domain.[4][5][6] However, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[4][5][7] This has spurred the development of third-generation inhibitors like osimertinib, which are effective against T790M mutant EGFR.[1]

The pyrido[2,3-d]pyrimidine scaffold has emerged as a compelling starting point for the design of next-generation EGFR inhibitors. Its rigid, bicyclic structure provides a robust framework for orienting key pharmacophoric features within the EGFR ATP-binding pocket, offering the potential for high potency and selectivity.

Visualizing the Battlefield: The EGFR Signaling Pathway

To appreciate the mechanism of these inhibitors, it is crucial to understand the pathway they target. The following diagram illustrates the EGFR signaling cascade, from ligand binding to downstream effects on cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Binds Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP Competitive)

Caption: EGFR Signaling Pathway and Inhibition.

Comparative Analysis: Pyrido[2,3-d]pyrimidine Derivatives vs. Established EGFR Inhibitors

The true measure of a novel inhibitor class lies in its performance against both the target enzyme and existing therapeutic options. The following tables summarize key in vitro data for a selection of promising pyrido[2,3-d]pyrimidine-based EGFR inhibitors and compare them to first and third-generation drugs.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundCore ScaffoldEGFRWT IC50 (nM)EGFRL858R/T790M IC50 (nM)Selectivity Index (WT/Mutant)Reference(s)
Gefitinib Quinazoline~20-80>10,000Low[8][9]
Erlotinib Quinazoline~2-5~500-1000Low[8][9]
Osimertinib (AZD9291) Pyrimidine~10-200~1-15High[1][7]
Compound 8a Pyrido[2,3-d]pyrimidine991230.8[5][10]
Compound B1 Pyrido[2,3-d]pyrimidine>100013>76[2][11]
Compound 24 Oxopyrido[2,3-d]pyrimidine>1000Potent (exact value not specified)>100[4]
Compound 7f Pyrido[2,3-b][12][13]oxazine-890 (H1975 cell line)-[3]
Compound 9a Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine21810.26[14]

Note: IC50 values can vary between different assay conditions. Data is aggregated from multiple sources for comparison.

Table 2: In Vitro Anti-proliferative Activity (IC50)
CompoundCell LineEGFR StatusIC50 (µM)Reference(s)
Gefitinib H1975L858R/T790M>10[9]
Erlotinib H1975L858R/T790M~1.2[9]
Osimertinib (AZD9291) H1975L858R/T790M~0.01-0.02[2][11]
Compound 8a PC-3WT7.98[5]
Compound B1 H1975L858R/T790M0.087[2][11]
Compound 7f H1975L858R/T790M0.89[3]
Compound 9a HepG-2WT1.27[14]

Deconstructing the Validation Process: Key Experimental Protocols

The data presented above is the result of rigorous experimental validation. Understanding these methodologies is key to interpreting the results and designing further investigations.

Experimental Workflow: From Synthesis to Cellular Activity

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot (Phospho-EGFR) Cell_Viability->Western_Blot

Caption: General Experimental Workflow for Inhibitor Validation.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant EGFR kinases.

Methodology:

  • Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • Kinase Reaction: In a separate plate, incubate the EGFR enzyme (wild-type or mutant) with varying concentrations of the test compound and a fixed concentration of ATP.

  • Transfer: Transfer the kinase reaction mixture to the coated plate and incubate to allow for substrate phosphorylation.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue (pY20).

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate, resulting in a color change.

  • Quantification: Measure the absorbance of the wells using a plate reader. The intensity of the color is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the anti-proliferative effect of test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., H1975, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective inhibitors is guided by an understanding of the structure-activity relationship (SAR). For the pyrido[2,3-d]pyrimidine series, several key observations have been made:

  • Substitutions at the 2, 5, and 8-positions have been shown to be critical for potent EGFR inhibition.[15]

  • The introduction of a Michael acceptor moiety can lead to covalent, irreversible binding to a cysteine residue in the EGFR active site, a strategy employed by third-generation inhibitors.[7]

  • Modifications to the solubilizing side chains can significantly impact the pharmacokinetic properties of the compounds.[13]

Future research will likely focus on optimizing these features to enhance potency against clinically relevant resistance mutations, improve oral bioavailability, and minimize off-target effects.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel EGFR inhibitors. The experimental data clearly demonstrates that derivatives of this core can achieve potent and selective inhibition of mutant EGFR, including the challenging T790M variant. While further preclinical and clinical studies are necessary, the evidence presented in this guide underscores the potential of this chemical class to address the ongoing challenge of acquired resistance in EGFR-driven cancers. The comparative data and detailed protocols provided herein are intended to empower researchers to critically evaluate these compounds and contribute to the advancement of targeted cancer therapies.

References

A Comparative Guide to the Cytotoxicity of Novel Pyrido[2,3-d]pyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Structurally similar to quinazolines, which form the core of several FDA-approved tyrosine kinase inhibitors, these nitrogen-containing heterocyclic compounds have garnered significant attention for their potential as potent anticancer agents.[3] Ongoing research focuses on the synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives designed to overcome challenges like chemoresistance and to offer more selective and effective therapeutic options.[1][4]

This guide provides a comprehensive comparison of the cytotoxic profiles of recently developed pyrido[2,3-d]pyrimidine derivatives. We will delve into their structure-activity relationships (SAR), explore their mechanisms of action, and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a critical overview of this promising class of compounds.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer potential of novel pyrido[2,3-d]pyrimidine derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

The following table summarizes the cytotoxic activity (IC50 in µM) of selected novel pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines, as reported in recent literature.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 4 MCF-7 (Breast)0.57Staurosporine5.07[5]
HepG2 (Liver)1.13Staurosporine5.07[5]
Compound 8a PC-3 (Prostate)7.98Erlotinib11.05[6]
Compound 8d A-549 (Lung)7.23Erlotinib6.53[3][6]
PC-3 (Prostate)7.12Erlotinib11.05[3][6]
Compound 9a PC-3 (Prostate)9.26Erlotinib11.05[6]
Compound 6b HepG2 (Liver)2.68Taxol-[7]
Compound 6b PC-3 (Prostate)-Doxorubicin-[8]
Compound 8d MCF-7 (Breast)-Doxorubicin-[8]
Compound B1 H1975 (Lung, EGFR L858R/T790M)0.013 (13 nM)AZD9291-[9]
Compound 11 HepG2 (Liver)0.99Staurosporine5.07[5]

Analysis: The data reveals that newly synthesized pyrido[2,3-d]pyrimidine derivatives exhibit a broad range of cytotoxic activities, with some compounds demonstrating exceptional potency. For instance, Compound 4 shows remarkable activity against the MCF-7 breast cancer cell line with an IC50 value of 0.57 µM.[5] Similarly, derivatives 8d and 8a display potent cytotoxicity against prostate (PC-3) and lung (A-549) cancer cell lines, in some cases surpassing the activity of the established EGFR inhibitor, Erlotinib.[3][6] Notably, Compound B1 exhibits outstanding potency against the H1975 lung cancer cell line, which harbors a resistant EGFR mutation, with an IC50 in the nanomolar range (13 nM).[9]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for designing more effective anticancer agents.[2][10]

  • Substitutions at the 2, 4, and 6-positions of the pyrido[2,3-d]pyrimidine ring are critical for activity.

  • Electron-withdrawing groups , such as chloro-substituents on a phenyl ring attached to the scaffold, have been shown to enhance cytotoxic activity. For example, the 4-chlorophenyl pyridopyrimidine derivative 6b showed potent activity against HepG2 liver cancer cells.[7]

  • Introduction of specific side chains can improve potency and bioavailability. Adding a [4-(diethylamino)butyl]amino side chain at the 2-position led to a derivative with enhanced potency.[10]

  • Bulky or lipophilic moieties can influence interactions with the target protein's binding pocket. The addition of aromatic and hydrophilic groups that can act as hydrogen bond donors and acceptors has been shown to increase cytotoxicity.[11]

Mechanisms of Cytotoxicity: Inducing Cancer Cell Death

Novel pyrido[2,3-d]pyrimidine derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inhibiting key cellular processes like cell proliferation and survival. The most prominent mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][12]

Kinase Inhibition

Many pyrido[2,3-d]pyrimidine derivatives are designed as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.[2] Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): Several potent derivatives inhibit both wild-type (WT) and mutant forms of EGFR (e.g., T790M), which is a common mechanism of resistance to first-generation EGFR inhibitors.[6][13][14] Compound 8a , for instance, showed high inhibitory activity against both EGFR-WT and EGFR-T790M.[13][14]

  • PIM-1 Kinase: This kinase is involved in cell survival and proliferation. Compounds 4 and 10 were identified as potent PIM-1 kinase inhibitors, with IC50 values of 11.4 nM and 17.2 nM, respectively.[5][15]

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK4/6, these compounds can halt the cell cycle progression.[8][12]

Apoptosis Induction

A primary mechanism by which these compounds kill cancer cells is by inducing apoptosis, or programmed cell death.[8][16] This is often a consequence of kinase inhibition. For example, compound 8a was found to induce a significant apoptotic effect in PC-3 cells, leading to a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade.[13][14] Compound 4 increased apoptosis in MCF-7 cells by over 58-fold compared to control cells.[5][15] The induction of apoptosis typically involves:

  • Upregulation of pro-apoptotic proteins like Bax.

  • Downregulation of anti-apoptotic proteins like Bcl-2.

  • Activation of caspases (e.g., caspase-3).[8]

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Bax Bax Pyrido[2,3-d]pyrimidine->Bax Upregulates Bcl2 Bcl2 Pyrido[2,3-d]pyrimidine->Bcl2 Downregulates Caspase-3 Caspase-3 Bax->Caspase-3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptosis induction pathway by pyrido[2,3-d]pyrimidines.

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest at specific phases, such as G1 or G2/M.[9] Compound 4 was shown to arrest the cell cycle at the G1 phase in MCF-7 cells.[5][17] Similarly, compound B1 caused cell cycle arrest in the G2/M phase in H1975 lung cancer cells.[9] This prevents the cancer cells from dividing and growing.

Experimental Methodologies: Assessing Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19]

Detailed Protocol: MTT Assay

This protocol provides a standardized procedure for evaluating the cytotoxicity of pyrido[2,3-d]pyrimidine derivatives.

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing and filter-sterilize the solution. Store protected from light at -20°C.[20]

  • Solubilization Solution (DMSO): Use 100% Dimethyl Sulfoxide to dissolve the formazan crystals.

2. Cell Seeding:

  • Culture the desired cancer cell line to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine derivatives in culture medium.

  • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

4. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[21]

  • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

5. Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT from each well.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_workflow A 1. Seed cells in 96-well plate (24h incubation) B 2. Treat cells with pyrido[2,3-d]pyrimidine derivatives A->B C 3. Incubate for 48-72h B->C D 4. Add MTT reagent (3-4h incubation) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold continues to be a highly valuable framework for the development of novel anticancer agents. Recent research has yielded derivatives with impressive cytotoxic potency against a range of cancer cell lines, including those with acquired resistance to existing therapies.[1][9] The primary mechanisms of action involve the inhibition of key oncogenic kinases, leading to apoptosis and cell cycle arrest.

Future research should focus on:

  • Optimizing Selectivity: Designing derivatives that are highly selective for cancer cells over normal cells to minimize off-target toxicity.

  • Overcoming Resistance: Continuing the development of compounds effective against resistant cancer phenotypes.

  • In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy and safety in a whole-organism context.

By leveraging a deep understanding of structure-activity relationships and mechanisms of action, the scientific community can continue to unlock the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives in the fight against cancer.

References

The Ascendancy of Pyridopyrimidines: A Comparative Guide to Dual VEGFR-2/HER-2 Inhibition in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of oncology drug discovery, the simultaneous targeting of multiple signaling pathways has emerged as a cornerstone of next-generation therapeutic strategies. This guide delves into the burgeoning class of pyridopyrimidine derivatives that exhibit potent dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). As researchers and drug development professionals, understanding the comparative efficacy and mechanistic underpinnings of these compounds is paramount. This document provides an in-depth analysis of pyridopyrimidines, juxtaposed with established inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.

The Rationale for Dual VEGFR-2/HER-2 Inhibition: A Synergistic Assault on Cancer

Cancer progression is a multifaceted process often driven by redundant and interconnected signaling pathways. VEGFR-2 is a pivotal mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] HER-2, a member of the epidermal growth factor receptor family, is a well-established oncogene whose overexpression drives the proliferation and survival of cancer cells, particularly in certain breast and gastric cancers.

The crosstalk between the VEGFR and HER-2 pathways is a critical consideration in cancer therapy. Overexpression of HER-2 can lead to an upregulation of VEGF, creating a feedback loop that fuels tumor growth and angiogenesis.[2] Consequently, a therapeutic agent capable of concurrently blocking both receptors offers the potential for a more profound and durable anti-tumor response by attacking both the tumor cells directly and their vascular supply line. This dual-inhibition strategy aims to mitigate the development of resistance mechanisms that can arise from targeting a single pathway.

Pyridopyrimidines: A Privileged Scaffold for Dual Kinase Inhibition

The pyridopyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of a wide range of kinases.[3][4] This structural motif provides a versatile platform for the design of potent and selective kinase inhibitors. Recent research has highlighted a series of cyanopyridone and pyridopyrimidine derivatives as effective dual inhibitors of VEGFR-2 and HER-2.[5][6]

The mechanism of action of these compounds lies in their ability to compete with ATP for binding to the kinase domain of both VEGFR-2 and HER-2. By occupying the ATP-binding pocket, they prevent the phosphorylation and subsequent activation of the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Below is a diagram illustrating the dual inhibitory action of pyridopyrimidines on the VEGFR-2 and HER-2 signaling pathways.

Dual_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds EGF_ligand HER Ligand (e.g., EGF) HER2 HER-2 EGF_ligand->HER2 Binds P_VEGFR P VEGFR2->P_VEGFR Autophosphorylation P_HER2 P HER2->P_HER2 Autophosphorylation Pyridopyrimidine Pyridopyrimidine Inhibitor ATP_VEGFR ATP Pyridopyrimidine->ATP_VEGFR Blocks ATP_HER2 ATP Pyridopyrimidine->ATP_HER2 Blocks ATP_VEGFR->P_VEGFR ATP_HER2->P_HER2 PI3K_Akt_VEGFR PI3K/Akt Pathway P_VEGFR->PI3K_Akt_VEGFR RAS_MAPK_VEGFR RAS/MAPK Pathway P_VEGFR->RAS_MAPK_VEGFR PI3K_Akt_HER2 PI3K/Akt Pathway P_HER2->PI3K_Akt_HER2 RAS_MAPK_HER2 RAS/MAPK Pathway P_HER2->RAS_MAPK_HER2 Angiogenesis Angiogenesis, Endothelial Cell Survival PI3K_Akt_VEGFR->Angiogenesis RAS_MAPK_VEGFR->Angiogenesis Proliferation Cell Proliferation, Survival PI3K_Akt_HER2->Proliferation RAS_MAPK_HER2->Proliferation

Caption: Dual inhibition of VEGFR-2 and HER-2 signaling by pyridopyrimidines.

Comparative Performance Analysis: Pyridopyrimidines vs. Standard Inhibitors

The true measure of a novel inhibitor lies in its performance relative to existing standards. The following table summarizes the in vitro inhibitory activities of representative pyridopyrimidine-related compounds (5a and 5e) and compares them with the established dual tyrosine kinase inhibitor, Lapatinib.

CompoundTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Pyridopyrimidine Derivative 5a VEGFR-20.217 ± 0.02MCF-7 (Breast)1.77 ± 0.1[5]
HER-20.168 ± 0.009HepG2 (Liver)2.71 ± 0.15[5]
Pyridopyrimidine Derivative 5e VEGFR-20.124 ± 0.011MCF-7 (Breast)1.39 ± 0.08[5]
HER-20.077 ± 0.003[5]
Lapatinib (Reference) VEGFR-20.182 ± 0.010[5]
HER-20.131 ± 0.012[5]

As the data indicates, the non-fused cyanopyridone derivative 5e, a related precursor to some pyridopyrimidines, demonstrates superior inhibitory activity against both VEGFR-2 and HER-2 compared to Lapatinib.[5] This enhanced potency at the enzymatic level translates to significant anti-proliferative effects in cancer cell lines.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays used to characterize dual VEGFR-2/HER-2 inhibitors.

Workflow for Assessing Dual Inhibitory Activity

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Assay_VEGFR VEGFR-2 Kinase Assay (e.g., ADP-Glo) IC50_Enzyme Determine Enzymatic IC50 Kinase_Assay_VEGFR->IC50_Enzyme Kinase_Assay_HER2 HER-2 Kinase Assay (e.g., ADP-Glo) Kinase_Assay_HER2->IC50_Enzyme Data_Analysis Analyze and Compare IC50 Values IC50_Enzyme->Data_Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, HepG2) MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell IC50_Cell->Data_Analysis Conclusion Evaluate Dual Inhibitory Potency Data_Analysis->Conclusion

Caption: Workflow for evaluating dual VEGFR-2/HER-2 inhibitory activity.

Protocol 1: In Vitro VEGFR-2/HER-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay methodologies and provides a framework for measuring the inhibitory activity of compounds against VEGFR-2 and HER-2 kinases.[7][8]

Materials:

  • Recombinant human VEGFR-2 or HER-2 enzyme

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP solution

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[8]

  • Test compounds (pyridopyrimidines and controls) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the test compound dilution or vehicle control (for positive and negative controls).

    • Add 10 µL of a master mix containing the kinase substrate and ATP in kinase buffer.

    • To initiate the reaction, add 10 µL of diluted VEGFR-2 or HER-2 enzyme to each well, except for the "no enzyme" blank controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (enzyme with vehicle).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds (pyridopyrimidines and controls) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[9]

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Broader Context and Future Directions

While pyridopyrimidines show immense promise, the landscape of dual VEGFR-2/HER-2 inhibitors is continually evolving. Other chemical scaffolds and therapeutic modalities, such as monoclonal antibodies and antibody-drug conjugates, are also under investigation.[4][10] Clinical trials exploring the combination of HER-2 and VEGF pathway inhibitors have demonstrated the potential of this dual-targeting strategy in heavily pretreated breast cancer patients.[2][10]

The development of novel pyridopyrimidine derivatives with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research. Future studies will likely focus on in vivo efficacy in animal models and the identification of predictive biomarkers to guide patient selection for this class of inhibitors.

Conclusion

Pyridopyrimidines represent a highly promising class of small molecules for the dual inhibition of VEGFR-2 and HER-2. Their potent anti-proliferative and anti-angiogenic activities, as demonstrated by robust in vitro data, position them as strong candidates for further preclinical and clinical development. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to explore and advance the therapeutic potential of these and other dual-target inhibitors in the fight against cancer.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromopyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromopyrido[2,3-d]pyrimidin-2-amine, a halogenated heterocyclic compound. By elucidating the causality behind each procedural step, this document aims to foster a culture of safety and ensure regulatory compliance.

Hazard Assessment and Waste Identification: Understanding the "Why"

This compound is a complex molecule requiring a cautious approach to its handling and disposal. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative assessment based on the hazards of its constituent moieties—a brominated pyridine and an aminopyrimidine—is essential.

  • Brominated Pyridine Moiety: Brominated aromatic compounds are recognized for their potential persistence in the environment and can be toxic.[1] Pyridine itself is harmful if swallowed, inhaled, or in contact with skin, and is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[2][3] It is also known to cause liver and kidney damage in animal studies.

  • Aminopyrimidine Moiety: 2-Aminopyrimidine, a structurally related compound, is known to be a skin, eye, and respiratory irritant.[4][5] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[6]

Therefore, all waste containing this compound, including the pure compound, contaminated consumables, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .

Data Summary: Hazard Profile of Analogous Compounds
ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, 2-Aminopyrimidine, Brominated aromatics
Primary Hazards Harmful if swallowed, Skin/eye/respiratory irritant, Potential carcinogen, Suspected organ toxicity (liver, kidney)2-Aminopyrimidine[4], Pyridine[2]
GHS Hazard Codes (Inferred) H302, H312, H315, H319, H332, H3356-Bromo-2-nitropyridin-3-amine[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory. The rationale for each piece of equipment is to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Chemical-resistant gloves are essential. Based on data for pyridine, butyl rubber or neoprene gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[8][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A flame-retardant lab coat, worn fully buttoned, and closed-toe shoes are required. For large quantities or situations with a high risk of splashing, chemically resistant aprons and shoe covers should be used.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows a strict protocol of segregation, containment, and labeling to ensure safety and regulatory compliance.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup Prep Don Appropriate PPE Segregate Prepare Labeled Halogenated Waste Containers Prep->Segregate SolidWaste Solid Waste Collection (Compound, Contaminated Labware) Segregate->SolidWaste LiquidWaste Liquid Waste Collection (Solutions, Rinsates) Segregate->LiquidWaste PPEWaste Contaminated PPE Disposal Segregate->PPEWaste Store Store Sealed Containers in Designated Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store PPEWaste->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Disposal workflow for this compound.

Detailed Methodologies

1. Waste Segregation and Collection:

  • Core Principle: Halogenated organic waste must be segregated from non-halogenated waste streams.[10] This is a critical step because co-mingling can lead to dangerous reactions and complicates the final disposal process, which for halogenated compounds often requires high-temperature incineration.[11][12]

  • Solid Waste:

    • Collect unused this compound, along with contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic liquids.

    • The first rinse of any glassware that contained the compound should also be collected as hazardous waste. Subsequent rinses can be managed according to your institution's policies.

  • Contaminated PPE:

    • Dispose of grossly contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.

2. Labeling:

  • Regulatory Requirement: Proper labeling is mandated by regulatory bodies like the EPA and OSHA.[13]

  • Procedure: Immediately upon adding the first waste, label all containers with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of waste accumulation initiation.

    • The name and contact information of the responsible researcher or lab.

3. Storage:

  • Safety Imperative: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Location Requirements: This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.

4. Final Disposal:

  • Process: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Incineration: The preferred method for the ultimate disposal of halogenated organic compounds is high-temperature incineration. For waste containing over 1% halogenated organic substances, an incineration temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[11][12]

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and prevent environmental contamination.

Spill Response Protocol

SpillResponse Spill Spill Occurs Alert Alert colleagues and secure the area Spill->Alert PPE Don appropriate PPE (including respiratory protection if a solid) Alert->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all cleanup materials as hazardous waste Decontaminate->Dispose

Caption: Logical flow for responding to a spill of the compound.

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent aerosolization. For a liquid spill, surround the area with absorbent pads.

  • Collection: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Decontamination:

    • The basic nature of the pyridine ring suggests that a mild acidic solution could be used for neutralization.[14] However, without specific reactivity data, a cautious approach is warranted.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to dissolve any remaining residue. Collect the cloth as hazardous waste.

    • Follow with a thorough cleaning of the area with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's EHS office in accordance with established protocols.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 6-Bromopyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, procedural framework for the safe handling of 6-Bromopyrido[2,3-d]pyrimidin-2-amine, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety that protects both the scientist and the integrity of the research.

The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost care, assuming it is hazardous. Safety protocols for similar brominated heterocyclic compounds indicate potential for skin, eye, and respiratory irritation, as well as toxicity if ingested or absorbed through the skin.[1][2]

Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls Substitution->Engineering Isolate People Administrative Administrative Controls Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker

Caption: Hierarchy of Safety Controls for Chemical Handling.

In the context of handling this compound, elimination and substitution are generally not feasible. Therefore, our focus is on robust engineering and administrative controls, supplemented by mandatory PPE.

  • Engineering Controls : The primary method for containing the chemical at its source.

    • Chemical Fume Hood : All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood.[1] This contains airborne particulates and vapors, preventing inhalation.

  • Administrative Controls : Standard operating procedures (SOPs) and training.

    • Designated Work Area : Establish a clearly marked area within the fume hood for handling this compound.

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures for this compound before commencing work.

Personal Protective Equipment (PPE): Your Final Barrier

A comprehensive suite of PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[1]Protects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety goggles.Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.[1] For prolonged contact, consult the glove manufacturer's resistance guide.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.[1]Protects skin and personal clothing from contamination. Must be fully buttoned.[1]
Full-Length PantsCovers the lower body to prevent skin exposure.[1]
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.[1]
Respiratory Protection RespiratorNIOSH-approved N95 or higher respirator with appropriate cartridges for organic vapors/acid gases.Required when handling the powder outside of a fume hood or if aerosol generation is likely.
Step-by-Step Guide to Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator (if required) Doff4->Doff5

Caption: Procedural flow for donning and doffing PPE.

Donning Procedure:

  • Lab Coat: Ensure it is fully buttoned.

  • Respirator (if needed): Perform a seal check.

  • Safety Goggles: Fit securely.

  • Face Shield: Position over goggles.

  • Gloves: Pull cuffs over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer surface.

  • Face Shield: Handle by the headband.

  • Lab Coat: Remove by turning it inside out, without touching the exterior.

  • Safety Goggles: Remove without touching the front.

  • Respirator: Remove and dispose of or decontaminate as per manufacturer's instructions.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Handling:

  • Always handle this compound as a solid in a well-ventilated area, preferably a chemical fume hood, to minimize dust formation.[4][5]

  • Use tools such as spatulas and weigh paper appropriate for handling solids to avoid generating dust.[1]

  • Keep containers tightly closed when not in use.[2][4][5][6]

  • Avoid contact with skin and eyes.[4][5][6]

  • Do not eat, drink, or smoke when using this product.[2]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4][5]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[2][4][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal:

  • Chemical Waste: All waste containing this compound must be treated as hazardous waste.[1]

  • Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[1]

  • Disposal Regulations: Do not dispose of this chemical down the drain or in regular trash.[1][4][6] All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

By adhering to these comprehensive safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for groundbreaking discoveries.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.